molecular formula C23H26N2O5S B613373 Fmoc-Pen(Acm)-OH CAS No. 201531-76-2

Fmoc-Pen(Acm)-OH

Cat. No.: B613373
CAS No.: 201531-76-2
M. Wt: 442.5 g/mol
InChI Key: HJXCJYNKTHOYRD-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Pen(Acm)-OH (CAS 201531-76-2) is a chemically protected, non-proteinogenic amino acid building block specifically designed for Solid-Phase Peptide Synthesis (SPPS) . The compound features two orthogonal protecting groups: an Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino function, which is readily removed under mild basic conditions, and an Acm (acetamidomethyl) group on the thiol side chain, which offers stability during standard Fmoc cleavage and final resin deprotection . The core value of this derivative lies in the unique properties of the penicillamine (Pen) moiety. Penicillamine, or β,β-dimethylcysteine, introduces significant steric hindrance due to its two methyl groups on the β-carbon . When incorporated into peptide sequences, this feature serves to conformationally constrain the structure, promoting defined secondary folds like β-turns and increasing resistance to enzymatic degradation . This makes this compound an invaluable tool for medicinal chemists designing peptidomimetics and optimizing peptide-based therapeutics. Its application is prominently highlighted in advanced neuropharmacology research. Studies have shown that selective substitution of cysteine with penicillamine in α-conotoxins—venom-derived peptides that target nicotinic acetylcholine receptors (nAChRs)—can lead to analogs with dramatically enhanced potency and improved stability . For example, one such engineered peptide demonstrated a 9000-fold increased potency for the human α9α10 nAChR subtype and effectively reversed chemotherapy-induced neuropathic pain in models, showcasing the critical role of penicillamine in developing non-opioid analgesics . This product is offered for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXCJYNKTHOYRD-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC(C)(C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673986
Record name 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201531-76-2
Record name 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Fmoc-Pen(Acm)-OH: A Comprehensive Technical Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Acm)-OH, with the full chemical name Nα-(9-Fluorenylmethoxycarbonyl)-S-(Acetamidomethyl)-L-Penicillamine, is a crucial building block in modern solid-phase peptide synthesis (SPPS).[1][2] This derivative of the non-proteinogenic amino acid penicillamine is instrumental in the synthesis of complex and structurally unique peptides for research and pharmaceutical development.[1][3] Its unique structure, featuring two bulky methyl groups on the β-carbon, introduces significant steric hindrance that can conformationally constrain peptide backbones, often promoting the formation of β-turns and enhancing resistance to enzymatic degradation.

This technical guide provides an in-depth overview of this compound, including its chemical properties, structure, and detailed experimental protocols for its application in peptide synthesis.

Chemical Properties and Structure

This compound is a white solid that is soluble in organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM).[4] The molecule is characterized by two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the N-terminus and the acid-stable acetamidomethyl (Acm) group on the thiol side chain.[1] This orthogonal protection scheme is fundamental to its utility in SPPS, allowing for the selective deprotection of the N-terminus for peptide chain elongation without prematurely exposing the reactive thiol group.

Chemical Structure

The chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Quantitative Data
PropertyValueReference
CAS Number 201531-76-2[1][5]
Molecular Formula C23H26N2O5S[1][5]
Molecular Weight 442.53 g/mol [1][5]
Appearance White solid[1][2]
Purity (Typical) ≥99.0% (HPLC)
Solubility Soluble in DMF, DCM[4]

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis. The following protocols outline the key steps for its incorporation into a peptide chain.

Resin Preparation and Swelling
  • Resin Selection : Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

  • Swelling : Place the resin in a reaction vessel and add DMF. Allow the resin to swell for at least 30 minutes to ensure optimal reaction kinetics.

Fmoc Deprotection

The Fmoc group is removed to expose the free amine for the coupling of the next amino acid.

  • Drain the DMF from the swollen resin.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Amino Acid Coupling

This protocol describes the coupling of this compound to the deprotected N-terminus of the growing peptide chain on the resin.

  • Activation : In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (3-4 equivalents) in DMF. Add a base, typically N,N-diisopropylethylamine (DIEA) (6-8 equivalents), to the solution. Allow the activation to proceed for a few minutes.

  • Coupling : Add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative ninhydrin test (the beads remain colorless or yellowish) indicates a complete reaction.

  • Washing : After the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Cleavage from Resin and Side-Chain Deprotection (Excluding Acm)

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and acid-labile side-chain protecting groups are removed. The Acm group on the Penicillamine residue remains intact under these conditions.

  • Wash the peptide-resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Add the cleavage cocktail to the peptide-resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Acm Group Deprotection and Disulfide Bond Formation

The Acm group can be removed to form a free thiol, which can then be oxidized to form a disulfide bond.

  • Deprotection with Iodine : Dissolve the Acm-protected peptide in a suitable solvent such as a mixture of methanol and water or acetic acid. Add a solution of iodine in methanol dropwise until a persistent yellow color is observed. Stir the reaction for 1-2 hours. Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.

  • Deprotection with Mercury(II) Acetate : Dissolve the peptide in aqueous acetic acid. Add mercury(II) acetate and stir for 1-2 hours. Add β-mercaptoethanol to precipitate the mercury and release the free thiol.

Purification and Analysis

The crude peptide is purified and analyzed to ensure its identity and purity.

  • Purification : The primary method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] The crude peptide is dissolved in a minimal amount of a suitable solvent and injected onto a C18 column. A gradient of increasing organic solvent (typically acetonitrile) in water with an ion-pairing agent (like TFA) is used to elute the peptide. Fractions are collected and analyzed.

  • Analysis : The purity of the collected fractions is assessed by analytical RP-HPLC. The identity of the peptide is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular weight.[6]

Visualizations

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for incorporating this compound into a peptide chain using SPPS.

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Coupling (this compound, HBTU, DIEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat for next amino acid Washing2->Repeat Chain Elongation Cleavage Cleavage and Side-Chain Deprotection (TFA Cocktail) Washing2->Cleavage Final Step Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow of Solid-Phase Peptide Synthesis.

Orthogonal Protection and Deprotection Strategy

This diagram illustrates the orthogonal nature of the Fmoc and Acm protecting groups.

Orthogonal_Protection cluster_deprotection Deprotection Steps Peptide N-terminus (Fmoc) Peptide Backbone Side-chain (Acm) Fmoc_Removal Fmoc Removal (Base, e.g., Piperidine) Peptide:N->Fmoc_Removal Chain Elongation Acm_Removal Acm Removal (e.g., Iodine) Peptide:S->Acm_Removal Disulfide Bond Formation

References

An In-Depth Technical Guide to Fmoc-Pen(Acm)-OH: Properties, Characteristics, and Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Acm)-OH, or N-α-Fmoc-S-acetamidomethyl-L-penicillamine, is a protected amino acid derivative crucial for advanced peptide synthesis.[1][2] As a non-proteinogenic amino acid building block, it is specifically designed for Solid-Phase Peptide Synthesis (SPPS).[3] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and its significant role in the development of complex therapeutic peptides. The unique structural features of the penicillamine residue, combined with the orthogonal protection strategy afforded by the Fmoc and Acm groups, make this reagent indispensable for creating peptides with specific structural and functional properties.[2][3]

Core Properties and Characteristics

This compound is a white solid that is a key intermediate in drug development, particularly for therapeutic peptides requiring precise structural configurations for optimal efficacy and safety.[1][2] Its utility is underscored by the unique characteristics of its constituent parts: the penicillamine moiety and the Fmoc and Acm protecting groups.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
CAS Number 201531-76-2[1][2][3][4]
Molecular Formula C23H26N2O5S[2][4]
Molecular Weight 442.53 g/mol [2]
Appearance White solid[2]
Purity (HPLC) ≥99.00%[5]
Solubility Soluble in DMF and DMSO[6][7]
Storage Temperature 2-30°C[6]
Structural Features and Their Significance

The utility of this compound in peptide synthesis stems from its unique structural components:

  • Penicillamine (Pen): As a β,β-dimethylcysteine, penicillamine introduces significant steric hindrance due to the two methyl groups on the β-carbon.[3] This feature conformationally constrains the peptide structure, promoting the formation of defined secondary structures like β-turns and increasing resistance to enzymatic degradation.[3] The rigidity of disulfide bridges can also be increased by replacing Cysteine with Penicillamine.[5]

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group on the α-amino function is a cornerstone of modern SPPS.[1][3] Its stability under various reaction conditions and its facile removal with a mild base, typically a 20% piperidine solution in DMF, allows for the sequential addition of amino acids to the growing peptide chain.[3]

  • Acm (Acetamidomethyl) Group: The Acm group protects the thiol side chain of the penicillamine residue.[2][3] It is stable to the basic conditions used for Fmoc removal and the acidic conditions of final resin cleavage (using trifluoroacetic acid, TFA), making it an ideal choice for an orthogonal protection strategy.[3] This stability allows for the selective deprotection of the thiol group at a later stage to facilitate specific disulfide bond formation.[3][8]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound in the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound into a peptide sequence follows the standard iterative cycle of Fmoc-SPPS.

SPPS_Workflow Resin Resin Support Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-AA-OH (e.g., this compound) Fmoc_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc_Deprotection Wash2 Wash (DMF) Fmoc_Deprotection->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Continue Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Final Amino Acid Repeat->Coupling Peptide Crude Peptide with Pen(Acm) Cleavage->Peptide

Fig. 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Methodology:

  • Resin Swelling: Swell the appropriate solid support (e.g., Rink Amide resin, Wang resin) in DMF for at least 1 hour.[9]

  • Fmoc Deprotection (of the resin-bound amino acid): Treat the resin with a 20% (v/v) solution of piperidine in DMF for 7-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[3][9]

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine adduct.[9]

  • Amino Acid Coupling:

    • Pre-activate this compound (or another Fmoc-amino acid) by dissolving it with a coupling agent (e.g., HCTU, HBTU, PyBop) and a base (e.g., DIEA, collidine) in DMF.[9]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF to remove unreacted reagents.[9]

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.[9]

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the acid-labile side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, 1,2-ethanedithiol). The Acm group remains intact during this step.

Selective Deprotection of the Acm Group and Disulfide Bond Formation

The Acm group can be selectively removed after the peptide has been cleaved from the resin and purified, allowing for the formation of a specific disulfide bond. The most common method for Acm deprotection and simultaneous disulfide bond formation is iodine oxidation.

Acm_Deprotection_Workflow Start Purified Peptide with Pen(Acm) Dissolve Dissolve Peptide in appropriate solvent (e.g., aq. Acetic Acid, aq. MeOH) Start->Dissolve Add_Iodine Add Iodine Solution (Titrate until persistent yellow color) Dissolve->Add_Iodine React Stir at RT (Monitor by HPLC) Add_Iodine->React Quench Quench excess Iodine (Ascorbic Acid or Anion Exchange Resin) React->Quench Reaction Complete Purify Purify (RP-HPLC) Quench->Purify End Cyclized or Dimerized Peptide Purify->End

Fig. 2: Workflow for Acm deprotection and disulfide bond formation.

Methodology for Iodine-Mediated Acm Deprotection and Cyclization:

  • Dissolution: Dissolve the Acm-protected peptide in a suitable solvent system. The choice of solvent is critical to minimize side reactions. For peptides containing sensitive residues like Tyrosine, Histidine, or Tryptophan, aqueous acetic acid is preferred to limit iodination of these residues. For other peptides, aqueous methanol can be used to accelerate the reaction. The reaction is typically performed under dilute conditions to favor intramolecular cyclization over intermolecular dimerization.

  • Iodine Addition: Add a solution of iodine (in methanol or acetic acid) dropwise to the stirred peptide solution until a faint, persistent yellow color is observed, indicating a slight excess of iodine.

  • Reaction: Allow the reaction to proceed at room temperature. The progress of the reaction should be monitored by analytical RP-HPLC to ensure complete consumption of the starting material and formation of the desired product.

  • Quenching: Once the reaction is complete, quench the excess iodine by adding a solution of ascorbic acid until the yellow color disappears.[10] Alternatively, an anion exchange resin can be used to adsorb the excess iodine.[11]

  • Purification: The cyclized or dimerized peptide is then purified by preparative RP-HPLC to remove byproducts and any remaining linear peptide.

Alternative Acm Deprotection Methods:

  • Mercury(II) Acetate: The Acm group can also be removed by treatment with mercury(II) acetate in aqueous acetic acid at pH 4.[12] The resulting mercury-thiolate can then be treated with H2S or β-mercaptoethanol to yield the free thiol.

  • Thallium(III) Trifluoroacetate: This reagent can also be used for oxidative deprotection of Acm groups and disulfide bond formation.[13] However, due to the high toxicity of thallium compounds, this method is less commonly used.

Logical Relationship of Protecting Groups in SPPS

The successful synthesis of complex peptides relies on an orthogonal protection strategy, where different protecting groups can be removed under distinct conditions without affecting others.

Orthogonal_Protection cluster_deprotection Deprotection Conditions Peptide N-terminus (Fmoc) Backbone Side-Chains (e.g., Boc, tBu) Pen(Acm) Base Base (e.g., Piperidine) Peptide:N->Base Removes Fmoc Acid Strong Acid (e.g., TFA) Peptide:S->Acid Removes Boc, tBu, etc. Oxidation Oxidizing Agent (e.g., Iodine) Peptide:P->Oxidation Removes Acm

Fig. 3: Orthogonal protection strategy in Fmoc-SPPS.

This diagram illustrates that the Fmoc group is removed by a base, acid-labile side-chain protecting groups (like Boc and tBu) are removed by strong acid, and the Acm group is removed by an oxidizing agent. This orthogonality is fundamental to the precise and controlled synthesis of peptides.[3]

Applications in Research and Drug Development

This compound is a critical reagent in various areas of peptide research and pharmaceutical development:

  • Synthesis of Conformationally Constrained Peptides: The steric bulk of the penicillamine residue is used to introduce conformational constraints, leading to peptides with more defined three-dimensional structures. This is particularly valuable for designing peptidomimetics and optimizing peptide-based therapeutics.[3]

  • Development of Novel Analgesics: Studies have shown that substituting cysteine with penicillamine in α-conotoxins—venom-derived peptides that target nicotinic acetylcholine receptors—can lead to analogs with significantly enhanced potency and stability.[3] This highlights the role of penicillamine in developing non-opioid pain therapeutics.[3]

  • Peptide-Based Therapeutics: The ability to form specific disulfide bridges is crucial for the biological activity and stability of many therapeutic peptides, such as oxytocin, vasopressin, and conotoxins.[8] this compound allows for the controlled introduction of penicillamine and subsequent disulfide bond formation.

  • Bioconjugation: this compound can be used to create peptide conjugates where the peptide is linked to other molecules, such as antibodies or imaging agents, for targeted drug delivery or diagnostic applications.[1]

Conclusion

This compound is a highly versatile and valuable building block for solid-phase peptide synthesis. Its unique combination of a sterically hindering penicillamine core with a robust orthogonal protection strategy enables the synthesis of complex, conformationally constrained, and biologically active peptides. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to leverage the full potential of this important amino acid derivative in their work. The careful application of the described methodologies will facilitate the successful synthesis of novel peptides for a wide range of therapeutic and research applications.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Pen(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Acm)-OH (Fmoc-S-acetamidomethyl-L-penicillamine) is a crucial protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS).[1][2] Its unique structure, featuring a penicillamine core, provides significant steric hindrance that can conformationally constrain peptides, enhancing their stability and resistance to enzymatic degradation.[1] The orthogonal protection scheme, with a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amino function and a stable Acm (acetamidomethyl) group on the thiol side chain, allows for its precise incorporation into complex peptide sequences.[1] This derivative is particularly valuable in the development of therapeutic peptides, including potent and selective antagonists for receptors such as the α9α10 nicotinic acetylcholine receptor (nAChR) and α4β7 integrin.[1]

This technical guide provides a comprehensive overview of the synthesis and purification of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 201531-76-2
Molecular Formula C23H26N2O5S
Molecular Weight 442.53 g/mol
Appearance White solid
IUPAC Name (2S)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}-3-(acetamidomethylsulfanyl)-3-methylbutanoic acid

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the protection of the thiol group of L-penicillamine with an acetamidomethyl (Acm) group, followed by the protection of the α-amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This sequential protection strategy is essential to prevent side reactions, such as the oxidation of the highly nucleophilic thiol group into disulfide-bridged dimers.[1]

Experimental Workflow for the Synthesis of this compound

G cluster_synthesis Synthesis Workflow start Start: L-Penicillamine step1 Step 1: S-Acm Protection - Reagent: Acetamidomethyl chloride (Acm-Cl) - Conditions: Acidic, 0-10 °C start->step1 intermediate Intermediate: Pen(Acm)-OH step1->intermediate step2 Step 2: N-Fmoc Protection - Reagent: Fmoc-succinamide (Fmoc-OSu) - Conditions: Basic (e.g., NaHCO3), Room Temperature intermediate->step2 product Final Product: This compound step2->product

Caption: A generalized workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of S-Acetamidomethyl-L-penicillamine (Pen(Acm)-OH)

This protocol is based on the general procedure for the S-Acm protection of thiol-containing amino acids.

  • Dissolution: Dissolve L-penicillamine (1 equivalent) in a suitable acidic aqueous solvent.

  • Cooling: Cool the solution to 0-10 °C in an ice bath.

  • Reagent Addition: Slowly add acetamidomethyl chloride (Acm-Cl) (1.1 equivalents) to the cooled solution while stirring.

  • Reaction: Maintain the reaction mixture at 0-10 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, adjust the pH of the solution to neutral with a suitable base (e.g., sodium bicarbonate).

  • Isolation: The product, Pen(Acm)-OH, may precipitate out of the solution. If so, collect the precipitate by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, it may be used directly in the next step after appropriate work-up to remove excess reagents.

Step 2: Synthesis of Fmoc-S-acetamidomethyl-L-penicillamine (this compound)

This protocol is adapted from a general procedure for the Fmoc protection of amino acids.

  • Dissolution: Dissolve Pen(Acm)-OH (1 equivalent) in a mixture of an organic solvent (e.g., dioxane or acetone) and an aqueous solution of a mild base, such as sodium bicarbonate (NaHCO3).

  • Reagent Addition: Add Fmoc-succinamide (Fmoc-OSu) or Fmoc-Cl (1.05 equivalents) to the solution while stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, acidify the mixture to a pH of approximately 2 with a dilute acid (e.g., 1 M HCl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The primary method for purifying crude this compound is preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1] This technique effectively separates the desired product from unreacted starting materials and byproducts.

Experimental Workflow for the Purification of this compound

G cluster_purification Purification Workflow start Crude this compound dissolution Dissolution in Acetonitrile/Water start->dissolution hplc Preparative RP-HPLC - C18 Column - Acetonitrile/Water Gradient - 0.1% TFA dissolution->hplc fraction_collection Fraction Collection (UV Detection at 220 nm) hplc->fraction_collection analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization product Pure this compound lyophilization->product

Caption: A typical workflow for the purification of this compound using preparative RP-HPLC.

Experimental Protocol for Preparative RP-HPLC
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a mixture of acetonitrile and water.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is commonly used.[1]

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[1]

    • Mobile Phase B: Acetonitrile with 0.1% TFA.[1]

    • Gradient: A linear gradient from a lower to a higher concentration of mobile phase B is employed. A typical gradient might be 10-90% B over 30-60 minutes.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 10-50 mL/min for preparative scale.

    • Detection: UV absorbance at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling and Lyophilization: Combine the pure fractions and remove the solvent by lyophilization to obtain the final product as a white, fluffy solid.

Quantitative Data

The following table summarizes expected quantitative data for the synthesis and purification of this compound, based on typical yields for similar compounds and characterization data from spectroscopic methods.

ParameterTypical Value/Result
Overall Yield 60-80%
Purity (by HPLC) >98%
¹H NMR Characteristic peaks for Fmoc, Acm, and penicillamine protons.
Mass Spectrometry (ESI-MS) [M+H]⁺ at m/z ≈ 443.16

Biological Context: Relevant Signaling Pathways

This compound is a key building block for the synthesis of peptide antagonists that target specific receptors involved in various physiological and pathological processes. Two such important targets are the α9α10 nicotinic acetylcholine receptor and the α4β7 integrin.

α9α10 Nicotinic Acetylcholine Receptor Signaling Pathway

The α9α10 nAChR is a ligand-gated ion channel primarily expressed in the inner ear hair cells, where it plays a role in modulating auditory signals.[1] It is also a target for the development of non-opioid analgesics.[1]

G cluster_nAChR α9α10 nAChR Signaling Pathway ligand Acetylcholine receptor α9α10 nAChR ligand->receptor Activates ca_influx Ca²⁺ Influx receptor->ca_influx antagonist Peptide Antagonist (containing Pen(Acm)) antagonist->receptor Blocks sk2 SK2 Channel Activation ca_influx->sk2 k_efflux K⁺ Efflux sk2->k_efflux hyperpolarization Hyperpolarization k_efflux->hyperpolarization inhibition Inhibition of Auditory Signal hyperpolarization->inhibition

Caption: Simplified signaling pathway of the α9α10 nicotinic acetylcholine receptor.

Activation of the α9α10 nAChR by acetylcholine leads to an influx of calcium ions, which in turn activates small-conductance calcium-activated potassium (SK2) channels. The subsequent efflux of potassium ions results in hyperpolarization of the cell membrane, leading to an inhibitory effect on neurotransmission. Peptide antagonists synthesized with this compound can block this receptor, thereby modulating these downstream events.

α4β7 Integrin "Inside-Out" Signaling Pathway

The α4β7 integrin is a cell adhesion molecule crucial for the trafficking of lymphocytes to the gut. It is a key target in the treatment of inflammatory bowel disease.

G cluster_integrin α4β7 Integrin 'Inside-Out' Signaling chemokine Chemokine (e.g., CCL25) chemokine_receptor Chemokine Receptor chemokine->chemokine_receptor talin Talin chemokine_receptor->talin Activates kindlin Kindlin chemokine_receptor->kindlin Activates integrin_inactive α4β7 Integrin (Low Affinity) talin->integrin_inactive kindlin->integrin_inactive integrin_active α4β7 Integrin (High Affinity) integrin_inactive->integrin_active Conformational Change adhesion Adhesion to MAdCAM-1 integrin_active->adhesion antagonist Peptide Antagonist (containing Pen(Acm)) antagonist->integrin_active Blocks

Caption: A simplified representation of the "inside-out" signaling pathway leading to α4β7 integrin activation.

"Inside-out" signaling is initiated by chemokines binding to their receptors on the lymphocyte surface. This triggers a cascade of intracellular events that lead to the activation of talin and kindlin. These proteins then interact with the cytoplasmic tail of the β7 integrin subunit, inducing a conformational change in the extracellular domain of α4β7 from a low-affinity to a high-affinity state. This activation enables the integrin to bind to its ligand, MAdCAM-1, on endothelial cells, facilitating lymphocyte adhesion and migration. Peptide antagonists containing penicillamine can be designed to block the interaction between the activated α4β7 integrin and MAdCAM-1.

Conclusion

This compound is a synthetically versatile and biologically important building block for the creation of complex and therapeutically relevant peptides. A thorough understanding of its synthesis, purification, and the biological pathways it can influence is essential for researchers and professionals in the field of drug development. The detailed protocols and workflows provided in this guide serve as a valuable resource for the successful synthesis and application of this key amino acid derivative.

References

The Gatekeeper of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides, the building blocks of proteins and essential tools in drug discovery and development, relies on the precise and controlled assembly of amino acids. At the heart of this process lies the use of protecting groups, temporary molecular "gatekeepers" that prevent unwanted side reactions. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has emerged as a cornerstone of modern solid-phase peptide synthesis (SPPS). Its remarkable success is due to its unique combination of stability under a wide range of conditions and its facile removal under mild, basic conditions, enabling the efficient synthesis of complex peptides.[1][2]

This technical guide provides a comprehensive exploration of the Fmoc protecting group, delving into its mechanism of action, providing detailed experimental protocols, presenting quantitative data on its performance, and visualizing the key chemical transformations involved.

The Core Mechanism: How Fmoc Protects and Deprotects

The utility of the Fmoc group is rooted in its clever chemical design. It is introduced onto the alpha-amino group of an amino acid, forming a stable carbamate linkage that effectively shields the amine from participating in unwanted reactions during the peptide coupling step.[3]

The Protection Step

The Fmoc group is typically introduced by reacting an amino acid with an activated Fmoc derivative, such as 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), under basic conditions.[4] The lone pair of electrons on the amino group's nitrogen atom attacks the electrophilic carbonyl carbon of the Fmoc reagent, leading to the formation of the protected amino acid.

Fmoc_Protection cluster_reactants Reactants cluster_products Products AA Amino Acid (H₂N-CHR-COOH) reaction AA->reaction Nucleophilic Attack Fmoc_Cl Fmoc-Cl Fmoc_Cl->reaction Fmoc_AA Fmoc-Protected Amino Acid HCl HCl Base Base (e.g., NaHCO₃) Base->reaction Neutralizes HCl reaction->Fmoc_AA reaction->HCl Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Piperidine Piperidine Piperidine->Carbanion DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Free_Amine H₂N-Peptide-Resin Carbanion->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 CO₂ Carbanion->CO2 DBF->DBF_Adduct Michael Addition Aspartimide_Formation Peptide_Asp Peptide-Asp(OR)-Xaa- Aspartimide Aspartimide Intermediate Peptide_Asp->Aspartimide Intramolecular Cyclization Base Base (Piperidine) Base->Aspartimide Alpha_Peptide α-Aspartyl Peptide Aspartimide->Alpha_Peptide Ring Opening Beta_Peptide β-Aspartyl Peptide Aspartimide->Beta_Peptide Racemized Racemized Products Aspartimide->Racemized DKP_Formation Dipeptide_Resin H₂N-AA₂-AA₁-Resin DKP Diketopiperazine Dipeptide_Resin->DKP Intramolecular Cyclization Resin Resin-OH Dipeptide_Resin->Resin SPPS_Workflow start Start with Resin swell Resin Swelling in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Activated Fmoc-AA) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotection Next Cycle final_wash Final Wash and Dry repeat->final_wash Final Cycle cleavage Cleavage from Resin (e.g., TFA cocktail) final_wash->cleavage precipitation Precipitation in Ether cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification end Pure Peptide purification->end

References

The Role of the Acetamidomethyl (Acm) Protecting Group on the Penicillamine Side Chain: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The acetamidomethyl (Acm) group is a crucial tool in the synthesis of complex peptides and proteins, particularly those containing the non-proteinogenic amino acid penicillamine. Penicillamine, a derivative of cysteine with two methyl groups on the β-carbon, introduces unique conformational constraints and stability into peptide structures. However, its reactive thiol (-SH) side chain necessitates protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as oxidation to form disulfide bonds.[1] The Acm group serves as a reliable and versatile protecting group for the penicillamine thiol, offering a balance of stability and selective removal that is essential for modern peptide chemistry.

Core Function and Chemical Stability

The primary role of the Acm protecting group is to mask the nucleophilicity of the penicillamine thiol group, thereby preventing its interference with the coupling reactions that form the peptide backbone. Introduced in 1968, the Acm group is renowned for its stability under the acidic and basic conditions typically employed in both Boc and Fmoc solid-phase peptide synthesis strategies.[2][3]

Stability Profile of the Acm Group:

ConditionStabilityReference
Trifluoroacetic Acid (TFA)Stable[2][3]
Hydrogen Bromide in Acetic Acid (HBr/AcOH)Stable[2]
Hydrogen Chloride in Ethanol (HCl/EtOH)Stable[2]
Anhydrous Hydrogen Fluoride (HF)Stable[2]
Piperidine (20% in DMF)Stable[4]
Alkaline Aqueous SolutionsStable[2]

This broad stability allows for the deprotection of other protecting groups on the peptide chain without premature removal of the Acm group, a property known as orthogonality.[3][5] This is particularly valuable in the synthesis of peptides with multiple disulfide bonds, where sequential and regioselective disulfide bond formation is required.[6][7] For instance, the Acm group can be used in conjunction with the trityl (Trt) group; the Trt group can be selectively removed under acidic conditions to form the first disulfide bond, while the Acm-protected penicillamine remains intact for the formation of a second disulfide bond at a later stage.[1][6]

While generally stable to acid, some partial removal of Acm groups has been observed under standard TFA cleavage conditions, which can lead to byproducts. This can be suppressed by performing the cleavage at higher dilutions and including scavengers like phenol.[8]

Deprotection Strategies

The selective removal of the Acm group is a key advantage of its use. Deprotection can be achieved under mild conditions that do not disrupt the integrity of the peptide.

Common Deprotection Reagents and Conditions:

ReagentConditionsKey FeaturesReferences
Iodine (I₂) Aqueous methanol or acetic acidSimultaneous deprotection and oxidative disulfide bond formation. Excess iodine must be quenched to avoid side reactions.[9][10][11]
Mercury(II) Acetate (Hg(OAc)₂) Aqueous acetic acid, pH 4.0Removes Acm without disulfide bond formation. Requires subsequent treatment with a thiol scavenger (e.g., β-mercaptoethanol). Poses toxicity and environmental concerns.[2][3][9]
Silver(I) Salts (e.g., AgBF₄, AgOTf) Cold trifluoroacetic acid with scavengersEffective for Acm removal.[9]
Palladium(II) Complexes (e.g., PdCl₂) Specific conditionsOffers an alternative to heavy metals.[2][12]
N-Chlorosuccinimide (NCS) Mild aqueous conditionsProvides a fast and reliable method for on-resin Acm removal and disulfide bond formation.[13]

The most common method for Acm deprotection is treatment with iodine, which facilitates both the removal of the protecting group and the simultaneous formation of a disulfide bond.[7][10] However, careful control of the reaction is necessary, as excess iodine can lead to unwanted side reactions.[10][11]

Experimental Protocols

Protocol 1: Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol describes the removal of the Acm group from two penicillamine residues within a peptide sequence to form a disulfide bridge.

Materials:

  • Acm-protected peptide

  • Methanol (MeOH) or Acetic Acid (AcOH)

  • Deionized Water

  • Iodine (I₂)

  • 1 M Aqueous Ascorbic Acid or Sodium Thiosulfate solution

  • Solvents for desalting/purification (e.g., acetonitrile, water with 0.1% TFA)

Procedure:

  • Dissolve the Acm-protected peptide in an appropriate solvent such as methanol or aqueous acetic acid. The concentration should be kept low (e.g., 20 µM) to favor intramolecular disulfide bond formation.[6]

  • Prepare a 10 mM stock solution of iodine in the same solvent system (e.g., acetonitrile/water/TFA).[6]

  • Slowly add the peptide solution to the stirring iodine solution. A 2.5-fold molar excess of iodine per Acm group is typically used.[9]

  • Allow the reaction to proceed for 10-30 minutes at room temperature, monitoring the reaction progress by HPLC.[6][9]

  • Quench the excess iodine by adding 1 M aqueous ascorbic acid or sodium thiosulfate solution until the characteristic yellow/brown color of iodine disappears.[9]

  • Reduce the volume of the solution under reduced pressure.

  • Purify the resulting peptide by desalting (e.g., using a Sephadex column) or by reverse-phase HPLC to isolate the cyclized peptide.[9]

Protocol 2: On-Resin Acm Deprotection and Cyclization

This protocol is suitable for forming a disulfide bridge while the peptide is still attached to the solid support.

Materials:

  • Peptide-resin with two Acm-protected penicillamine residues

  • N,N-dimethylformamide (DMF)

  • Deionized Water

  • Iodine (I₂)

  • 2% Ascorbic Acid in DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF.

  • Prepare a solution of iodine (10 equivalents per Acm group) in a 4:1 (v/v) mixture of DMF and water.[14]

  • Add the iodine solution to the resin and shake the mixture at room temperature for 40 minutes.[14]

  • Filter the resin and wash thoroughly with DMF.

  • Wash the resin with 2% ascorbic acid in DMF to quench any remaining iodine, followed by extensive washing with DMF and finally with DCM.[14]

  • The resin can then be dried or proceed to the final cleavage from the resin.

Visualizing Workflows and Mechanisms

Logical Relationship of Acm Group Stability

The following diagram illustrates the orthogonal nature of the Acm protecting group in relation to other common protecting groups used in Fmoc-based solid-phase peptide synthesis.

Acm_Orthogonality SPPS Solid-Phase Peptide Synthesis (Fmoc Strategy) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) SPPS->Fmoc_Deprotection Repetitive Step Side_Chain_Deprotection Side-Chain Deprotection (e.g., Trt, tBu with TFA) SPPS->Side_Chain_Deprotection After Synthesis Fmoc_Deprotection->SPPS Acm_Deprotection Acm Deprotection (Iodine or Hg(OAc)₂) Side_Chain_Deprotection->Acm_Deprotection Orthogonal Step Final_Peptide Final Peptide Side_Chain_Deprotection->Final_Peptide If no Acm Acm_Deprotection->Final_Peptide

Caption: Orthogonality of the Acm protecting group in Fmoc-SPPS.

Experimental Workflow for Acm Deprotection and Cyclization

This diagram outlines the typical laboratory workflow for the synthesis and subsequent cyclization of a penicillamine-containing peptide using Acm protection.

Acm_Workflow Start Start: Fmoc-Pen(Acm)-OH SPPS 1. Solid-Phase Peptide Synthesis Start->SPPS Cleavage 2. Cleavage from Resin (TFA Cocktail) SPPS->Cleavage Purification1 3. Purification of Linear Acm-Peptide (Optional) Cleavage->Purification1 Cyclization 4. Iodine-Mediated Acm Deprotection & Disulfide Formation Cleavage->Cyclization Directly Purification1->Cyclization Purification2 5. Final Purification (HPLC) Cyclization->Purification2 End End: Cyclized Peptide Purification2->End

Caption: Workflow for synthesis and cyclization of Acm-protected peptides.

References

An In-Depth Technical Guide to Fmoc-Pen(Acm)-OH (CAS Number: 201531-76-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-Pen(Acm)-OH, a critical building block in modern peptide chemistry. This document delves into its chemical properties, synthesis, and applications, with a particular focus on its role in the development of therapeutic peptides. Detailed experimental protocols and visual workflows are provided to assist researchers in its effective utilization.

Introduction to this compound

This compound, with the CAS number 201531-76-2, is a protected amino acid derivative of penicillamine.[1][2] Penicillamine (β,β-dimethylcysteine) is a non-proteinogenic amino acid that introduces significant steric hindrance due to the two methyl groups on its β-carbon.[3] This structural feature is invaluable in peptide design as it can enforce specific secondary structures, such as β-turns, and enhance resistance to enzymatic degradation.[3]

The compound features two key protecting groups:

  • Fmoc (9-fluorenylmethyloxycarbonyl): This base-labile protecting group on the α-amino function is standard in solid-phase peptide synthesis (SPPS) for its ease of removal under mild basic conditions, typically with a piperidine solution.[1][3]

  • Acm (acetamidomethyl): This group protects the thiol side chain of the penicillamine residue. The Acm group is stable to the basic conditions used for Fmoc removal and the acidic conditions often used for final cleavage from the resin, making it an excellent orthogonal protecting group.[3] It can be selectively removed post-synthesis to allow for the formation of specific disulfide bonds.[3]

These characteristics make this compound an essential reagent for the synthesis of complex peptides, particularly those requiring precise disulfide bridging and enhanced conformational stability.[4][5]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 201531-76-2[1][2][6]
Molecular Formula C23H26N2O5S[2][6]
Molecular Weight 442.53 g/mol [2][6]
Appearance White solid[5]
Purity (typical) ≥95% (by HPLC)[3]
Solubility Soluble in organic solvents such as DMF and dichloromethane; less soluble in water.[6]
Storage Temperature 2-8°C, sealed in a dry environment.

Synthesis of this compound

The synthesis of this compound involves a sequential protection strategy to ensure high purity and yield. The general workflow involves the protection of the highly nucleophilic thiol group on the penicillamine side chain, followed by the introduction of the Fmoc group on the α-amino group.

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Thiol Protection cluster_1 Step 2: N-α-Fmoc Protection Pen Penicillamine Pen_Acm Pen(Acm)-OH Pen->Pen_Acm  Acidic conditions,  Controlled temperature (e.g., 0-10°C) AcmCl Acetamidomethyl chloride (Acm-Cl) AcmCl->Pen_Acm Pen_Acm_ref Pen(Acm)-OH Fmoc_reagent Fmoc-OSu or Fmoc-Cl Fmoc_Pen_Acm This compound Fmoc_reagent->Fmoc_Pen_Acm Pen_Acm_ref->Fmoc_Pen_Acm  Base

General synthesis workflow for this compound.
Experimental Protocol: General Synthesis Strategy

Step 1: Synthesis of S-acetamidomethyl-L-penicillamine (Pen(Acm)-OH)

  • Dissolve L-penicillamine in an appropriate acidic solvent.

  • Cool the solution to a controlled temperature, typically between 0°C and 10°C, to minimize side reactions.

  • Slowly add acetamidomethyl chloride (Acm-Cl) to the solution with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, the product, Pen(Acm)-OH, is isolated and purified.

Step 2: Synthesis of this compound

  • Dissolve the purified Pen(Acm)-OH in a suitable solvent.

  • Add a base to deprotonate the α-amino group.

  • Introduce an Fmoc-donating reagent, such as Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl).

  • Allow the reaction to proceed until completion, monitoring as necessary.

  • The final product, this compound, is then isolated and purified, typically by chromatography.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in SPPS, a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[3]

SPPS Workflow using this compound

SPPS_Workflow Resin Resin Support Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Coupling of this compound (with activating agents like HBTU/HOBt) Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Repeat Repeat Cycle for Next Amino Acid Washing_2->Repeat Repeat->Fmoc_Deprotection n cycles Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Repeat->Cleavage Final cycle Crude_Peptide Crude Pen(Acm)-Peptide Cleavage->Crude_Peptide Purification Purification (e.g., Preparative HPLC) Crude_Peptide->Purification Pure_Peptide Pure Pen(Acm)-Peptide Purification->Pure_Peptide Acm_Deprotection Acm Deprotection (e.g., Iodine oxidation) Pure_Peptide->Acm_Deprotection Disulfide_Formation Disulfide Bond Formation Acm_Deprotection->Disulfide_Formation Final_Peptide Final Peptide Disulfide_Formation->Final_Peptide

General workflow for SPPS incorporating this compound.
Experimental Protocol: Solid-Phase Synthesis of a Penicillamine-Containing Peptide

The following is a representative protocol for the manual solid-phase synthesis of a peptide incorporating this compound.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

    • Add DIEA (6-10 eq.) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a ninhydrin test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Cleavage and Deprotection:

    • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and dry the pellet.

  • Purification: Purify the crude peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Acm Deprotection and Disulfide Bond Formation (if applicable):

    • Dissolve the purified Acm-protected peptide in an appropriate solvent.

    • Treat with a solution of iodine to remove the Acm groups and facilitate oxidative disulfide bond formation.

    • Purify the final peptide by RP-HPLC.

Analytical Validation

The identity and purity of both the this compound building block and the final synthesized peptide should be confirmed using a combination of analytical techniques.

TechniquePurposeExpected Result for this compound
Analytical HPLC/UPLC Purity AssessmentA single major peak with a purity of ≥95%.
Mass Spectrometry (MS) Molecular Weight VerificationObserved m/z corresponding to [M+H]⁺ at approximately 443.5.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Confirmation¹H and ¹³C NMR spectra showing characteristic signals for the Fmoc, Acm, and penicillamine moieties.

Role in Drug Development: Targeting Nicotinic Acetylcholine Receptors

This compound is particularly valuable in the synthesis of conotoxins, which are peptides found in the venom of marine cone snails.[7] Many α-conotoxins are potent and selective antagonists of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in a wide range of physiological processes.[7]

The incorporation of penicillamine into conotoxin analogs has been shown to dramatically enhance their potency and stability.[3] This makes this compound a key tool in the development of novel therapeutics for conditions such as chronic pain, where nAChRs are a significant target.[3]

Signaling Pathway of nAChR Antagonism by a Penicillamine-Containing Conotoxin

nAChR_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane cluster_2 Intracellular Signaling ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds Ion_Channel Ion Channel (Closed) nAChR->Ion_Channel Gating Conotoxin Penicillamine-containing α-Conotoxin Conotoxin->nAChR Blocks Binding No_Influx No Influx of Na⁺/Ca²⁺ Ion_Channel->No_Influx Membrane_Potential Membrane Potential (Stable) No_Depolarization No Depolarization No_Influx->No_Depolarization No_Depolarization->Membrane_Potential Reduced_Excitability Reduced Neuronal Excitability No_Depolarization->Reduced_Excitability Analgesia Analgesic Effect Reduced_Excitability->Analgesia

Antagonism of nAChR signaling by a penicillamine-containing conotoxin.

This diagram illustrates how a penicillamine-containing α-conotoxin acts as a competitive antagonist at the nAChR. By blocking the binding of acetylcholine, the ion channel remains closed, preventing the influx of sodium and calcium ions. This leads to a stabilization of the membrane potential, reduced neuronal excitability, and ultimately, an analgesic effect in the context of pain signaling.

Conclusion

This compound (CAS 201531-76-2) is a highly versatile and valuable reagent in peptide chemistry. Its unique structural features, conferred by the penicillamine residue, and the orthogonal protection strategy offered by the Fmoc and Acm groups, make it an indispensable tool for the synthesis of complex and conformationally constrained peptides. Its application in the development of potent and stable conotoxin analogs highlights its significance in the field of drug discovery, particularly for targeting nAChRs in the pursuit of novel non-opioid analgesics. This guide provides researchers with the foundational knowledge and procedural outlines to effectively utilize this important chemical entity in their research and development endeavors.

References

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Pen(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Acm)-OH, with the systematic name N-(9-Fluorenylmethoxycarbonyl)-S-(acetamidomethyl)-L-penicillamine, is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the introduction of the non-proteinogenic amino acid penicillamine into peptide sequences.[1][2] Penicillamine, a dimethylated analog of cysteine, imparts unique conformational constraints on peptides, enhancing their resistance to enzymatic degradation and promoting the formation of specific secondary structures like β-turns.[2] This derivative is equipped with two key protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amino function and the acetamidomethyl (Acm) group on the thiol side chain. This orthogonal protection scheme allows for the selective removal of the Fmoc group during peptide chain elongation without affecting the Acm group, which remains stable until its targeted removal for disulfide bond formation.[2]

This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents, along with detailed experimental protocols for their determination and its application in SPPS.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in peptide synthesis, influencing reaction kinetics and the purity of the final product. While precise quantitative data across a wide range of solvents is not extensively published, a qualitative understanding of its solubility has been established through its common applications.

Qualitative Solubility Data

This compound, like many Fmoc-protected amino acids, exhibits good solubility in polar aprotic solvents commonly used in peptide synthesis. Its solubility is generally lower in non-polar and protic solvents.

SolventChemical ClassQualitative SolubilityReference(s)
Dimethylformamide (DMF)Polar AproticSoluble[3]
Dichloromethane (DCM)ChlorinatedSoluble[4]
N-Methyl-2-pyrrolidone (NMP)Polar AproticSoluble[5]
MethanolPolar ProticSoluble[]
ChloroformChlorinatedSoluble[4]
Ethyl AcetateEsterSoluble[4]
WaterPolar ProticSparingly Soluble / Insoluble

Note: The qualitative solubility is based on general observations in the context of peptide synthesis and information available for similar compounds. For precise quantitative measurements, the experimental protocol provided below is recommended.

Experimental Protocol for Quantitative Solubility Determination

This protocol outlines a method for determining the quantitative solubility of this compound in various organic solvents using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in selected solvents at a defined temperature.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMF, DCM, NMP, THF, Acetonitrile, Methanol, Ethanol)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials and place them on an orbital shaker or use a magnetic stirrer.

    • Equilibrate the samples at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

    • Dilute the filtered solution with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

    • Analyze the standard solutions and the diluted sample solutions by HPLC. A typical method would involve a C18 reversed-phase column with a gradient elution using a mobile phase of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).[7]

    • Monitor the absorbance at a wavelength where the Fmoc group has strong absorption (e.g., around 265 nm or 301 nm).[8][9]

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/L.

Stability of this compound

The stability of this compound is governed by the lability of its two protecting groups, the Fmoc group and the Acm group, under different chemical conditions.

Protecting Group Stability
  • Fmoc Group: The Fmoc group is stable under acidic conditions but is readily cleaved by bases, typically a 20-50% solution of piperidine in DMF, which is a standard step in SPPS.[10][11]

  • Acm Group: The Acm group is stable to the basic conditions used for Fmoc deprotection and the acidic conditions (e.g., TFA) used for the final cleavage of the peptide from the resin.[2][12] This orthogonal stability is fundamental to its use in the synthesis of peptides with specific disulfide bond patterns. The Acm group can be selectively removed using reagents such as iodine, mercury(II) acetate, or silver trifluoroacetate.[12][13]

Potential Degradation Pathways

Under inappropriate storage or handling conditions, this compound can undergo degradation. The primary pathways include:

  • Base-catalyzed decomposition: Exposure to basic conditions can lead to the premature cleavage of the Fmoc group.

  • Acid-catalyzed decomposition: While generally stable to mild acids, strong acidic conditions might affect the Acm group, although it is designed to be stable to TFA cleavage cocktails.

  • Oxidation: The thiol group, even when protected by the Acm group, can be susceptible to oxidation under harsh oxidative conditions, which could potentially lead to the formation of sulfoxides or other oxidized species.

The following diagram illustrates the general degradation pathways for a protected amino acid like this compound.

FmocPenAcmOH This compound DeprotectedAmine H-Pen(Acm)-OH FmocPenAcmOH->DeprotectedAmine Fmoc Cleavage CleavedAcm Fmoc-Pen-OH FmocPenAcmOH->CleavedAcm Acm Cleavage OxidizedProduct Oxidized Products FmocPenAcmOH->OxidizedProduct Oxidation Base Base (e.g., Piperidine) Base->DeprotectedAmine Acid Strong Acid Acid->CleavedAcm Oxidant Oxidizing Agent Oxidant->OxidizedProduct Dibenzofulvene Dibenzofulvene Adduct DeprotectedAmine->Dibenzofulvene

Potential Degradation Pathways of this compound.
Experimental Protocol for Stability Assessment

This protocol describes a stability-indicating HPLC method to assess the stability of this compound in different solvents over time.

Objective: To evaluate the stability of this compound in solution under specified storage conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMF, DCM, NMP)

  • Vials with screw caps

  • Temperature-controlled storage chambers (e.g., refrigerator at 2-8 °C, ambient at 25 °C)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound of a known concentration (e.g., 1 mg/mL) in the selected solvents.

    • Dispense aliquots of these solutions into separate vials for each time point and storage condition.

  • Storage:

    • Store the vials at different temperatures (e.g., 2-8 °C and 25 °C).

    • Protect the samples from light to prevent photodegradation.

  • Analysis at Time Points:

    • At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), retrieve a vial from each storage condition.

    • If necessary, dilute the sample to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method, as described in the solubility determination protocol.

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of the remaining this compound relative to the initial concentration (time 0).

    • Monitor the appearance and growth of any new peaks, which would indicate degradation products.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in SPPS for incorporating penicillamine residues. The following workflow outlines the manual synthesis of a short peptide containing this compound.

Manual SPPS Workflow

Start Start: Rink Amide Resin Swell 1. Resin Swelling (DMF) Start->Swell FmocDeprotection1 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->FmocDeprotection1 Wash1 3. Washing (DMF) FmocDeprotection1->Wash1 Coupling1 4. Coupling of First Fmoc-AA-OH (e.g., Fmoc-Gly-OH) + Coupling Reagents Wash1->Coupling1 Wash2 5. Washing (DMF) Coupling1->Wash2 FmocDeprotection2 6. Fmoc Deprotection Wash2->FmocDeprotection2 Wash3 7. Washing FmocDeprotection2->Wash3 CouplingPen 8. Coupling of this compound + Coupling Reagents Wash3->CouplingPen Wash4 9. Washing CouplingPen->Wash4 Repeat Repeat steps 6-9 for additional amino acids Wash4->Repeat FinalDeprotection 10. Final Fmoc Deprotection Repeat->FinalDeprotection Wash5 11. Washing FinalDeprotection->Wash5 Cleavage 12. Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Wash5->Cleavage Precipitation 13. Precipitation & Washing (Cold Ether) Cleavage->Precipitation Purification 14. Purification (RP-HPLC) Precipitation->Purification End End: Purified Peptide Purification->End

Manual SPPS Workflow using this compound.
Monitoring Fmoc Deprotection

The completion of the Fmoc deprotection step can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct in the filtrate at approximately 301 nm.[8][9][14]

Protocol for UV-Vis Monitoring:

  • Collect the filtrate from the Fmoc deprotection step in a volumetric flask of a known volume.

  • Dilute the filtrate to the mark with DMF.

  • Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer, with DMF as a blank.

  • The extent of Fmoc cleavage can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the dibenzofulvene-piperidine adduct being approximately 7800 M⁻¹cm⁻¹.[14]

Orthogonal Deprotection Strategy

The use of this compound allows for a sophisticated orthogonal deprotection strategy, enabling the selective formation of disulfide bonds.

PeptideResin Resin-Bound Peptide Fmoc-AA-...-Pen(Acm)-... Piperidine Piperidine/DMF PeptideResin->Piperidine Fmoc Deprotection FmocCleaved Resin-Bound Peptide H-AA-...-Pen(Acm)-... Piperidine->FmocCleaved FmocCleaved->PeptideResin Chain Elongation TFA TFA Cocktail FmocCleaved->TFA Final Cleavage CleavedPeptide Crude Peptide H-AA-...-Pen(Acm)-... TFA->CleavedPeptide Iodine Iodine CleavedPeptide->Iodine Acm Deprotection & Oxidation DisulfideBond Peptide with Disulfide Bond Iodine->DisulfideBond

Orthogonal Deprotection of this compound.

Side Reactions Involving Penicillamine

The incorporation of penicillamine can sometimes lead to specific side reactions during peptide synthesis, primarily due to the steric hindrance of the dimethyl group.

  • Slower Coupling Kinetics: The bulky β,β-dimethyl groups of penicillamine can sterically hinder the approach of the activated carboxyl group of the incoming amino acid, potentially leading to slower coupling reactions.[2] This may require longer coupling times or the use of more potent coupling reagents.

  • Difficulty in Deprotection: In some cases, the steric bulk around the peptide backbone can also slightly hinder the efficiency of the Fmoc deprotection step.

The following diagram illustrates the logical relationship of factors influencing side reactions.

Penicillamine Penicillamine Residue StericHindrance Steric Hindrance (β,β-dimethyl groups) Penicillamine->StericHindrance SlowerCoupling Slower Coupling Kinetics StericHindrance->SlowerCoupling DifficultDeprotection Difficult Fmoc Deprotection StericHindrance->DifficultDeprotection IncompleteCoupling Incomplete Coupling SlowerCoupling->IncompleteCoupling DeletionSequences Deletion Sequences IncompleteCoupling->DeletionSequences IncompleteDeprotection Incomplete Deprotection DifficultDeprotection->IncompleteDeprotection

Factors Contributing to Side Reactions with Penicillamine.

Conclusion

This compound is an invaluable tool for the synthesis of peptides with unique structural and stability properties. A thorough understanding of its solubility and stability is paramount for its effective utilization. While qualitative data suggests good solubility in common polar aprotic solvents used in SPPS, quantitative determination is recommended for process optimization and is achievable through straightforward HPLC-based protocols. The orthogonal nature of the Fmoc and Acm protecting groups provides a robust strategy for the synthesis of complex peptides, although potential side reactions related to the steric bulk of the penicillamine residue should be considered and mitigated through optimized reaction conditions. This guide provides the necessary foundational knowledge and experimental frameworks for researchers and drug development professionals to confidently work with this compound.

References

Fmoc-Pen(Acm)-OH: A Technical Guide to its Application in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biochemical research and drug discovery, the synthesis of complex peptides with tailored properties is of paramount importance. Among the specialized building blocks utilized in Solid-Phase Peptide Synthesis (SPPS), Fmoc-Pen(Acm)-OH, a protected derivative of penicillamine (Pen), has emerged as a critical tool. Its unique structural features offer precise control over peptide conformation and stability, enabling the development of novel therapeutic peptides and peptidomimetics. This technical guide provides an in-depth overview of the core applications of this compound, complete with experimental protocols, quantitative data, and visual workflows to support researchers in leveraging this versatile reagent.

This compound is characterized by two key protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group on the α-amino terminus and the acetamidomethyl (Acm) group on the thiol side chain. This orthogonal protection scheme is fundamental to its utility, allowing for the selective deprotection of the α-amino group for chain elongation under mild basic conditions, while the Acm group remains stable, protecting the thiol from unwanted side reactions. The Acm group can be selectively removed later, typically for the formation of a specific disulfide bond.[1]

The incorporation of penicillamine, a β,β-dimethylated analog of cysteine, introduces significant steric hindrance. This structural feature is instrumental in constraining the peptide backbone, which can promote the formation of specific secondary structures like β-turns and enhance resistance to enzymatic degradation.[1] These properties are highly desirable in the design of therapeutic peptides with improved potency, stability, and receptor selectivity.

Core Applications of this compound

The primary applications of this compound in biochemical research are centered around its use in SPPS to generate peptides with unique structural and functional properties.

Solid-Phase Peptide Synthesis (SPPS) of Conformationally Constrained Peptides

The gem-dimethyl groups on the β-carbon of the penicillamine residue restrict the conformational freedom of the peptide backbone. This property is exploited to induce and stabilize specific secondary structures, which can be crucial for biological activity.

Enhanced Stability and Peptidomimetics

Peptides incorporating penicillamine often exhibit increased resistance to proteolytic degradation compared to their cysteine-containing counterparts. This enhanced stability is a significant advantage in the development of peptide-based therapeutics with longer in vivo half-lives. The unique structural constraints imposed by penicillamine also make it a valuable component in the design of peptidomimetics, compounds that mimic the structure and function of natural peptides.[1]

Synthesis of Disulfide-Bridged Peptides and Analogs

This compound is instrumental in the synthesis of peptides containing disulfide bridges. The orthogonal nature of the Acm protecting group allows for the selective formation of disulfide bonds after the peptide chain has been assembled. This is particularly useful in the synthesis of complex peptides with multiple disulfide linkages, where precise control over connectivity is essential. A notable application is in the synthesis of α-conotoxin analogs, venom-derived peptides that target nicotinic acetylcholine receptors (nAChRs). Selective substitution of cysteine with penicillamine in these peptides has led to analogs with dramatically enhanced potency and stability.[1]

Native Chemical Ligation (NCL)

This compound finds a unique application in Native Chemical Ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. In this context, a peptide fragment containing an N-terminal penicillamine residue can be ligated to another peptide fragment with a C-terminal thioester. Following ligation, the penicillamine residue can be desulfurized to a valine residue, thereby expanding the range of amino acids that can be present at the ligation site.[2][3]

Quantitative Data

The use of this compound can significantly impact the properties of synthetic peptides. The following tables summarize key quantitative data related to its application.

Table 1: Coupling Efficiency of Sterically Hindered Amino Acids in SPPS

Amino Acid TypeCoupling ConditionsCoupling YieldReference
Sterically Hindered (general)N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles41-95%[4]
General Amino Acids"Classical" Merrifield method (Boc-benzyl)Variable, requires monitoring[5]

Note: Specific coupling yields for this compound are sequence-dependent and influenced by the chosen coupling reagents and conditions. The steric hindrance of penicillamine can necessitate longer coupling times or the use of more potent activating agents.

Table 2: Comparative Potency of Penicillamine-Substituted vs. Native α-Conotoxin Analogs on Nicotinic Acetylcholine Receptors (nAChRs)

Peptide AnalogTarget ReceptorIC50 (nM)Fold Change in Potency vs. Native/ControlReference
RgIA-5474 (Pen-substituted)human α9α10 nAChR0.19000-fold increase[6]
RgIA4 (Cys-containing)human α9α10 nAChR1.5-[6]
RgIA-5432 (Pen-substituted)human α9α10 nAChR0.39-[6]
RgIA5 (Cys-containing)human α9α10 nAChR0.44-[6]
RgIA-5711 (Cys-substituted analog of RgIA-5474)human α9α10 nAChR0.8517-fold decrease vs. RgIA-5474[6]
"cyclo"R8human α7 nAChR13.3-[7]
"cyclo"R8human α9α10 nAChR61.8-[7]

Table 3: Enzymatic Stability of Penicillamine-Containing Disulfides

Disulfide TypeReducing Agent/Enzyme SystemReduction Rate/StabilityReference
Penicillamine disulfideThiol reductants (e.g., glutathione)Significantly lower reduction rate compared to Cys-Cys disulfides[8]
Penicillamine disulfideCytosol fraction of rat blood cells (enzyme-mediated)Only 19% of reduction was enzyme-mediated[8]
Pen-Cys disulfideThiol-disulfide exchangeMore reductively stable than Cys-Cys disulfide

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a standard manual cycle for incorporating this compound into a peptide chain on a solid support.

  • Resin Swelling: Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel. Add N,N-dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes. Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable activator (e.g., HBTU, HATU) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-4 hours at room temperature. Due to the steric hindrance of penicillamine, longer coupling times may be necessary.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and dichloromethane (DCM) (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation

This protocol describes the removal of the Acm group and subsequent formation of a disulfide bond using iodine.

  • Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptidyl-resin with DMF.

  • Iodine Solution Preparation: Prepare a 0.1 M solution of iodine (I₂) in a suitable solvent mixture, such as DMF/H₂O (4:1 v/v).

  • Deprotection and Cyclization:

    • Suspend the peptidyl-resin in DMF (approximately 1 mL per gram of resin).

    • Add 10 equivalents of the iodine solution to the resin suspension.

    • Shake the reaction mixture at room temperature for 40 minutes. The solution will typically turn a dark yellow/brown color.

  • Quenching and Washing:

    • Filter the resin and wash with DMF.

    • To remove excess iodine, wash the resin with a 2% solution of ascorbic acid in DMF until the resin and filtrate are colorless.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Cleavage from Resin: Proceed with the final cleavage of the cyclized peptide from the solid support using a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Protocol 3: Native Chemical Ligation with an N-terminal Penicillamine Peptide and Desulfurization

This protocol outlines the general steps for using a Pen-containing peptide in NCL, followed by desulfurization to yield a valine residue.

  • Peptide Fragment Preparation:

    • Synthesize the C-terminal peptide fragment with an N-terminal Pen residue (the thiol group should be unprotected).

    • Synthesize the N-terminal peptide fragment with a C-terminal thioester.

    • Purify both peptide fragments by HPLC.

  • Ligation Reaction:

    • Dissolve the two peptide fragments in a ligation buffer (e.g., 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0-7.5).

    • Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to facilitate the reaction.

    • Allow the reaction to proceed at room temperature, monitoring by HPLC and mass spectrometry until completion. Due to the tertiary nature of the penicillamine thiol, the ligation may proceed more slowly than with an N-terminal cysteine.[2]

  • Purification of Ligated Peptide: Purify the full-length ligated peptide containing the Pen residue by HPLC.

  • Desulfurization to Valine:

    • Dissolve the purified peptide in a suitable buffer.

    • Add a radical initiator (e.g., VA-044) and a thiol source (e.g., glutathione).

    • Incubate the reaction mixture, monitoring the conversion of the Pen residue to Val by mass spectrometry.

    • Purify the final desulfurized peptide by HPLC.[3]

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and pathways relevant to the application of this compound.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + Activator/Base wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for Next Amino Acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No acm_deprotection On-Resin Acm Deprotection & Disulfide Formation final_deprotection->acm_deprotection cleavage Cleavage from Resin (TFA Cocktail) acm_deprotection->cleavage purification Purification (HPLC) cleavage->purification end Final Peptide purification->end

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

nAChR_Signaling Conotoxin α-Conotoxin Analog (Pen-substituted) nAChR Nicotinic Acetylcholine Receptor (nAChR) Conotoxin->nAChR Blocks Ca_influx Ca²⁺ Influx nAChR->Ca_influx Activates PI3K PI3K Ca_influx->PI3K Activates Akt Akt (Protein Kinase B) PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Increases Expression Neuroprotection Neuroprotection & Neuronal Survival Bcl2->Neuroprotection Promotes

Figure 2: Simplified signaling pathway of nicotinic acetylcholine receptors (nAChRs) and the inhibitory role of α-conotoxin analogs.[1][6]

NCL_Workflow Peptide1 Peptide Fragment 1 (C-terminal Thioester) Ligation Native Chemical Ligation (pH 7.0-7.5, Thiol Catalyst) Peptide1->Ligation Peptide2 Peptide Fragment 2 (N-terminal Pen) Peptide2->Ligation Ligated_Peptide Ligated Peptide (Pen at ligation site) Ligation->Ligated_Peptide Purification1 HPLC Purification Ligated_Peptide->Purification1 Desulfurization Desulfurization (Radical Initiator, Thiol Source) Final_Peptide Final Peptide (Val at ligation site) Desulfurization->Final_Peptide Purification2 HPLC Purification Final_Peptide->Purification2 Purification1->Desulfurization

Figure 3: Workflow for Native Chemical Ligation (NCL) using a penicillamine-containing peptide to generate a valine residue at the ligation site.

Conclusion

This compound is a powerful and versatile building block in modern peptide chemistry. Its ability to introduce conformational constraints, enhance enzymatic stability, and enable specific disulfide bond formation makes it an invaluable tool for the synthesis of complex peptides and peptidomimetics. The applications of this compound extend to the development of potent and stable therapeutic peptides, as exemplified by the successful engineering of α-conotoxin analogs with significantly improved pharmacological profiles. Furthermore, its utility in Native Chemical Ligation as a precursor to valine residues expands the toolkit for the chemical synthesis of proteins. The detailed protocols and data presented in this guide are intended to equip researchers with the knowledge and methodologies necessary to effectively utilize this compound in their biochemical research and drug development endeavors.

References

Penicillamine: A Comprehensive Technical Guide to a Non-Proteinogenic Amino Acid in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillamine, a non-proteinogenic amino acid, is a pharmaceutical agent with a multifaceted mechanism of action, primarily recognized for its roles as a chelating agent and an immunomodulator. This technical guide provides an in-depth exploration of its core chemical and pharmacological properties, clinical applications, and the experimental methodologies used in its study. Quantitative data on its pharmacokinetics and clinical efficacy are presented in structured tables for comparative analysis. Detailed experimental protocols for its synthesis and quantification are provided, alongside a conceptual framework for assessing its metal-chelating activity. Furthermore, this guide elucidates the signaling pathways involved in its immunomodulatory effects through detailed diagrams, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Penicillamine

Penicillamine, chemically known as β,β-dimethylcysteine, is a chiral, non-proteinogenic α-amino acid, meaning it is not one of the 22 proteinogenic amino acids encoded by the standard genetic code.[1] It is a derivative of the antibiotic penicillin, though it lacks antibiotic properties itself. The therapeutic utility of penicillamine lies in its unique chemical structure, which features a reactive thiol (-SH) group, an amino (-NH2) group, and a carboxyl (-COOH) group.[2] This trifunctional nature underpins its diverse pharmacological activities.[3]

The D-isomer of penicillamine is the therapeutically active form, as the L-isomer is toxic due to its interference with pyridoxine (vitamin B6) metabolism.[4] D-penicillamine is employed as a chelating agent in the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation, and in cases of heavy metal poisoning.[4] It is also used to manage cystinuria, a condition leading to the formation of cystine kidney stones.[2] Additionally, its immunomodulatory properties have led to its use as a disease-modifying antirheumatic drug (DMARD) in the treatment of severe rheumatoid arthritis.[2]

Physicochemical Properties and Synthesis

Penicillamine is a white, crystalline powder with a slight characteristic odor.[1] It is freely soluble in water but sparingly soluble in alcohol.[5] The presence of three ionizable groups gives it complex acid-base properties.

Physicochemical Data
PropertyValueReference
Molecular FormulaC5H11NO2S[5]
Molar Mass149.21 g/mol [5]
Melting Point~201 °C (decomposes)[1]
pKa (carboxyl)1.8[1][2]
pKa (α-amino)7.9[1][2]
pKa (β-thiol)10.5[1][2]
Synthesis of D-Penicillamine

The synthesis of D-penicillamine can be achieved through various routes, including the degradation of penicillin or total synthesis. A common synthetic approach involves the resolution of a racemic mixture of DL-penicillamine.

This protocol outlines a general procedure for the synthesis and resolution of penicillamine.

Materials:

  • Acetone

  • Ethyl isocyanoacetate

  • Sodium ethoxide

  • Sulfur

  • Hydrochloric acid

  • D-tartaric acid

  • Triethylamine

  • Methanol

  • Acetic acid

Procedure:

  • Synthesis of Racemic Penicillamine: The synthesis often begins with the condensation of acetone and ethyl isocyanoacetate to form an intermediate, which is then reacted with a sulfur source. Subsequent hydrolysis yields racemic DL-penicillamine.

  • Chiral Resolution:

    • Suspend DL-penicillamine in a mixture of acetic acid and methanol.

    • Slowly add D-tartaric acid to the suspension under a nitrogen atmosphere.

    • Heat the mixture to facilitate the formation of the diastereomeric salt.

    • Cool the reaction mixture to room temperature to allow the precipitation of the D-penicillamine-D-tartrate salt.

    • Filter the precipitated salt and wash with cold methanol.

    • Dissolve the salt in methanol and adjust the pH to approximately 6.9 with triethylamine to liberate the free D-penicillamine.

    • Stir the mixture at room temperature, then filter to isolate the crystalline D-penicillamine.

Pharmacological Profile

Mechanism of Action

Penicillamine's therapeutic effects are primarily attributed to two distinct mechanisms: chelation and immunomodulation.

3.1.1. Chelation

The thiol group of penicillamine is a potent chelator of heavy metals.[4] It forms stable, soluble complexes with ions such as copper, lead, mercury, and zinc, which are then readily excreted in the urine.[4][6] This is the basis for its use in Wilson's disease and heavy metal poisoning. In cystinuria, penicillamine undergoes a disulfide exchange reaction with cystine to form a more soluble mixed disulfide, thereby preventing the formation of cystine stones.[2]

3.1.2. Immunomodulation

The immunomodulatory effects of penicillamine are complex and not fully elucidated. It is known to reduce the numbers of T-lymphocytes, inhibit macrophage function, and decrease the levels of interleukin-1 (IL-1) and rheumatoid factor.[2] In the presence of copper ions, penicillamine can inhibit the proliferation of T-lymphocytes, an effect mediated by the production of hydrogen peroxide (H2O2).[7][8] More recent studies suggest the involvement of T helper 17 (Th17) cells in penicillamine-induced autoimmune responses, with observed increases in IL-6 and IL-22.[1]

Pharmacokinetics

The absorption and disposition of penicillamine exhibit significant inter-individual variability.

Pharmacokinetic ParameterValueReference
Bioavailability40-70%[4]
Time to Peak Plasma Concentration1-3 hours[4]
Plasma Protein Binding~80%[4]
Elimination Half-life (oral)~60.7 ± 8.2 min
Primary Route of EliminationRenal[4]
Percentage Excreted in Urine (24h, oral)~21.2 ± 2.3%

Clinical Applications and Efficacy

Penicillamine is indicated for the treatment of Wilson's disease, cystinuria, and severe, active rheumatoid arthritis.

Wilson's Disease

In Wilson's disease, penicillamine promotes the urinary excretion of excess copper.

Clinical OutcomeResultReference
Initial 24-hour urinary copper excretionDose adjusted to achieve >2 mg/day[9]
Maintenance free serum copper level<10 µg/dL[9]
Long-term therapySignificant decrease in basal and post-penicillamine urinary copper excretion
Cystinuria

Penicillamine reduces the formation of cystine stones by increasing the solubility of cystine in the urine.

Clinical OutcomeResultReference
Goal urinary cystine excretion< 200 mg/day[4]
Pediatric patients (gradual dose escalation)54% ± 25% reduction in urinary cystine concentration
Compliant patientsNo new stone formation or crises
Rheumatoid Arthritis

As a DMARD, penicillamine can reduce disease activity in patients with rheumatoid arthritis.

Clinical Outcome (Moderate Dose vs. Placebo)Standardized Mean Difference (95% CI)Reference
Tender Joint Counts-0.51 (-0.88, -0.14)
Pain-0.56 (-0.87, -0.26)
Physician's Global Assessment-0.97 (-1.25, -0.70)
Erythrocyte Sedimentation Rate (ESR)-10.6 mm/hr

Adverse Effects

Penicillamine therapy is associated with a high incidence of adverse effects, which can be severe and may necessitate discontinuation of the drug.

SystemCommon Adverse EffectsSerious Adverse EffectsReference
Dermatologic Rash, pruritusPemphigus, elastosis perforans serpiginosa[4]
Gastrointestinal Anorexia, nausea, vomiting, dysgeusiaOral ulcerations[4]
Hematologic Leukopenia, thrombocytopeniaAplastic anemia, agranulocytosis[4]
Renal ProteinuriaNephrotic syndrome, Goodpasture's syndrome[4]
Musculoskeletal ArthralgiaMyasthenia gravis[4]
Immunologic Drug-induced lupus erythematosus[4]

Experimental Protocols

Quantification of Penicillamine in Plasma by HPLC

This protocol provides a method for the determination of penicillamine in plasma using high-performance liquid chromatography (HPLC) with UV detection after derivatization.

Materials:

  • Shimadzu VP-ODS C18 column (150 mm x 4.6 mm, 5 µm) or equivalent

  • HPLC system with UV detector

  • 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) derivatization reagent

  • Perchloric acid (10%)

  • Methanol

  • Sodium acetate solution (0.05 M)

  • Plasma samples

Procedure:

  • To a plasma sample, add the DTNB derivatization reagent.

  • Vortex the mixture and incubate at room temperature for 5 minutes.

  • Add 10% perchloric acid to precipitate proteins.

  • Centrifuge the sample and collect the supernatant.

  • Inject the supernatant into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol - 0.05 M sodium acetate solution (12:88, v/v)

    • Flow Rate: 1 mL/min

    • Column Temperature: 25°C

    • UV Detection Wavelength: 320 nm

  • Quantify penicillamine concentration by comparing the peak area to a standard curve.

Spectrophotometric Assay for Copper Chelation

This protocol describes a competitive ligand exchange spectrophotometric method to assess the copper-chelating ability of penicillamine using bathocuproine disulfonic acid (BCS).

Materials:

  • UV-Vis spectrophotometer

  • Copper(II) sulfate solution (stock solution)

  • Bathocuproine disulfonic acid disodium salt (BCS) solution

  • Penicillamine solution (of varying concentrations)

  • Acetate buffer (pH ~4.5)

Procedure:

  • Prepare a series of solutions containing a fixed concentration of copper(II) sulfate and BCS in acetate buffer. This will form a colored Cu(I)-BCS complex after reduction of Cu(II) by penicillamine.

  • To these solutions, add increasing concentrations of penicillamine.

  • Allow the reaction to reach equilibrium.

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for the Cu(I)-BCS complex (approximately 483 nm).

  • A decrease in absorbance indicates that penicillamine is competing with BCS for copper ions.

  • The chelating efficacy can be quantified by calculating the concentration of penicillamine required to cause a 50% reduction in the absorbance of the Cu(I)-BCS complex.

Signaling Pathways and Logical Relationships

The following diagrams illustrate key pathways and relationships involving penicillamine.

Penicillamine_Chelation Penicillamine Penicillamine (-SH group) Chelate Stable, Soluble Penicillamine-Metal Complex Penicillamine->Chelate Chelation MixedDisulfide Penicillamine-Cysteine Mixed Disulfide (soluble) Penicillamine->MixedDisulfide Disulfide Exchange HeavyMetals Excess Heavy Metals (e.g., Cu²⁺, Pb²⁺, Hg²⁺) HeavyMetals->Chelate Cystine Cystine (insoluble) Cystine->MixedDisulfide Urine Urinary Excretion Chelate->Urine MixedDisulfide->Urine Penicillamine_Immunomodulation cluster_extracellular Extracellular cluster_tcell T-Helper Cell Penicillamine Penicillamine H2O2 Hydrogen Peroxide (H₂O₂) Penicillamine->H2O2 generates Copper Cu²⁺ Copper->H2O2 catalyzes TCR T-Cell Receptor (TCR) Proliferation T-Cell Proliferation TCR->Proliferation promotes Th17 Th17 Differentiation TCR->Th17 drives Antigen Antigen Antigen->TCR activates H2O2->Proliferation inhibits Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-17, IL-22) Proliferation->Cytokine_Production Th17->Cytokine_Production leads to Experimental_Workflow_HPLC Start Plasma Sample Derivatization Add DTNB (Derivatization Reagent) Start->Derivatization Incubation Incubate at Room Temp (5 minutes) Derivatization->Incubation Precipitation Add Perchloric Acid (Protein Precipitation) Incubation->Precipitation Centrifugation Centrifuge Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into HPLC System Supernatant->Injection Analysis Chromatographic Separation & UV Detection (320 nm) Injection->Analysis Quantification Quantify Penicillamine (vs. Standard Curve) Analysis->Quantification

References

Orthogonal Protection Strategy in Peptide Synthesis: A Technical Guide to Utilizing Fmoc-Pen(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the orthogonal protection strategy in solid-phase peptide synthesis (SPPS), with a specific focus on the application of N-α-Fmoc-S-acetamidomethyl-L-penicillamine (Fmoc-Pen(Acm)-OH). The document details the principles of orthogonality, experimental protocols for synthesis and deprotection, and the strategic advantages of incorporating this unique amino acid derivative.

Introduction to Orthogonal Protection in Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern biochemistry and drug discovery, enabling the construction of complex peptide chains. The success of SPPS hinges on the strategic use of protecting groups to prevent unwanted side reactions at various functional sites on the amino acids.[1] The principle of orthogonality is fundamental to this process, referring to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection without affecting others.[2][3]

The Fmoc/tBu strategy is a widely adopted orthogonal approach in SPPS.[2][4] It utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups (e.g., t-Butyl, Trityl) for permanent protection of amino acid side chains.[2][5] This guide focuses on an advanced application within this strategy: the use of this compound. This reagent introduces two key features:

  • Penicillamine (Pen) : A non-proteinogenic amino acid (β,β-dimethylcysteine) that imparts significant steric hindrance, which can be used to create conformationally constrained peptide structures and enhance resistance to enzymatic degradation.[6]

  • Acetamidomethyl (Acm) group : A thiol protecting group for the penicillamine side chain that is stable to both the basic conditions used for Fmoc removal and the strong acidic conditions (TFA) used for final cleavage.[6][7] Its removal requires a third, distinct chemical condition, typically oxidative or heavy-metal-mediated, making it a truly orthogonal protecting group.[7][8]

This three-dimensional orthogonality (Fmoc, side-chain, Acm) is invaluable for synthesizing complex peptides, such as those with multiple, regioselectively formed disulfide bonds.[9]

The Principle of Three-Dimensional Orthogonality

The core of the strategy lies in the differential lability of the three protecting groups involved: the N-α-Fmoc group, the side-chain protecting groups of other amino acids (e.g., Boc, tBu, Trt), and the S-Acm group of penicillamine. Each can be selectively cleaved in the presence of the others, enabling precise, stepwise manipulations on the peptide backbone and side chains while still anchored to the solid support.

Orthogonal_Protection_Strategy cluster_Peptide Resin-Bound Protected Peptide Peptide Resin-Peptide-Pen(Acm)-AA(PG)-NH-Fmoc Fmoc_Removal Fmoc Deprotection Peptide->Fmoc_Removal 20% Piperidine/DMF Free_N_Terminus Resin-Peptide-Pen(Acm)-AA(PG)-NH2 Fmoc_Removal->Free_N_Terminus Chain Elongation Possible Acm_Removal Acm Deprotection (On-Resin Cyclization) Cyclized_Peptide Resin-Peptide(Cyclized)-AA(PG)-NH2 Acm_Removal->Cyclized_Peptide Disulfide Bond Formed Final_Cleavage Final Cleavage & Side-Chain Deprotection Final_Product Free Peptide in Solution Final_Cleavage->Final_Product Free_N_Terminus->Acm_Removal Iodine or NCS Cyclized_Peptide->Final_Cleavage TFA Cocktail Fmoc_SPPS_Workflow Start Start: Resin with N-terminal Fmoc Group Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Exposed N-terminus Wash2 4. DMF Wash Coupling->Wash2 Loop_Check Repeat for Next Amino Acid Wash2->Loop_Check End End: Resin with Elongated Peptide (N-Fmoc) Loop_Check->Deprotection Yes Loop_Check->End No Acm_Deprotection_Workflow Start Start: Fully Assembled Peptidyl-Resin (N-terminal Fmoc removed) Wash_DCM 1. Wash with DCM Start->Wash_DCM Acm_Removal 2. Acm Removal / Oxidation (e.g., Iodine or NCS in solvent) Wash_DCM->Acm_Removal Reaction 3. Agitate at RT Acm_Removal->Reaction Wash_Final 4. Wash (DMF, DCM, MeOH) Reaction->Wash_Final End End: Resin with Cyclized Peptide Wash_Final->End Cleavage Proceed to Final Cleavage (TFA Cocktail) End->Cleavage

References

Methodological & Application

Application Notes and Protocols for Fmoc-Pen(Acm)-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Acm)-OH is a protected, non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce a penicillamine (Pen) residue into a peptide sequence. Penicillamine, a β,β-dimethylated analog of cysteine, imparts significant conformational constraints due to the steric hindrance of its gem-dimethyl group. This structural feature is strategically employed in peptidomimetics and drug design to enhance metabolic stability, increase resistance to enzymatic degradation, and influence peptide secondary structure.[1]

The acetamidomethyl (Acm) group provides orthogonal protection for the thiol side chain, as it is stable to the mildly basic conditions used for Fmoc group removal and the strong acidic conditions of final peptide cleavage from the resin.[1] Its removal requires specific chemical treatment, allowing for selective disulfide bond formation.

These application notes provide a comprehensive guide to the standard protocols for the use of this compound in Fmoc-based SPPS, addressing the challenges associated with its steric bulk and outlining optimized procedures for its efficient incorporation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValue
CAS Number 201531-76-2
Molecular Formula C₂₃H₂₆N₂O₅S
Molecular Weight 442.53 g/mol [2][3]
Appearance White solid[3]
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Store at 2-8°C

Data Presentation: Quantitative Overview

The steric hindrance of the penicillamine residue necessitates optimized coupling conditions to achieve high yields. Below is a comparative summary of expected performance for different coupling reagents, based on data for sterically hindered amino acids.

Table 1: Comparative Coupling Efficiency of Sterically Hindered Amino Acids

Coupling ReagentActivation TimeCoupling TimeTypical Yield (%)*Notes
DIC/HOBt5-10 min4-12 h60-80Lower efficiency for hindered residues.
HBTU/DIPEA2-5 min2-4 h85-95Standard choice, but may require double coupling.
HATU/DIPEA1-2 min1-2 h>95Highly recommended for sterically hindered amino acids.
PyBOP/DIPEA2-5 min2-4 h90-98Effective, but byproducts can be difficult to remove.
COMU/DIPEA1-2 min1-2 h>95A modern, highly efficient alternative to HATU.

*Yields are sequence-dependent and represent typical outcomes for a single coupling of a sterically hindered amino acid. Double coupling is often recommended to drive the reaction to completion.

Table 2: Fmoc Deprotection Kinetics

Deprotection ReagentConcentrationTime for >99% DeprotectionNotes
Piperidine20% in DMF10-20 minStandard conditions. May be slightly slower for residues C-terminal to Pen.
DBU/Piperidine2% DBU / 2% Piperidine in DMF5-10 minFaster deprotection, but may increase risk of side reactions.

Table 3: Acm Deprotection Methods and Typical Yields

ReagentConditionsTypical Yield (%)Notes
Iodine (I₂)10-15 eq. in DCM/MeOH or AcOH/H₂O80-95Most common method; can be performed on- or off-resin.
Mercury(II) Acetate10 eq. in aq. AcOH, pH 470-90Effective but toxic; requires subsequent treatment with a thiol.
N-Chlorosuccinimide (NCS)2-5 eq. in DMF85-95Mild and rapid on-resin method.
Silver Tetrafluoroborate (AgBF₄)10-20 eq. in TFAVariableCan be effective but may lead to side reactions.

Experimental Protocols

Protocol 1: Standard SPPS Cycle for this compound Incorporation

This protocol outlines the steps for a single coupling cycle on a 0.1 mmol scale.

Materials:

  • This compound

  • Rink Amide or Wang resin (pre-loaded with the first amino acid)

  • Peptide synthesis grade DMF and DCM

  • 20% (v/v) piperidine in DMF

  • Coupling reagent (HATU recommended)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride (for capping, optional)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve this compound (3-5 equivalents) and HATU (2.9-4.9 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. For difficult couplings, a second coupling with fresh reagents is recommended.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), perform a second coupling (re-couple) as described in step 3.

    • Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • (Optional) Capping: If the coupling remains incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF for 10 minutes.

SPPS_Workflow Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (this compound, HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 KaiserTest Kaiser Test Washing2->KaiserTest Recouple Recouple KaiserTest->Recouple Positive (Blue) NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative (Yellow) Recouple->Coupling

SPPS cycle for this compound incorporation.
Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation

This protocol describes the removal of the Acm group and subsequent disulfide bond formation using iodine.

Materials:

  • Peptide-resin with two Pen(Acm) residues

  • Iodine (I₂)

  • DCM/MeOH (1:1 v/v) or DMF

  • 1 M Sodium thiosulfate solution

Procedure:

  • Resin Swelling: Swell the peptide-resin in the chosen solvent (e.g., DCM/MeOH or DMF) for 30 minutes.

  • Acm Deprotection and Oxidation:

    • Dissolve iodine (10 equivalents per Acm group) in the same solvent.

    • Add the iodine solution to the resin and agitate for 1-2 hours at room temperature. The resin will turn dark brown/orange.

  • Washing:

    • Wash the resin with the reaction solvent until the filtrate is colorless.

    • Wash with a 1 M sodium thiosulfate solution to quench any remaining iodine.

    • Wash thoroughly with DMF and DCM.

Acm_Deprotection_Workflow Start Peptide-Resin with Pen(Acm) Swell Swell Resin (DCM/MeOH or DMF) Start->Swell React Add Iodine (I₂) Solution (1-2 hours) Swell->React Wash_Solvent Wash with Solvent (until colorless) React->Wash_Solvent Quench Wash with Sodium Thiosulfate Wash_Solvent->Quench Wash_Final Final Wash (DMF, DCM) Quench->Wash_Final End Peptide-Resin with Disulfide Bond Wash_Final->End Coupling_Decision_Tree Start Coupling this compound KaiserTest Kaiser Test after 2h Start->KaiserTest Success Complete Coupling KaiserTest->Success Negative Failure Incomplete Coupling KaiserTest->Failure Positive Action1 Perform Double Coupling (Fresh Reagents, 2-4h) Failure->Action1 KaiserTest2 Kaiser Test after Recoupling Action1->KaiserTest2 KaiserTest2->Success Negative Action2 Consider Capping and/or Microwave SPPS KaiserTest2->Action2 Positive

References

Application Notes and Protocols for Efficient Fmoc Deprotection of Fmoc-Pen(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its base-lability which allows for orthogonal protection strategies.[1] Fmoc-Pen(Acm)-OH, a derivative of penicillamine (β,β-dimethylcysteine), is a crucial building block for incorporating conformational constraints into peptides, enhancing their stability and potency.[1][2] The acetamidomethyl (Acm) group provides a stable, orthogonal protection for the thiol side chain, compatible with Fmoc chemistry.[2]

However, the steric hindrance imparted by the β,β-dimethyl groups of the penicillamine moiety can pose challenges for efficient Fmoc deprotection, potentially leading to incomplete reactions and the formation of deletion sequences.[3] These application notes provide a comprehensive guide to understanding and optimizing the Fmoc deprotection of this compound, ensuring high peptide purity and yield.

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, most commonly piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. This initiates a cascade that results in the cleavage of the carbamate bond, releasing the free amine, carbon dioxide, and dibenzofulvene (DBF). The secondary amine then acts as a scavenger, trapping the reactive DBF to prevent its side reactions with the newly liberated N-terminal amine.[2][4]

Standard Deprotection Protocol

The most widely used method for Fmoc deprotection involves a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[2]

Materials
  • This compound loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Reaction vessel for SPPS (manual or automated)

Procedure
  • Resin Swelling: Swell the this compound loaded resin in DMF for at least 30 minutes in the reaction vessel.[5]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 5-10 minutes at room temperature.[5]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes. The extended time for the second treatment helps to ensure complete deprotection, especially for sterically hindered residues like penicillamine.[1]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the Fmoc deprotection of this compound under various conditions.

Table 1: Standard Fmoc Deprotection Conditions

ParameterValueReference(s)
Deprotection Reagent20% (v/v) Piperidine in DMF[1][2]
Reaction Time (Initial)5 - 10 minutes[5]
Reaction Time (Second)15 - 20 minutes[1]
TemperatureRoom Temperature[5]
Expected Efficiency>99% (with optimization)[4]

Table 2: Alternative Deprotection Reagents for Difficult Sequences

Reagent(s)ConcentrationDeprotection TimePeptide Purity (%)Reference(s)
Piperazine / DBU5% / 2% in NMP2 x 2-5 minutesHigh[3][6]
Pyrrolidine20% (v/v) in various solventsFastHigh[7]
4-Methylpiperidine (4MP)20% (v/v) in DMFComparable to PiperidineSimilar to Piperidine[8]

Note: Peptide purity is highly sequence-dependent. The data presented are illustrative.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection of this compound on Solid Support

This protocol is suitable for both manual and automated solid-phase peptide synthesis.

  • Resin Preparation: Place 100-200 mg of this compound loaded resin into a fritted reaction vessel.[5]

  • Swelling: Add 5 mL of DMF to the resin and allow it to swell for 30 minutes with gentle agitation.[5]

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add 5 mL of 20% piperidine in DMF solution to the swollen resin. Agitate the mixture for 10 minutes at room temperature.[5]

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection: Add another 5 mL of 20% piperidine in DMF solution and agitate for 20 minutes at room temperature.[1]

  • Washing: Drain the deprotection solution and wash the resin with 5 mL of DMF for 1 minute. Repeat the washing step six more times to ensure complete removal of piperidine and byproducts.[3]

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry

This method allows for the quantitative monitoring of the deprotection reaction by measuring the absorbance of the released DBF-piperidine adduct.[3]

  • Collect Filtrates: After each deprotection step in Protocol 1 (steps 4 and 6), collect the piperidine filtrates in a single volumetric flask of a known volume (e.g., 25 mL).

  • Dilution: Dilute the combined filtrates to the mark with DMF.

  • Measurement: Measure the absorbance of the solution at 301 nm using a UV-Vis spectrophotometer, using DMF as a blank.[3]

  • Calculation: The extent of Fmoc deprotection can be calculated using the Beer-Lambert law, with the molar extinction coefficient of the DBF-piperidine adduct.

Potential Challenges and Troubleshooting

Incomplete Deprotection: Due to the steric hindrance of the penicillamine residue, incomplete Fmoc removal is a primary concern.[3]

  • Symptoms: Appearance of deletion peptides in the final product, confirmed by mass spectrometry. A negative or weak positive result in a qualitative test for free amines (e.g., Kaiser test).[3]

  • Solutions:

    • Extend Deprotection Time: Increase the duration of the second deprotection step.

    • Increase Temperature: Gently warming the reaction mixture can enhance the reaction rate, but should be done cautiously to avoid side reactions.

    • Use Alternative Reagents: For particularly difficult sequences, a stronger, less sterically hindered base combination like 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-methyl-2-pyrrolidone (NMP) can be more effective.[3][6]

Side Reactions:

  • Racemization: Although less common with Fmoc chemistry compared to other methods, racemization can occur, particularly with sensitive residues. Using a hindered base and optimizing reaction times can minimize this risk.

  • Aspartimide Formation: In sequences containing Asp residues adjacent to the Pen(Acm) moiety, base-catalyzed aspartimide formation can be a significant side reaction.[9] The use of milder bases or protective groups on the backbone amide can mitigate this issue.

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-Pen(Acm)-Peptide-Resin swell Swell Resin (DMF, 30 min) start->swell deprotect1 Initial Deprotection (20% Piperidine/DMF, 5-10 min) swell->deprotect1 deprotect2 Second Deprotection (20% Piperidine/DMF, 15-20 min) deprotect1->deprotect2 wash Wash Resin (DMF, 5-7x) deprotect2->wash monitor Monitor Deprotection (UV-Vis or Kaiser Test) wash->monitor monitor->deprotect2 Incomplete end H2N-Pen(Acm)-Peptide-Resin (Ready for Coupling) monitor->end Complete Troubleshooting_Logic problem Incomplete Fmoc Deprotection Detected solution1 Extend Deprotection Time problem->solution1 solution2 Increase Reaction Temperature problem->solution2 solution3 Use Alternative Base (e.g., DBU/Piperazine in NMP) problem->solution3 re_evaluate Re-evaluate Deprotection Efficiency solution1->re_evaluate solution2->re_evaluate solution3->re_evaluate success Proceed with Synthesis re_evaluate->success

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Acm)-OH (Fmoc-(S)-penicillamine(acetamidomethyl)-OH) is a protected amino acid derivative increasingly utilized in the synthesis of peptidomimetics and therapeutic peptides. The penicillamine moiety, characterized by gem-dimethyl groups on the β-carbon, introduces significant steric hindrance. This unique structural feature can impart conformational constraints on the resulting peptide, potentially enhancing biological activity or stability. However, the steric bulk presents a considerable challenge during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling and an increased risk of racemization.

The selection of an appropriate coupling reagent and a meticulously optimized protocol are paramount to ensure the efficient incorporation of this compound into a peptide sequence with high purity and yield. These application notes provide a comprehensive guide to recommended coupling reagents, detailed experimental protocols, and strategies to mitigate common side reactions.

Challenges in Coupling this compound

The primary obstacle in the SPPS of peptides containing Pen(Acm) is the steric hindrance imposed by the β,β-dimethyl groups. This steric bulk can significantly impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support. The consequences of this steric hindrance include:

  • Incomplete Coupling: Slower reaction kinetics can lead to incomplete acylation, resulting in deletion sequences where the Pen(Acm) residue is missing from a portion of the synthesized peptides.

  • Racemization: The use of strong activating reagents and bases to overcome steric hindrance can increase the risk of epimerization at the α-carbon of the Pen(Acm) residue. Base-mediated activation methods are particularly associated with a higher risk of racemization for sterically hindered amino acids.

Recommended Coupling Reagents: A Comparative Overview

The choice of coupling reagent is critical for the successful incorporation of this compound. The ideal reagent should provide high activation and rapid coupling kinetics to overcome steric hindrance while minimizing the risk of racemization. Based on studies of other sterically hindered amino acids, the following classes of reagents are recommended for consideration.

Data Presentation: Comparative Performance of Coupling Reagents

While direct, quantitative comparative studies on the coupling efficiency of this compound with a wide range of reagents are not extensively available in the peer-reviewed literature, the following table extrapolates expected performance based on data from sterically similar amino acids, such as Fmoc-Cys(Trt)-OH and other β,β-disubstituted amino acids.

Coupling Reagent/MethodReagent ClassTypical Coupling Time (min)Expected Coupling Efficiency (%)Racemization PotentialKey Advantages & Disadvantages
HATU/DIPEA Aminium/Uronium Salt30 - 120>98ModerateAdvantages: High reactivity, fast kinetics, excellent for difficult and sterically hindered couplings.[1] Disadvantages: Higher cost, potential for guanidinylation of the N-terminus, base-mediated activation may increase racemization risk.[]
HCTU/DIPEA Aminium/Uronium Salt45 - 18097 - 99ModerateAdvantages: High reactivity, often more cost-effective than HATU. Disadvantages: Similar potential for base-mediated racemization as other uronium salts.
DIC/Oxyma Carbodiimide60 - 240+95 - 98LowAdvantages: Low risk of racemization due to the absence of a strong tertiary base for activation, cost-effective.[3] Disadvantages: Slower reaction rates compared to aminium/uronium salts, may require longer coupling times or double coupling for highly hindered residues.

Experimental Protocols

To ensure the highest possible incorporation of this compound, a "double coupling" strategy is highly recommended, regardless of the chosen coupling reagent. This involves performing the coupling reaction twice with a fresh portion of activated amino acid before proceeding to the next deprotection step.

Protocol 1: General SPPS Cycle for this compound Incorporation

This protocol outlines a single cycle of deprotection and coupling on a 0.1 mmol scale.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol)

  • This compound (0.5 mmol, 5 eq.)

  • Coupling reagent (see specific protocols below)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (for aminium/uronium salt couplings)

  • N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure (for carbodiimide coupling)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (2 x 1 min), followed by DMF (3 x 1 min).

  • Coupling (First Coupling): Proceed with one of the coupling protocols below (Protocol 2, 3, or 4).

  • Washing: After the first coupling, drain the reaction solution and wash the resin with DMF (3 x 1 min).

  • Coupling (Second Coupling - "Double Coupling"): Repeat the chosen coupling protocol with a fresh solution of activated this compound.

  • Final Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Confirmation of Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), an additional coupling may be necessary.

Protocol 2: Coupling using HATU

This protocol is recommended for achieving high coupling efficiency with the sterically hindered this compound.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.) and HATU (0.475 mmol, 4.75 eq.) in DMF.

  • Base Addition: Add DIPEA (1.0 mmol, 10 eq.) to the activation solution and mix for 1-2 minutes for pre-activation.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.

Protocol 3: Coupling using HCTU

This protocol offers a cost-effective alternative to HATU with high reactivity.

  • Amino Acid Activation: In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.) and HCTU (0.475 mmol, 4.75 eq.) in DMF.

  • Base Addition: Add DIPEA (1.0 mmol, 10 eq.) to the activation solution and mix for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin.

  • Incubation: Agitate the mixture at room temperature for 1.5 - 3 hours.

Protocol 4: Coupling using DIC/Oxyma

This protocol is recommended to minimize the risk of racemization.

  • Reagent Solution Preparation: In a separate vessel, dissolve this compound (0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in DMF.

  • Coupling Reaction: Add the amino acid/Oxyma solution to the deprotected peptide-resin. Then, add DIC (0.5 mmol, 5 eq.) to the reaction vessel.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. Longer reaction times may be necessary.

Visualization of Workflows

SPPS Coupling Cycle Workflow

SPPS_Cycle Resin Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (this compound + Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 DoubleCoupling Double Coupling (Repeat Step) Washing2->DoubleCoupling Washing3 Final Washing (DMF, DCM) DoubleCoupling->Washing3 NextCycle Proceed to Next Cycle Washing3->NextCycle

Caption: General workflow for a single cycle of this compound incorporation in SPPS.

Logic Diagram for Coupling Reagent Selection

Reagent_Selection Start Start: Coupling of This compound RacemizationRisk Primary Concern: Racemization? Start->RacemizationRisk CouplingSpeed Primary Concern: Coupling Speed & Max Yield? RacemizationRisk->CouplingSpeed No DIC_Oxyma Use DIC/Oxyma (Low Racemization Risk) RacemizationRisk->DIC_Oxyma Yes HATU Use HATU/DIPEA (High Reactivity) CouplingSpeed->HATU Yes HCTU Consider HCTU/DIPEA (Cost-Effective Alternative) CouplingSpeed->HCTU Cost is a factor DoubleCouple Implement Double Coupling Strategy DIC_Oxyma->DoubleCouple HATU->DoubleCouple HCTU->DoubleCouple

Caption: Decision-making flowchart for selecting a coupling reagent for this compound.

Conclusion and Recommendations

The successful incorporation of the sterically hindered this compound in SPPS is achievable with careful selection of coupling reagents and optimization of the reaction protocol.

  • For applications where minimizing racemization is the absolute priority, the DIC/Oxyma coupling method is the preferred choice. The trade-off may be a longer coupling time, which can be effectively compensated for by implementing a double coupling strategy.

  • When the highest possible coupling efficiency and speed are desired, HATU is the recommended reagent due to its high reactivity. However, researchers should be mindful of the potential for base-mediated racemization.

  • HCTU presents a viable, more cost-effective alternative to HATU, offering comparable reactivity for most applications.

  • Regardless of the chosen reagent, a double coupling protocol is strongly advised to mitigate the risk of incomplete reactions and to maximize the yield of the desired full-length peptide.

  • Monitoring the completion of each coupling step with a qualitative method, such as the Kaiser test , is essential to ensure the highest purity of the final product.

By following these guidelines and protocols, researchers can confidently incorporate this compound into their synthetic peptides, enabling the exploration of novel structures with unique biological properties.

References

Application Notes and Protocols for Disulfide Bond Formation Using Fmoc-Pen(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins. The incorporation of non-proteinogenic amino acids like penicillamine (Pen), a cysteine analog with two methyl groups on the β-carbon, can confer unique conformational constraints and increased enzymatic stability to peptides. The acetamidomethyl (Acm) protecting group for the thiol side chain of penicillamine offers stability during standard Fmoc-based solid-phase peptide synthesis (SPPS) and can be selectively removed to facilitate disulfide bond formation. This document provides a detailed guide for the synthesis of disulfide-bridged peptides containing penicillamine using Fmoc-Pen(Acm)-OH, covering both on-resin and solution-phase cyclization strategies.

Core Principles

The formation of a disulfide bond between two Pen(Acm) residues involves two key chemical transformations: the deprotection of the Acm groups and the subsequent oxidation of the free thiols. A common and efficient method for this is the use of iodine, which accomplishes both steps in a single pot reaction. The Acm group is stable under the acidic conditions used for cleavage from most resins and the basic conditions for Fmoc removal, making it an orthogonal protecting group in the context of standard SPPS.[1] This allows for the purification of the linear, Acm-protected peptide before proceeding with cyclization, which can be advantageous in minimizing side reactions.

Experimental Protocols

This section details the step-by-step procedures for the synthesis and cyclization of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide

This protocol outlines the standard steps for assembling the linear peptide on a solid support using Fmoc chemistry.

Materials:

  • This compound

  • Other required Fmoc-amino acids

  • Rink Amide resin or other suitable solid support

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (typically 20% v/v)

  • Coupling reagents: e.g., HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a base such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.[2]

  • Cleavage cocktail: e.g., Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[2]

  • Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminal amino acid of the growing peptide chain by treating with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes). Wash the resin thoroughly with DMF.[2]

  • Amino Acid Coupling:

    • Activate the this compound or other Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent and base in DMF.

    • Add the activated amino acid solution to the resin and allow to react for 1-2 hours, or until a negative Kaiser test is observed.

    • Wash the resin with DMF.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

  • Resin Washing and Drying: Wash the peptidyl resin with DMF, followed by DCM, and dry under vacuum.

Protocol 2: On-Resin Disulfide Bond Formation

This method is advantageous as it can minimize intermolecular side reactions due to the pseudo-dilution effect on the solid support.[3]

Materials:

  • Peptidyl-resin from Protocol 1

  • DMF

  • Iodine (I₂)

  • 2% Ascorbic acid in DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the dried peptidyl-resin in DMF (approx. 1 mL per gram of resin) for at least 1 hour.[4]

  • Oxidation:

    • Prepare a solution of iodine (10 equivalents relative to the peptide on the resin) in DMF or a mixture of DMF/H₂O (4:1 v/v).[4]

    • Add the iodine solution to the swollen resin and shake the reaction mixture at room temperature for 40-60 minutes.[4][5]

  • Washing:

    • Filter the resin and wash thoroughly with DMF (3 times).

    • Wash with 2% ascorbic acid in DMF (2 times) to quench any remaining iodine.

    • Wash again with DMF (5 times) and finally with DCM (3 times).[4]

  • Cleavage and Deprotection: Cleave the cyclized peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O). Note: Thiol-based scavengers should be avoided during cleavage of disulfide-bonded peptides.[5]

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize the crude product. Purify by reverse-phase HPLC.

Protocol 3: Solution-Phase Disulfide Bond Formation

This approach is often preferred when on-resin cyclization is inefficient or leads to side products. It allows for the purification of the linear peptide prior to cyclization.[5]

Materials:

  • Cleaved and lyophilized linear peptide with Acm protecting groups

  • Aqueous acetic acid or a mixture of methanol/water or acetonitrile/water

  • Iodine (I₂) solution (e.g., 0.1 M in glacial acetic acid or methanol)[2]

  • 1 M Ascorbic acid solution

  • Diethyl ether

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized linear Acm-protected peptide in a suitable solvent system (e.g., 50% aqueous acetic acid) at a low concentration (e.g., 1 mg/mL) to favor intramolecular cyclization over oligomerization.[2][5]

  • Oxidation:

    • While stirring vigorously, add the iodine solution dropwise until a stable yellow color persists.

    • Allow the reaction to proceed for 1-2 hours, monitoring the progress by analytical HPLC and/or mass spectrometry.

  • Quenching: Quench the excess iodine by adding 1 M ascorbic acid solution dropwise until the yellow color disappears.[5]

  • Isolation and Purification:

    • The peptide can be isolated by lyophilization followed by purification.

    • Alternatively, the oxidized peptide can be precipitated directly from the reaction mixture by the addition of a large volume of diethyl ether, which can also help in removing residual iodine.[6][7]

    • Purify the crude cyclic peptide by reverse-phase HPLC.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the key steps in the formation of disulfide bonds using this compound.

Table 1: On-Resin Cyclization Parameters

ParameterValue/ConditionReference(s)
Solvent DMF or DMF/H₂O (4:1 v/v)[4]
Oxidizing Agent Iodine (I₂)[4][5]
Equivalents of I₂ 10 equivalents[4][5]
Reaction Time 40 - 60 minutes[4][5]
Quenching Agent 2% Ascorbic acid in DMF[4]

Table 2: Solution-Phase Cyclization Parameters

ParameterValue/ConditionReference(s)
Solvent 50% aqueous acetic acid, MeOH/H₂O, or ACN/H₂O[2][5]
Peptide Concentration 1 mg/mL[5]
Oxidizing Agent Iodine (I₂)[2]
Iodine Solution 0.1 M in glacial acetic acid or methanol[2]
Reaction Time 1 - 2 hours (monitor by HPLC)[5]
Quenching Agent 1 M Ascorbic acid[5]

Potential Side Reactions and Considerations

  • Iodination of Sensitive Residues: Tyrosine and tryptophan residues are susceptible to iodination. If these residues are present in the peptide sequence, it is crucial to carefully control the amount of iodine used and the reaction time.[8]

  • Oxidation of Methionine: Methionine can be oxidized to methionine sulfoxide.

  • Acm Shift: In peptides with a high content of serine and threonine, a side reaction involving the transfer of the Acm group from the cysteine thiol to the hydroxyl group of serine or threonine has been observed, particularly with harsher oxidizing agents like thallium(III) trifluoroacetate.[8]

  • Oligomerization: In solution-phase cyclization, higher peptide concentrations can lead to the formation of intermolecular disulfide bonds, resulting in dimers and higher-order oligomers. Maintaining high dilution is critical to favor the desired intramolecular reaction.

Visualization of Experimental Workflows

Workflow for Peptide Synthesis and On-Resin Cyclization

on_resin_cyclization start Start: Fmoc-SPPS wash1 Wash Resin start->wash1 Linear Peptide Assembled process process decision decision output output wash wash swell Swell Resin in DMF wash1->swell Dry Resin oxidation Add Iodine in DMF swell->oxidation Ready for Cyclization wash2 Wash with DMF oxidation->wash2 React 40-60 min quench Quench with Ascorbic Acid wash2->quench Remove Excess I₂ wash3 Wash with DMF & DCM quench->wash3 Remove Quenching Agent cleavage Cleavage from Resin (TFA Cocktail) wash3->cleavage Cyclized Peptide on Resin precipitate Precipitate in Ether cleavage->precipitate Cleaved Peptide purify RP-HPLC Purification precipitate->purify Crude Cyclic Peptide end Purified Cyclic Peptide purify->end Final Product solution_phase_cyclization start Start: Fmoc-SPPS cleavage Cleavage from Resin (TFA Cocktail) start->cleavage Linear Peptide Assembled process process decision decision output output wash wash precipitate Precipitate in Ether cleavage->precipitate Cleaved Peptide purify_linear RP-HPLC Purification (Optional) precipitate->purify_linear Crude Linear Peptide dissolve Dissolve in Solvent (High Dilution) purify_linear->dissolve Purified Linear Peptide oxidation Add Iodine Solution Dropwise dissolve->oxidation Ready for Cyclization monitor Monitor by HPLC/MS oxidation->monitor React 1-2 hours quench Quench with Ascorbic Acid monitor->quench Reaction Complete isolate Isolate Crude Product (Lyophilize/Precipitate) quench->isolate Quenched Reaction purify_cyclic RP-HPLC Purification isolate->purify_cyclic Crude Cyclic Peptide end Purified Cyclic Peptide purify_cyclic->end Final Product

References

On-Resin Versus Solution-Phase Disulfide Bridge Formation with Pen(Acm): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of on-resin and solution-phase strategies for the formation of disulfide bridges in peptides containing Penicillamine (Pen) protected with the acetamidomethyl (Acm) group. It includes comprehensive experimental protocols, quantitative data summaries, and workflow visualizations to guide researchers in selecting the optimal method for their specific application.

Introduction

The formation of disulfide bonds is a critical post-synthetic modification in peptide chemistry, often essential for conferring the desired three-dimensional structure and biological activity. The choice between performing this cyclization step while the peptide is still attached to the solid support (on-resin) or after cleavage (solution-phase) can significantly impact reaction efficiency, purity of the final product, and overall yield. The Acm protecting group is frequently employed for cysteine and penicillamine residues due to its stability during solid-phase peptide synthesis (SPPS) and the variety of methods available for its removal and subsequent disulfide bond formation.

On-resin cyclization offers the advantage of pseudo-dilution, which can favor intramolecular cyclization and minimize the formation of intermolecular dimers and oligomers.[1] This method also allows for easy removal of excess reagents by simple filtration and washing of the resin.[2] In contrast, solution-phase cyclization is a more traditional approach that may be necessary for complex peptides that exhibit poor swelling on the resin or require specific folding conditions.[1] However, solution-phase reactions often require high dilution to prevent aggregation and intermolecular side reactions, which can be a limitation for large-scale synthesis.[1]

Comparative Data

The following tables summarize quantitative data from various studies to provide a comparative overview of the two methodologies.

Method Peptide Example Reagent Purity of Crude Product (%) Key Findings
On-Resin Oxytocin [1,6-Cys(Acm)]N-Chlorosuccinimide (NCS)≥87%[3][4]Rapid and efficient cyclization with no trace of starting linear peptide.[3][4]
On-Resin AtosibanIodine (I2)91.4%[5]Disulfide bond formed rapidly and quantitatively within 30 minutes.[6]
On-Resin α-conotoxin SIN-Chlorosuccinimide (NCS)81.7% (for the first disulfide bond)[3]NCS-mediated Acm removal and disulfide formation are compatible with other Cys protecting groups like Trt and SIT.[3]
Solution-Phase General PeptidesAir Oxidation/DMSOVariable (prone to oligomerization)[1]Requires high dilution to favor intramolecular cyclization.[1]
Solution-Phase General PeptidesIodine (I2)Dependent on concentration and solventCan lead to mixtures of cyclic monomer and polymers.

Experimental Protocols

On-Resin Disulfide Bridge Formation

This protocol is suitable for the deprotection of Pen(Acm) or Cys(Acm) and subsequent disulfide bond formation directly on the resin.

Materials:

  • Peptidyl-resin containing two Pen(Acm)/Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • Iodine (I₂)

  • Deionized Water

  • 2% Ascorbic acid in DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptidyl-resin in DMF (approximately 1 mL per gram of resin).[7]

  • Prepare a solution of iodine (10 equivalents relative to the peptide) in a mixture of DMF and water (4:1 v/v).[7]

  • Add the iodine solution to the swollen resin.[7]

  • Shake the reaction mixture at room temperature for 40 minutes.[7]

  • Filter the resin and discard the filtrate.

  • Wash the resin sequentially with:

    • DMF (3 times)[7]

    • 2% ascorbic acid in DMF (2 times to quench excess iodine)[7]

    • DMF (5 times)[7]

    • DCM (3 times)[7]

  • Dry the resin under vacuum.

  • Cleave the peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).

NCS offers a rapid and efficient alternative for on-resin cyclization.[3][4]

Materials:

  • Peptidyl-resin containing two Pen(Acm)/Cys(Acm) residues

  • N,N-Dimethylformamide (DMF)

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptidyl-resin (e.g., 0.05 mmol) in DMF.

  • Treat the resin with 3 equivalents of NCS dissolved in DMF.[3][4]

  • Agitate the mixture for 3.5 minutes.[3][4]

  • Repeat the NCS treatment for another 3.5 minutes.[3][4]

  • Filter the resin and wash thoroughly with DMF and then DCM.

  • Dry the resin under vacuum before proceeding with cleavage.

Solution-Phase Disulfide Bridge Formation

This protocol is performed after the peptide has been cleaved from the resin and purified.

Materials:

  • Linear peptide with two free thiol groups (Pen or Cys)

  • Ammonium bicarbonate buffer (e.g., 25 mM, pH ~8) or other suitable aqueous buffer

  • Air or an oxidizing agent like Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve the purified linear peptide in the chosen buffer at a low concentration (typically 0.1-1 mg/mL) to favor intramolecular cyclization.

  • Stir the solution vigorously, open to the atmosphere (for air oxidation), or add a small percentage of DMSO (e.g., 10-20%).

  • Monitor the reaction progress using HPLC and mass spectrometry.

  • The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, lyophilize the solution to obtain the crude cyclized peptide.

  • Purify the cyclic peptide by preparative HPLC.

Visualized Workflows

The following diagrams illustrate the workflows for on-resin and solution-phase disulfide bridge formation.

On_Resin_Workflow start Peptidyl-Resin (with Pen(Acm)) swell Swell Resin in DMF start->swell oxidize Add Oxidizing Agent (e.g., I₂ or NCS) swell->oxidize react React at RT oxidize->react wash Wash Resin react->wash cleave Cleave & Deprotect wash->cleave end Cyclic Peptide cleave->end

Caption: On-Resin Disulfide Formation Workflow.

Solution_Phase_Workflow start Peptidyl-Resin (with Pen(Acm)) cleave Cleave & Deprotect start->cleave purify_linear Purify Linear Peptide cleave->purify_linear dissolve Dissolve in Buffer (High Dilution) purify_linear->dissolve oxidize Oxidize (e.g., Air/DMSO) dissolve->oxidize purify_cyclic Purify Cyclic Peptide oxidize->purify_cyclic end Cyclic Peptide purify_cyclic->end

Caption: Solution-Phase Disulfide Formation Workflow.

Concluding Remarks

The choice between on-resin and solution-phase disulfide bridge formation is dependent on the specific peptide sequence, scale of synthesis, and desired purity profile. On-resin methods, particularly with reagents like iodine and NCS, offer a streamlined and often more efficient route to cyclic peptides by minimizing intermolecular side reactions and simplifying purification.[3][4][5] Solution-phase cyclization remains a viable, albeit often more laborious, alternative that may be necessary for peptides with challenging on-resin properties. Careful consideration of the advantages and disadvantages of each approach, as outlined in these notes, will enable researchers to develop robust and efficient protocols for the synthesis of disulfide-bridged peptides.

References

Application Notes and Protocols for the Use of Fmoc-Pen(Acm)-OH in the Synthesis of Therapeutic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Pen(Acm)-OH (Nα-9-fluorenylmethoxycarbonyl-S-acetamidomethyl-L-penicillamine) is a crucial building block in solid-phase peptide synthesis (SPPS), particularly for the development of therapeutic peptides. The unique structural features of the penicillamine residue, namely the gem-dimethyl groups on the β-carbon, introduce significant steric hindrance. This conformational constraint can enhance peptide stability against enzymatic degradation and favor specific secondary structures, such as β-turns, which are often critical for biological activity.

The acetamidomethyl (Acm) protecting group on the thiol side chain is stable under the standard basic conditions used for Fmoc-group removal and acidic conditions for resin cleavage. This orthogonality allows for the selective deprotection of the thiol group post-synthesis, enabling the regioselective formation of disulfide bonds, a key structural feature in many bioactive peptides like conotoxins. These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound in the synthesis of therapeutic peptides, with a focus on the analgesic α-conotoxin AuIB.

Applications of this compound in Therapeutic Peptide Synthesis

The incorporation of this compound into peptide sequences offers several advantages for the development of therapeutic peptides:

  • Enhanced Proteolytic Stability: The steric bulk of the penicillamine residue can shield adjacent peptide bonds from enzymatic cleavage, increasing the in vivo half-life of the peptide therapeutic.

  • Conformational Rigidity: The restricted bond rotation imposed by the gem-dimethyl groups can lock the peptide backbone into a specific conformation, which may be required for high-affinity receptor binding.

  • Regioselective Disulfide Bond Formation: The Acm protecting group facilitates the controlled formation of disulfide bridges in peptides containing multiple cysteine or penicillamine residues. This is critical for the correct folding and biological activity of complex peptides such as conotoxins.[1][2]

  • Development of Novel Peptidomimetics: Penicillamine is a non-proteinogenic amino acid, and its incorporation can lead to novel peptidomimetics with improved pharmacological properties.

A prime example of a therapeutic peptide where this compound can be utilized is in the synthesis of analogs of α-conotoxin AuIB. This peptide is a selective antagonist of the α3β4 nicotinic acetylcholine receptor (nAChR) and has demonstrated analgesic properties.[3][4][5] The precise formation of its disulfide bridges is essential for its activity, a process that can be controlled through the use of orthogonally protected residues like this compound.

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) of a Penicillamine-Containing Peptide

This protocol outlines the manual Fmoc-SPPS for a generic peptide containing a Pen(Acm) residue.

Materials and Reagents:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including this compound)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Iodine (I₂)

  • L-Ascorbic acid

Equipment:

  • Peptide synthesis vessel

  • Shaker

  • HPLC system (analytical and preparative)

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours. For this compound, a longer coupling time or double coupling may be necessary due to steric hindrance.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • On-Resin Disulfide Bond Formation (for peptides with another Cys/Pen residue):

    • For regioselective disulfide bond formation, other cysteine/penicillamine residues should be protected with an acid-labile group (e.g., Trityl).

    • Cleavage from the resin will simultaneously remove the acid-labile protecting group, leaving the Acm group intact.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Acm Group Removal and Second Disulfide Bond Formation (in solution):

    • Dissolve the crude peptide containing the Pen(Acm) residue in a suitable solvent (e.g., aqueous acetonitrile with 0.1% TFA).

    • Add a solution of iodine in the same solvent dropwise until a persistent yellow color is observed.

    • Stir the reaction for 1-2 hours.

    • Quench the excess iodine with a solution of L-ascorbic acid until the solution becomes colorless.

  • Purification and Analysis:

    • Purify the crude peptide by preparative reverse-phase HPLC.

    • Analyze the purified peptide by analytical HPLC and mass spectrometry to confirm purity and identity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of a penicillamine-containing peptide, based on literature values for similar conotoxin syntheses. Actual results may vary depending on the specific peptide sequence and synthesis conditions.

ParameterValueReference
Resin Loading 0.3 - 0.7 mmol/gGeneral SPPS protocols
Amino Acid Excess 3 - 5 equivalentsGeneral SPPS protocols
Coupling Time 1 - 2 hours (standard amino acids)General SPPS protocols
2 - 4 hours or double coupling (this compound)[6]
Deprotection Time 5 min + 15 minGeneral SPPS protocols
Cleavage Time 2 - 3 hoursGeneral SPPS protocols
Crude Peptide Yield 60 - 80%Estimated from conotoxin syntheses
Purity after Cleavage 50 - 70%Estimated from conotoxin syntheses
Acm Removal Time 1 - 2 hours[1]
Final Yield after Purification 10 - 20%Estimated from conotoxin syntheses
Final Purity >95%[7]

Visualizations

Experimental Workflow for SPPS of a Penicillamine-Containing Peptide

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Repeat Repeat Cycle (n-1 times) Wash2->Repeat Repeat->Deprotection Next Amino Acid Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Peptide Purification->Final_Peptide

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a penicillamine-containing peptide.

Signaling Pathway of α-Conotoxin AuIB in Analgesia

Signaling_Pathway cluster_neuron Presynaptic Neuron AuIB α-Conotoxin AuIB GABABR GABAB Receptor AuIB->GABABR Activates G_protein Gi/o Protein GABABR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel N-type Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Neurotransmitter_release Neurotransmitter Release (Pain Signal) Ca_influx->Neurotransmitter_release Triggers Analgesia Analgesia Neurotransmitter_release->Analgesia Inhibition leads to

Caption: Proposed signaling pathway for the analgesic effect of α-conotoxin AuIB.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of therapeutic peptides. Its unique structural properties and the orthogonal nature of the Acm protecting group enable the creation of conformationally constrained and stable peptides with precisely controlled disulfide bond architectures. The successful application of this compound in the synthesis of conotoxin analogs and other complex peptides underscores its importance in modern drug discovery and development. The protocols and data presented here provide a foundation for researchers to effectively utilize this important building block in their pursuit of novel peptide-based therapeutics.

References

Application Notes and Protocols for Fmoc-Pen(Acm)-OH in Peptide Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fmoc-Pen(Acm)-OH is a non-proteinogenic amino acid derivative that serves as a critical building block in solid-phase peptide synthesis (SPPS), particularly in the development of therapeutic peptides.[1] The penicillamine (Pen) residue, a β,β-dimethylated cysteine analog, introduces significant steric hindrance, which can enforce specific peptide conformations, such as β-turns, and confer resistance to enzymatic degradation.[1] The acetamidomethyl (Acm) protecting group on the thiol side chain is stable under the basic conditions used for Fmoc deprotection, allowing for the regioselective formation of disulfide bridges post-synthesis.[1] This unique combination of properties makes this compound an invaluable tool for the synthesis of conformationally constrained and metabolically stable peptide drug candidates, such as α-conotoxin analogs that target nicotinic acetylcholine receptors (nAChRs).[1]

Applications in Peptide Drug Discovery

The primary application of this compound lies in the synthesis of peptides with enhanced therapeutic potential. Key applications include:

  • Introduction of Conformational Constraints: The gem-dimethyl groups of the penicillamine residue restrict the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures. This can lead to increased receptor affinity and selectivity.

  • Enhancement of Metabolic Stability: The steric bulk of the penicillamine side chain can shield adjacent peptide bonds from proteolytic cleavage, thereby increasing the in vivo half-life of the peptide. A study on the α-conotoxin analog RgIA-5474, which incorporates penicillamine, demonstrated improved resistance to disulfide shuffling in human serum compared to the native peptide.[2]

  • Regioselective Disulfide Bond Formation: The Acm protecting group is orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS. This allows for the selective deprotection of the Pen(Acm) thiol group and subsequent formation of a specific disulfide bond, which is crucial for the correct folding and biological activity of complex peptides with multiple disulfide bridges.

  • Development of Novel Therapeutics: this compound has been instrumental in the development of potent and selective ligands for various biological targets. For example, its incorporation into α-conotoxins has led to analogs with significantly increased potency for the human α9α10 nAChR, a target for non-opioid analgesics.[1]

Data Presentation

The following tables summarize typical quantitative data for the synthesis of peptides containing Pen(Acm) or the analogous Cys(Acm). While specific yields and purities are sequence-dependent, these values provide a general benchmark for synthesis and purification.

Table 1: Illustrative Data for Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide

ParameterIllustrative ValueNotes
Resin Loading0.3 - 0.7 mmol/gDependent on the specific resin used.
Amino Acid Equivalents4 eq. per couplingRelative to the resin loading.
Coupling Reagent Equivalents4 eq. per couplingFor HCTU.
Base Equivalents (DIEA)8 eq. per couplingN,N-Diisopropylethylamine.
Fmoc Deprotection Time2 x 10 minutesUsing 20% piperidine in DMF.
Coupling Time40 - 60 minutes per residueMonitored by Kaiser test.[3]
Final Cleavage Time2 - 3 hoursUsing a TFA-based cleavage cocktail.
Expected Crude Yield~70-85%Based on the initial resin loading.
Expected Purity (Crude)>70%As determined by HPLC.
Final Purified Peptide Yield~30-50%Higher crude purity simplifies purification, leading to a better recovery of the final product.
Final Peptide Purity (by HPLC)>98%After purification by preparative RP-HPLC.

Note: The steric hindrance of the penicillamine residue may slightly decrease coupling efficiency compared to cysteine, potentially requiring longer coupling times or double coupling for adjacent residues.

Table 2: Comparison of On-Resin vs. In-Solution Disulfide Bond Formation

ParameterOn-Resin CyclizationIn-Solution CyclizationNotes
Reagent Equivalents (Iodine)10 eq.10 eq.Relative to the peptide-resin.
Reaction Time40 - 60 minutes1 - 2 hoursOn-resin reactions are often faster.
SolventDMF/H₂O (4:1)Acetonitrile/H₂O or MeOH/H₂O
Crude Purity of Cyclic PeptideGenerally higherCan be lower due to aggregation/polymerizationOn-resin cyclization can minimize intermolecular side reactions.
Overall YieldCan be higher due to simplified workflowMay be lower due to losses during workup and purification

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence via Fmoc-SPPS

This protocol describes the manual solid-phase synthesis of a linear peptide containing a Pen(Acm) residue on a 0.1 mmol scale.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids, including this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents: HCTU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Kaiser test kit

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution and agitate for 10 minutes.

    • Drain and repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HCTU (4 eq.) in DMF.

    • Add DIEA (8 eq.) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 40-60 minutes.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin thoroughly with DMF.

  • Incorporation of this compound: Repeat step 3 using this compound. Due to potential steric hindrance, a longer coupling time or a double coupling may be necessary.

  • Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry under vacuum.

  • Cleavage and Global Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide under vacuum.

Protocol 2: On-Resin Disulfide Bond Formation via Iodine Oxidation

This protocol describes the deprotection of the Acm group and subsequent on-resin cyclization to form a disulfide bond.

Materials:

  • Peptide-resin containing Pen(Acm) and another Cys residue with a compatible protecting group (e.g., Trt, which is removed during cleavage) or another Pen(Acm)

  • DMF

  • Iodine (I₂)

  • 2% Ascorbic acid in DMF

  • DCM

Procedure:

  • Resin Swelling: Swell the linear peptide-resin in DMF for at least 30 minutes.

  • Acm Deprotection and Cyclization:

    • Prepare a solution of iodine (10 eq. relative to the resin loading) in DMF/H₂O (4:1 v/v).

    • Add the iodine solution to the swollen resin and shake the reaction mixture at room temperature for 40-60 minutes.

  • Quenching and Washing:

    • Filter the resin.

    • Wash the resin with DMF (3 times).

    • Wash with 2% ascorbic acid in DMF to quench any remaining iodine (2 times).

    • Wash thoroughly with DMF (5 times) and then with DCM (3 times).

  • Cleavage: Proceed with the cleavage of the cyclized peptide from the resin as described in Protocol 1, step 8.

Protocol 3: Peptide Purification and Characterization

Materials:

  • Crude peptide

  • Solvents for HPLC: Acetonitrile (ACN) and water, both with 0.1% TFA

  • Preparative and analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column

  • Lyophilizer

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by preparative RP-HPLC using a gradient of ACN in water (both containing 0.1% TFA).

    • Collect the fractions containing the desired peptide.

  • Characterization:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the molecular weight of the purified peptide by mass spectrometry.

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cyclization On-Resin Cyclization cluster_final Final Steps resin Resin Swelling fmoc_deprotection Fmoc Deprotection resin->fmoc_deprotection coupling Amino Acid Coupling fmoc_deprotection->coupling pen_coupling This compound Coupling elongation Chain Elongation coupling->elongation Repeat for each AA pen_coupling->elongation elongation->fmoc_deprotection final_deprotection Final Fmoc Deprotection elongation->final_deprotection swell_cyclize Resin Swelling final_deprotection->swell_cyclize oxidation Iodine Oxidation swell_cyclize->oxidation quench_wash Quenching & Washing oxidation->quench_wash cleavage Cleavage & Deprotection quench_wash->cleavage purification HPLC Purification cleavage->purification characterization MS & HPLC Analysis purification->characterization lyophilization Lyophilization characterization->lyophilization

Workflow for the synthesis of a cyclic peptide using this compound.

signaling_pathway cluster_receptor Neuronal Membrane cluster_downstream Intracellular Signaling conotoxin α-Conotoxin Analog (with Penicillamine) nAChR α9α10 nAChR conotoxin->nAChR Inhibition ion_channel Ion Channel nAChR->ion_channel Blocks ion influx (Na+, Ca2+) ca_signal Reduced Intracellular Ca2+ ion_channel->ca_signal camk CaMK ca_signal->camk Inhibition pi3k PI3K/Akt Pathway ca_signal->pi3k Modulation erk ERK/MAPK Pathway ca_signal->erk Modulation gene_expression Altered Gene Expression & Neuronal Excitability camk->gene_expression pi3k->gene_expression erk->gene_expression analgesia Analgesic Effect gene_expression->analgesia

Inhibition of nAChR signaling by a penicillamine-containing α-conotoxin analog.

References

Application Notes and Protocols for Cleavage of Peptides Containing Pen(Acm)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillamine (Pen), a chiral analog of cysteine, is a valuable non-canonical amino acid incorporated into synthetic peptides to introduce conformational constraints and enhance metabolic stability. The acetamidomethyl (Acm) group is a commonly employed protecting group for the thiol side chain of penicillamine, offering stability to both acidic and basic conditions typical in solid-phase peptide synthesis (SPPS). Its orthogonal nature allows for selective deprotection, which is crucial for regioselective disulfide bond formation in complex peptides.

These application notes provide a comprehensive overview of the cleavage cocktail compositions and detailed protocols for the deprotection of Pen(Acm)-containing peptides. The information is primarily based on established methods for the analogous Cys(Acm) deprotection, with specific examples of Pen(Acm) cleavage where available.

Data Presentation: Comparison of Pen(Acm)/Cys(Acm) Deprotection Methods

The selection of a deprotection strategy for Pen(Acm) depends on factors such as the presence of other sensitive residues in the peptide sequence and the desired final form of the peptide (free thiol or disulfide-bridged). Below is a summary of common deprotection reagents and their reported efficiencies for Cys(Acm), which are expected to be comparable for Pen(Acm).

Deprotection ReagentTypical ConditionsReported Deprotection Efficiency (for Cys(Acm))Key Considerations & Potential Side Reactions
Iodine (I₂) ** 0.1 M I₂ in aqueous acetic acid or methanolGenerally high, often quantitative.Simultaneous disulfide bond formation. Can cause iodination of tyrosine, histidine, and tryptophan residues.[1]
Mercury(II) Acetate (Hg(OAc)₂) **10 eq. Hg(OAc)₂ per Acm group, pH 4.0High, often quantitative.Toxic heavy metal reagent. Requires subsequent treatment with a thiol scavenger (e.g., β-mercaptoethanol) to remove mercury. Can promote S→O Acm shift to nearby serine or threonine residues.[1][2]
Silver(I) Trifluoromethanesulfonate (AgOTf) 100 eq. AgOTf per Acm group, 4°CHigh, often quantitative.Avoids oxidation of methionine. Requires subsequent treatment with DTT to remove silver.[2]
N-Chlorosuccinimide (NCS) 3 eq. NCS in DMFFast and effective for on-resin applications.Can be performed in the presence of other Cys-protecting groups like Trt.[3]
2,2'-Dithiobis(5-nitropyridine) (DTNP) >15 eq. DTNP in TFA/thioanisole~90% deprotection.[4] Can achieve full deprotection with 5 eq. at 37°C for 12h.[5]Milder than heavy metal methods. The addition of TIS can lead to the breakdown of the desired product.[5]

Experimental Protocols

Protocol 1: Iodine-Mediated Deprotection and Oxidative Cyclization of Pen(Acm)-Containing Peptides

This method is suitable for the simultaneous deprotection of two Pen(Acm) residues to form a disulfide bridge.

Materials:

  • Pen(Acm)-containing peptide

  • Acetonitrile (ACN), HPLC grade

  • Water, nanopure

  • Trifluoroacetic acid (TFA), HPLC grade

  • Iodine (I₂)

  • Ascorbic acid solution (1 M, aqueous)

  • Buffer A: 0.1% TFA in water

  • Buffer B: 0.1% TFA in ACN

Procedure:

  • Preparation of Iodine Solution (10 mM): Dissolve 76 mg of iodine in 15 mL of acetonitrile with stirring. Once dissolved, add 45 mL of nanopure water, followed by 1.8 mL of TFA.[6]

  • Peptide Dissolution: Dissolve the purified monocyclic or linear Pen(Acm)-containing peptide in Buffer A to a final concentration that allows for a reaction concentration of approximately 20 μM.[6]

  • Oxidation Reaction: Slowly add the peptide solution to the stirring 10 mM iodine solution. Allow the reaction to proceed for 10-15 minutes at room temperature.[6]

  • Reaction Quenching: Quench the excess iodine by adding 1 M aqueous ascorbic acid dropwise until the yellow-brown color of the solution disappears.

  • Purification: Purify the cyclized peptide from the reaction mixture using reverse-phase HPLC with a suitable gradient of Buffer A and Buffer B.

  • Analysis: Confirm the molecular weight of the final product by mass spectrometry to ensure complete deprotection and cyclization.

Protocol 2: Mercury(II) Acetate-Mediated Deprotection of Pen(Acm)

This protocol yields a peptide with a free thiol group.

Materials:

  • Pen(Acm)-containing peptide

  • 10% aqueous Acetic Acid (AcOH)

  • Glacial Acetic Acid

  • Mercury(II) Acetate (Hg(OAc)₂)

  • β-mercaptoethanol

  • Nitrogen gas

Procedure:

  • Peptide Dissolution: Dissolve the Pen(Acm)-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[2]

  • pH Adjustment: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[2]

  • Addition of Mercury(II) Acetate: Add 10 equivalents of mercury (II) acetate per Acm group to the solution while stirring. Readjust the pH to 4.0 if necessary.[2]

  • Reaction: Stir the mixture gently at room temperature under a nitrogen blanket for 1-2 hours.

  • Mercury Scavenging: Add 20 equivalents of β-mercaptoethanol per Acm group and let the mixture stand for at least 5 hours. A precipitate should form.[2]

  • Isolation: Remove the precipitate by centrifugation.

  • Purification: Desalt and purify the supernatant containing the deprotected peptide by reverse-phase HPLC.

Protocol 3: Silver(I) Trifluoromethanesulfonate-Mediated Deprotection of Pen(Acm)

This method is an alternative to the mercury-based protocol and is particularly useful for peptides containing methionine.

Materials:

  • Pen(Acm)-containing peptide

  • Trifluoroacetic acid (TFA)

  • Anisole

  • Silver(I) Trifluoromethanesulfonate (AgOTf)

  • Diethyl ether, cold

  • Dithiothreitol (DTT)

  • 1 M Acetic Acid (AcOH)

Procedure:

  • Peptide Dissolution: Dissolve the Pen(Acm)-protected peptide in a solution of TFA/anisole (99:1) to a concentration of approximately 1 mg/mL.[2]

  • Addition of Silver Salt: Add 100 equivalents of silver trifluoromethanesulfonate per Acm group to the solution.[2]

  • Reaction: Stir the mixture at 4°C for 2 hours.[2]

  • Precipitation: Precipitate the peptide-silver salt by adding cold diethyl ether and isolate the pellet by centrifugation.[2]

  • Silver Removal: Treat the peptide-silver salt with 40 equivalents of DTT per Acm group in 1 M acetic acid at room temperature for 3 hours.[2]

  • Isolation: Centrifuge to remove the precipitate.

  • Purification: Desalt and purify the supernatant containing the deprotected peptide by reverse-phase HPLC.

Visualizations

Experimental Workflow for Iodine-Mediated Deprotection

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_iodine Prepare 10 mM Iodine Solution mix_solutions Add Peptide Solution to Iodine Solution prep_iodine->mix_solutions dissolve_peptide Dissolve Pen(Acm) Peptide in Buffer dissolve_peptide->mix_solutions react React for 10-15 min at RT mix_solutions->react quench Quench with Ascorbic Acid react->quench hplc Purify by RP-HPLC quench->hplc ms_analysis Confirm by Mass Spectrometry hplc->ms_analysis

Caption: Workflow for iodine-mediated deprotection and cyclization of Pen(Acm) peptides.

Chemical Mechanism of Iodine-Mediated Acm Deprotection

G pen_acm Pen(Acm) R-S-CH₂-NH-CO-CH₃ sulfenyl_iodide Sulfenyl Iodide Intermediate R-S-I pen_acm->sulfenyl_iodide + I₂ iodine {Iodine | I₂} disulfide Disulfide Bond R-S-S-R' sulfenyl_iodide->disulfide + R'-SH side_product Side Product I-CH₂-NH-CO-CH₃ sulfenyl_iodide->side_product - HI

Caption: Simplified mechanism of iodine-mediated Acm deprotection and disulfide formation.

Logical Relationship for Selecting a Deprotection Method

G start Start: Pen(Acm) Peptide disulfide_needed Disulfide Bond Required? start->disulfide_needed sensitive_residues Sensitive Residues Present? (Met, Tyr, His, Trp) disulfide_needed->sensitive_residues No iodine Use Iodine disulfide_needed->iodine Yes heavy_metal_concern Toxicity Concern with Heavy Metals? sensitive_residues->heavy_metal_concern No agotf Prefer AgOTf over Hg(OAc)₂ sensitive_residues->agotf Yes (Met) hg_ag Use Hg(OAc)₂ or AgOTf heavy_metal_concern->hg_ag No ncs_dtnp Consider NCS or DTNP heavy_metal_concern->ncs_dtnp Yes

Caption: Decision tree for selecting a suitable Pen(Acm) deprotection method.

References

Application Note: Selective Deprotection of the Acetamidomethyl (Acm) Group in Synthetic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acetamidomethyl (Acm) group is a widely utilized protecting group for the thiol side chain of cysteine residues in solid-phase peptide synthesis (SPPS). Its stability to the acidic conditions of trifluoroacetic acid (TFA) used for peptide cleavage from the resin, and its orthogonality with other cysteine protecting groups like trityl (Trt) and 4-methoxytrityl (Mmt), make it an invaluable tool for the regioselective formation of multiple disulfide bonds in complex peptides.[1][2][3] This application note provides detailed protocols for the selective removal of the Acm group, enabling either the formation of a specific disulfide bond or the generation of a free thiol for subsequent conjugation.

Overview of Acm Deprotection Strategies

The selective removal of the Acm group can be achieved through several methods, primarily involving electrophilic attack at the sulfur atom. The choice of deprotection reagent is dictated by the desired final product (free thiol or disulfide bond) and the presence of other sensitive residues in the peptide sequence. The most common methods involve the use of heavy metal salts, iodine, or N-halosuccinimides.[1][4][5]

Data Presentation: Comparison of Acm Deprotection Methods

The following table summarizes the key features of common Acm deprotection methods for easy comparison.

Deprotection MethodReagentsKey ConditionsOutcomeAdvantagesDisadvantages & Considerations
Mercury (II) Acetate Hg(OAc)₂, aq. Acetic Acid, β-mercaptoethanolpH 4.0, Room Temperature, 1-3 hoursFree ThiolReliable and efficient.[4]Toxicity: Mercury compounds are highly toxic and require careful handling and disposal.[1][6] Can also remove S-t-Butyl and S-trityl groups.[4]
Silver (I) Salts AgOTf or AgBF₄, TFA/anisole, DTT4 °C, 1.5-2 hoursFree ThiolEffective alternative to mercury salts.[1][4]Toxicity: Silver salts are toxic.[1] The peptide silver salt intermediate needs to be isolated.[1]
Iodine Oxidation I₂, in various solvents (e.g., aq. MeOH, aq. AcOH, DCM)Room Temperature, variable timeDisulfide BondSimultaneous deprotection and disulfide bond formation.[1][7]Reaction rate is highly solvent-dependent, which can affect selectivity.[1] Risk of side reactions like iodination of tyrosine or tryptophan residues.[6]
N-Chlorosuccinimide (NCS) NCS, DMFRoom Temperature, minutesDisulfide BondFast reaction kinetics.[5] Can be performed on-resin.[5] Orthogonal to the Trt group, which is labile to iodine.[5]Can potentially oxidize other sensitive residues if not carefully controlled.
Palladium (II) Complexes PdCl₂, aqueous bufferRoom TemperatureFree ThiolRapid and efficient removal in aqueous medium.[8]Requires specific palladium complexes and quenching with reagents like DTT.[8]
Thallium (III) Trifluoroacetate Tl(TFA)₃Room TemperatureDisulfide BondUsed for generating disulfide bonds.[1]High Toxicity: Thallium compounds are extremely toxic.[6]

Experimental Protocols

Protocol 1: Acm Deprotection using Mercury (II) Acetate to Yield a Free Thiol

This protocol is adapted from established procedures for the removal of the Acm group to generate a free cysteine residue.[1][4]

Materials:

  • Acm-protected peptide

  • 10% aqueous Acetic Acid (v/v)

  • Glacial Acetic Acid

  • Aqueous Ammonia

  • Mercury (II) Acetate (Hg(OAc)₂)

  • β-mercaptoethanol

  • Deionized water

  • Centrifuge

  • HPLC system for purification

Procedure:

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid to a concentration of 5-10 mg/mL.[1]

  • Carefully adjust the pH of the solution to 4.0 using glacial acetic acid or aqueous ammonia.[4]

  • Add 10 equivalents of Mercury (II) Acetate per Acm group.[1]

  • Readjust the pH to 4.0 and stir the mixture gently at room temperature under a nitrogen blanket for 1 to 3 hours.[1][4]

  • To quench the reaction and precipitate the mercury, add 20 equivalents of β-mercaptoethanol per Acm group and let the mixture stand for at least 5 hours at room temperature.[1]

  • Remove the resulting precipitate by centrifugation.[1]

  • Desalt and purify the peptide from the supernatant using reverse-phase HPLC.

Caution: Mercury (II) acetate is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).[1]

Protocol 2: Acm Deprotection and Disulfide Bond Formation using Iodine

This protocol facilitates the simultaneous removal of two Acm groups and the formation of a disulfide bridge.[1]

Materials:

  • Acm-protected peptide (containing at least two Cys(Acm) residues)

  • Solvent (e.g., 80% aqueous acetic acid, methanol, or dichloromethane depending on peptide solubility and desired selectivity)

  • Iodine (I₂) solution (e.g., 0.1 M in the chosen solvent)

  • Ascorbic acid solution (aqueous) or diethyl ether for quenching.[7]

  • HPLC system for purification

Procedure:

  • Dissolve the Acm-protected peptide in the chosen solvent to a concentration that favors intramolecular cyclization (typically 0.1-1 mg/mL).

  • Slowly add the iodine solution dropwise with stirring until a persistent yellow-brown color remains, indicating an excess of iodine.

  • Continue stirring at room temperature and monitor the reaction progress by HPLC. The reaction time can vary from minutes to several hours depending on the solvent and peptide sequence.[1]

  • Once the reaction is complete, quench the excess iodine by adding aqueous ascorbic acid solution dropwise until the solution becomes colorless, or precipitate the peptide directly with a large volume of cold diethyl ether.[7]

  • Remove the solvent under reduced pressure.

  • Purify the cyclized peptide by reverse-phase HPLC.

Protocol 3: On-Resin Acm Deprotection and Cyclization using N-Chlorosuccinimide (NCS)

This protocol is suitable for forming a disulfide bond while the peptide is still attached to the solid support.[5]

Materials:

  • Peptidyl-resin containing two Cys(Acm) residues

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Treat the resin with a solution of NCS (typically 2-3 equivalents per Acm group) in DMF for 15-30 minutes at room temperature.[1][5]

  • Wash the resin thoroughly with DMF and DCM.[1]

  • Cleave the peptide from the resin using a standard cleavage cocktail.

  • Precipitate the cleaved peptide in cold diethyl ether.

  • Purify the cyclized peptide by reverse-phase HPLC.

Mandatory Visualizations

The following diagrams illustrate the chemical logic and experimental workflow for the selective removal of the Acm group.

Acm_Deprotection_Pathway cluster_reagents Deprotection Reagents Peptide_Acm Peptide-Cys(Acm) Hg Hg(OAc)₂ / β-mercaptoethanol Peptide_Acm->Hg Ag Ag(I) / DTT Peptide_Acm->Ag I2 Iodine (I₂) Peptide_Acm->I2 NCS NCS Peptide_Acm->NCS Free_Thiol Peptide-Cys(SH) Disulfide Peptide-S-S-Peptide Hg->Free_Thiol Yields Free Thiol Ag->Free_Thiol I2->Disulfide Forms Disulfide Bond NCS->Disulfide

Caption: Chemical pathways for Acm deprotection.

Acm_Removal_Workflow start Start: Acm-Protected Peptide decision Desired Outcome? start->decision free_thiol_path Select Reagent for Free Thiol (e.g., Hg(OAc)₂ or Ag(I)) decision->free_thiol_path Free Thiol disulfide_path Select Reagent for Disulfide Bond (e.g., Iodine or NCS) decision->disulfide_path Disulfide Bond deprotection Perform Deprotection Reaction free_thiol_path->deprotection disulfide_path->deprotection workup Quenching and Work-up deprotection->workup purification HPLC Purification workup->purification end Final Peptide purification->end

References

Troubleshooting & Optimization

Troubleshooting incomplete coupling of Fmoc-Pen(Acm)-OH in SPPS.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Pen(Acm)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of penicillamine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it considered a "difficult" amino acid in SPPS?

A1: this compound is a derivative of the non-proteinogenic amino acid penicillamine, where the alpha-amino group is protected by a base-labile Fmoc group, and the thiol side chain is protected by an acetamidomethyl (Acm) group.[1] It is considered a "difficult" or sterically hindered amino acid due to the presence of two methyl groups on the β-carbon, which can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain on the solid support.[2] This steric hindrance can lead to slower reaction kinetics and incomplete coupling reactions.[2]

Q2: What are the primary indications of incomplete coupling of this compound?

A2: The most common indication of incomplete coupling is a positive result from a qualitative colorimetric test, such as the Kaiser test (ninhydrin test), performed on a small sample of the resin beads after the coupling step.[3] A positive Kaiser test, which detects free primary amines, will show a blue or purple color, signifying that the N-terminus of the peptide chain is not fully capped by the incoming this compound.[3] Subsequent analysis of the crude peptide by HPLC and mass spectrometry after cleavage from the resin may also reveal the presence of deletion sequences (peptides lacking the penicillamine residue).

Q3: What is the role of the Acm protecting group on the penicillamine side chain?

A3: The acetamidomethyl (Acm) group is a stable protecting group for the thiol (-SH) side chain of penicillamine.[4] It is resistant to the mildly basic conditions used for Fmoc group removal (e.g., piperidine) and the strongly acidic conditions of final peptide cleavage from the resin (e.g., TFA).[4] This orthogonality allows for the selective deprotection of the Acm group after the full peptide has been synthesized, which is particularly useful for the directed formation of disulfide bonds in peptides containing multiple cysteine or penicillamine residues.[5]

Q4: Can peptide aggregation be a problem when using this compound?

A4: Yes, peptide aggregation can be a significant issue, particularly in longer peptide sequences or those containing multiple hydrophobic residues.[6] While penicillamine itself is not excessively hydrophobic, the growing peptide chain can fold and form intermolecular hydrogen bonds, leading to aggregation on the resin.[6][7] This aggregation can prevent reagents from accessing the reactive sites, leading to incomplete deprotection and coupling steps.[6]

Q5: Are there any specific side reactions to be aware of when using this compound?

A5: Besides incomplete coupling, a potential side reaction is racemization, although this is less common with Fmoc-protected amino acids compared to other protection strategies.[8] Prolonged exposure to the activating reagents, especially in the presence of a strong base, can increase the risk of epimerization.[8]

Troubleshooting Incomplete Coupling of this compound

A positive Kaiser test after the initial coupling of this compound indicates the presence of unreacted N-terminal amines on the peptide-resin. The following troubleshooting guide provides a systematic approach to address this issue.

Diagram: Troubleshooting Workflow for Incomplete Coupling

G cluster_0 Initial Coupling cluster_1 Troubleshooting Steps cluster_2 Resolution A Perform initial coupling of This compound B Perform Kaiser Test A->B H Kaiser Test Negative (Successful Coupling) B->H If negative C Kaiser Test Positive (Incomplete Coupling) D Perform Double Coupling C->D Immediate Action F Modify Coupling Conditions C->F Alternative Strategy G Address Potential Aggregation C->G If aggregation is suspected D->B Re-test E Perform Capping D->E If still positive E->B Re-test I Proceed to next Fmoc deprotection step H->I

Caption: A workflow diagram for troubleshooting incomplete coupling.

Step-by-Step Troubleshooting Guide
  • Perform a Double Coupling: This is the most immediate and often effective solution. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound.[2]

  • Capping: If a double coupling does not lead to a negative Kaiser test, it is advisable to "cap" any remaining unreacted N-terminal amines. This is done by acetylating the free amines, typically with acetic anhydride, to prevent the formation of deletion sequences in the final peptide product.

  • Modify Coupling Conditions:

    • Change Coupling Reagent: If using a standard carbodiimide-based coupling method (e.g., DIC/HOBt), switching to a more potent uronium or phosphonium-based reagent like HATU, HBTU, or PyBOP can significantly improve coupling efficiency for sterically hindered amino acids.[2][9][10]

    • Increase Reagent Equivalents and Reaction Time: Using a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents) and extending the reaction time can help drive the reaction to completion.[11]

    • Elevate the Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of racemization.

  • Address Potential Peptide Aggregation:

    • Change the Solvent: If peptide aggregation is suspected, switching the solvent from DMF to NMP (N-methyl-2-pyrrolidone) or using a solvent mixture containing a chaotropic salt can help to disrupt secondary structures and improve solvation.[6][12]

    • Use Chaotropic Salts: The addition of chaotropic salts such as LiCl or KSCN to the coupling reaction can help to break up aggregates and improve reagent accessibility.[13][14]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Disadvantages
DIC/HOBt CarbodiimideModerateCost-effective; low risk of racemization.[15]Slower reaction times compared to uronium/aminium salts.[15]
HBTU Uronium SaltHighGenerally efficient for most couplings.[16]Can be less effective for highly hindered couplings compared to HATU; potential for side reactions.[16]
HATU Aminium SaltVery HighHighly effective for difficult and sterically hindered couplings; faster reaction kinetics.[9][16]Higher cost; potential for guanidinylation of the N-terminus.[15]
PyBOP Phosphonium SaltHighEfficient for sterically hindered amino acids; avoids carcinogenic byproducts associated with BOP.[17]Can be more expensive than carbodiimide reagents.

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test)

This protocol is used to detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.

Reagents:

  • Solution A: 16.5 mg of KCN dissolved in 25 mL of distilled water. Dilute 1.0 mL of this solution with 49 mL of pyridine.

  • Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.

  • Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.

Procedure:

  • Withdraw a small sample of resin beads (10-15 beads) from the reaction vessel after the coupling and washing steps.

  • Place the resin beads in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Positive result, indicating a high concentration of free primary amines (incomplete coupling).

  • Yellow/Colorless: Negative result, indicating the absence or a negligible amount of free primary amines (successful coupling).

Protocol 2: Double Coupling

This protocol should be initiated after a positive Kaiser test following the first coupling attempt.

Procedure:

  • After the initial coupling reaction and a positive Kaiser test, thoroughly wash the peptide-resin with DMF (3-5 times).

  • Prepare a fresh solution of activated this compound using your chosen coupling reagent and base in DMF.

  • Add the freshly activated amino acid solution to the peptide-resin.

  • Allow the second coupling reaction to proceed for 1-2 hours at room temperature.

  • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times).

  • Perform a second Kaiser test to confirm the completion of the coupling.

Protocol 3: Capping with Acetic Anhydride

This protocol is used to block any unreacted N-terminal amines to prevent the formation of deletion sequences.

Reagents:

  • Acetic Anhydride

  • Pyridine or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Following an incomplete coupling reaction (and typically after a failed double coupling attempt), wash the peptide-resin with DMF (3-5 times).

  • Prepare a capping solution. A common mixture is acetic anhydride and pyridine in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine in DMF).[6] Alternatively, a solution of acetic anhydride (e.g., 10-50 equivalents based on resin substitution) and a base like pyridine or DIPEA in DMF can be used.

  • Add the capping solution to the resin and agitate the mixture at room temperature for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to confirm the absence of free primary amines. A negative result indicates successful capping. If the test is still positive, the capping procedure can be repeated.

Diagram: SPPS Cycle for this compound

spss_cycle start Start with N-terminal deprotected peptide-resin coupling Coupling: This compound + Coupling Reagent + Base in DMF start->coupling deprotection Fmoc Deprotection (20% piperidine in DMF) wash1 Wash (DMF) deprotection->wash1 wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser decision Coupling Complete? kaiser->decision double_coupling Double Coupling or Capping decision->double_coupling No end_cycle Cycle Complete decision->end_cycle Yes double_coupling->coupling end_cycle->deprotection Start next cycle

Caption: A simplified workflow of a single coupling cycle in SPPS.

References

Strategies for Preventing Side Reactions with Fmoc-Pen(Acm)-OH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on utilizing Fmoc-Pen(Acm)-OH in solid-phase peptide synthesis (SPPS). Below, you will find troubleshooting guides and frequently asked questions (FAQs) designed to help you mitigate common side reactions and ensure the successful synthesis of penicillamine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and potential side reactions associated with using this compound in SPPS?

A1: The primary challenges with this compound stem from the unique structural features of penicillamine, namely the gem-dimethyl group on the β-carbon. This leads to significant steric hindrance, which can result in several side reactions:

  • Incomplete Coupling: The steric bulk of the penicillamine side chain can impede the efficient formation of the peptide bond, leading to deletion sequences in the final peptide. This is the most common issue encountered.

  • Racemization: Although less prone to racemization than Fmoc-Cys(Trt)-OH, there is still a risk of epimerization during the activation and coupling steps, particularly with prolonged exposure to basic conditions.

  • Side Reactions during Acm Deprotection: The removal of the acetamidomethyl (Acm) protecting group from the sterically hindered thiol can be challenging, potentially leading to incomplete deprotection or side reactions if not performed under optimal conditions.

  • β-Elimination: While the gem-dimethyl group on penicillamine generally reduces the likelihood of β-elimination compared to cysteine derivatives, it can still occur under strong basic conditions, leading to the formation of dehydroalanine derivatives.

Q2: How does the steric hindrance of this compound impact coupling efficiency compared to Fmoc-Cys(Acm)-OH?

Q3: Is β-elimination a significant concern with this compound?

A3: β-elimination is a known side reaction for cysteine-containing peptides in Fmoc-SPPS, particularly when using strong bases for Fmoc deprotection. The presence of the gem-dimethyl group in penicillamine is thought to reduce the propensity for β-elimination by sterically hindering the abstraction of the α-proton, which is the initial step in this side reaction. However, the risk is not entirely eliminated, and prolonged exposure to strong bases should be avoided.

Q4: What are the recommended methods for cleaving the Acm group from the penicillamine side chain?

A4: The Acm group is stable to the standard TFA cleavage cocktail used to cleave the peptide from the resin and remove other side-chain protecting groups. Its removal requires a separate, specific deprotection step. The most common methods involve:

  • Mercury(II) Acetate: This is a traditional and effective method. The peptide is treated with mercury(II) acetate in an acidic buffer, followed by treatment with a reducing agent like β-mercaptoethanol or dithiothreitol (DTT) to liberate the free thiol.

  • Silver(I) Trifluoromethanesulfonate (AgOTf): This is another heavy metal-based method that effectively removes the Acm group.

  • Iodine: Iodine-mediated deprotection is a common method that can also be used to directly form a disulfide bond if another deprotected cysteine or penicillamine residue is present. The reaction conditions, such as solvent and temperature, need to be carefully controlled to avoid side reactions like iodination of other residues (e.g., tyrosine).

Troubleshooting Guide

Issue 1: Incomplete Coupling of this compound

Symptoms:

  • Positive Kaiser test after coupling.

  • Presence of deletion sequences (peptide mass minus the mass of Pen) in the final product upon mass spectrometry analysis.

Root Causes:

  • Insufficient activation of the sterically hindered amino acid.

  • Peptide aggregation on the resin, blocking reactive sites.

  • Inadequate coupling time.

Solutions:

SolutionDetailed Protocol
Use a More Potent Coupling Reagent Switch from standard carbodiimide reagents (e.g., DIC/HOBt) to a uronium/aminium (e.g., HATU, HCTU) or phosphonium (e.g., PyAOP, PyBOP) based reagent. These reagents form more reactive activated esters that can overcome the steric hindrance.
Perform a Double Coupling After the initial coupling reaction, wash the resin with DMF and repeat the coupling step with a fresh solution of activated this compound.
Increase Reaction Time and/or Temperature Extend the coupling time to 2-4 hours. A moderate increase in temperature (e.g., to 30-40°C) can also improve coupling efficiency, but should be used cautiously to minimize the risk of racemization.
Change the Solvent If peptide aggregation is suspected, consider switching from DMF to a more polar solvent like N-Methyl-2-pyrrolidone (NMP) or using a solvent mixture containing a small percentage of DMSO.
Issue 2: Racemization of the Penicillamine Residue

Symptoms:

  • Presence of a diastereomeric impurity in the final peptide, often co-eluting or closely eluting with the main product in HPLC.

  • Confirmation by chiral chromatography or enzymatic digestion.

Root Causes:

  • Prolonged pre-activation times.

  • Use of strong, non-sterically hindered bases (e.g., DIPEA) in excess.

  • Elevated temperatures during coupling.

Solutions:

SolutionDetailed Protocol
Minimize Pre-activation Time Pre-activate the this compound for the shortest time necessary (typically 1-2 minutes) before adding it to the resin.
Use a Sterically Hindered Base Replace DIPEA with a more sterically hindered base like 2,4,6-collidine or N,N-diisopropylethylamine (DIEA) in carefully controlled stoichiometry.
Avoid High Temperatures If using elevated temperatures to improve coupling, monitor for racemization and use the lowest effective temperature.
Choose Appropriate Coupling Reagents Carbodiimide-based reagents like DIC in the presence of an additive like OxymaPure® are known to suppress racemization.
Issue 3: Incomplete Removal of the Acm Protecting Group

Symptoms:

  • The mass of the final peptide corresponds to the Acm-protected peptide.

  • Failure to form a disulfide bond after an oxidation step.

Root Causes:

  • Insufficient reaction time for Acm cleavage.

  • Inadequate stoichiometry of the deprotection reagent.

  • Steric hindrance around the Acm group slowing down the reaction.

Solutions:

SolutionDetailed Protocol
Optimize Iodine-Mediated Deprotection Increase the equivalents of iodine (e.g., from 10 to 20 equivalents) and extend the reaction time. Monitor the reaction by HPLC to determine the optimal time for complete deprotection. The reaction is typically performed in a mixture of acetic acid and water.
Optimize Mercury(II) Acetate Deprotection Ensure a sufficient excess of Hg(OAc)₂ (at least 10 equivalents per Acm group) is used. The reaction is typically carried out in aqueous acetic acid. Following the reaction with the mercury salt, ensure complete removal of mercury by thorough treatment with a large excess of a reducing agent like β-mercaptoethanol.
Monitor the Reaction Progress Regardless of the method used, it is crucial to monitor the progress of the deprotection reaction by taking small aliquots of the reaction mixture and analyzing them by HPLC-MS to ensure the reaction goes to completion.

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU
  • Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5 x 1 min).

  • First Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat the activation and coupling steps with a fresh solution of this compound, HATU, and DIPEA.

    • Allow the second coupling to proceed for another 1-2 hours.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Acm Group Deprotection using Iodine
  • Peptide Preparation: After cleavage from the resin and purification, dissolve the Acm-protected peptide in a mixture of acetic acid and water (e.g., 80:20 v/v) to a concentration of approximately 1 mg/mL.

  • Iodine Solution Preparation: Prepare a stock solution of iodine in acetic acid (e.g., 0.1 M).

  • Deprotection Reaction: Add the iodine solution to the peptide solution to achieve a final concentration of 10-20 equivalents of iodine per Acm group. Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots at different time points (e.g., 30, 60, 90, 120 minutes) and analyzing them by HPLC-MS.

  • Quenching: Once the reaction is complete, quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color of the solution disappears.

  • Purification: Purify the deprotected peptide by preparative HPLC.

Visualizations

Incomplete_Coupling_Troubleshooting start Positive Kaiser Test (Incomplete Coupling) cause1 Insufficient Activation start->cause1 Possible Cause cause2 Peptide Aggregation start->cause2 Possible Cause cause3 Inadequate Time start->cause3 Possible Cause solution1 Use Potent Coupling Reagent (HATU, HCTU, PyAOP) cause1->solution1 solution2 Perform Double Coupling cause1->solution2 solution3 Change Solvent (NMP, DMSO) cause2->solution3 solution4 Increase Reaction Time/ Temperature cause3->solution4 end_node Complete Coupling (Negative Kaiser Test) solution1->end_node solution2->end_node solution3->end_node solution4->end_node Acm_Deprotection_Workflow start Purified Pen(Acm)-Peptide deprotection Acm Deprotection (e.g., Iodine in AcOH/H2O) start->deprotection monitoring Monitor by HPLC-MS deprotection->monitoring complete Is Reaction Complete? monitoring->complete complete->deprotection No (Extend Time/Adjust Conditions) quench Quench Excess Reagent (e.g., Ascorbic Acid) complete->quench Yes purification Purify by HPLC quench->purification final_product Deprotected Pen-Peptide purification->final_product

Technical Support Center: Optimizing Cleavage of Pen(Acm)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with the cleavage of peptides containing Penicillamine (Pen) with an Acetamidomethyl (Acm) protecting group.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side products encountered during the cleavage of Pen(Acm)-containing peptides?

A1: During the final cleavage from the solid-phase resin, typically using Trifluoroacetic acid (TFA), several side products can form. The Acm group on Penicillamine is stable under standard TFA cleavage conditions.[1][2][3] Therefore, the primary concerns during this initial step are side reactions related to the peptide sequence and other protecting groups. Common side products include:

  • Oxidation of sensitive residues: Methionine can be oxidized to its sulfoxide.[4]

  • Alkylation of Tryptophan: The indole ring of Tryptophan is susceptible to alkylation by carbocations generated from cleaved protecting groups.[5]

  • Re-attachment of the peptide to the resin: This can occur, particularly with Tryptophan-containing peptides.[5]

  • Incomplete removal of other side-chain protecting groups: Depending on the cleavage cocktail and duration, bulky protecting groups on other residues might not be completely removed.[1]

Side products related to the subsequent removal of the Acm group are addressed in the following questions.

Q2: My peptide has been cleaved from the resin, but the Acm group on Penicillamine is still present. How do I remove it?

A2: The Acm group is designed to be stable to TFA, allowing for purification of the Acm-protected peptide before disulfide bond formation.[2][6] Specific methods are required for its removal. The two most common methods are treatment with mercury(II) acetate or iodine.

  • Mercury(II) Acetate: This method removes the Acm group to yield a free thiol.[7][8] It is useful when a free sulfhydryl group is desired for subsequent conjugation or analytical purposes. However, complete removal of mercury ions after the reaction can be challenging.[1]

  • Iodine: Treatment with iodine simultaneously removes the Acm group and facilitates the formation of a disulfide bond.[6][7] This is a common method for creating cyclic peptides. The reaction conditions, such as solvent and peptide concentration, are critical to favor intramolecular (monomeric) cyclization over intermolecular (dimeric) cyclization.[7]

Q3: I am observing significant side product formation during the iodine-mediated Acm deprotection and cyclization. What could be the cause and how can I minimize it?

A3: Iodine is a strong oxidizing agent and can lead to several side reactions.[9]

  • Iodination of sensitive residues: The indole ring of Tryptophan and the phenolic ring of Tyrosine are particularly susceptible to iodination.

  • Oxidation of Methionine: If present, Methionine can be oxidized.

  • Formation of oligomers: High peptide concentrations can favor the formation of dimers and higher-order oligomers through intermolecular disulfide bonding.

Strategies to Minimize Side Products:

  • High Dilution: Perform the reaction at a low peptide concentration (typically 10⁻³ to 10⁻⁴ M) to favor intramolecular cyclization.[2]

  • Solvent Choice: The choice of solvent can influence the reaction rate. Aqueous acetic acid or aqueous methanol are commonly used.[7]

  • Reaction Monitoring: Closely monitor the reaction progress by analytical HPLC to avoid unnecessarily long exposure to iodine.

  • Quenching: Quench the reaction with a reducing agent like ascorbic acid or sodium thiosulfate as soon as the starting material is consumed.[2]

Q4: What is a good starting point for a cleavage cocktail for a Pen(Acm)-containing peptide?

A4: A robust cleavage cocktail containing a variety of scavengers is recommended to minimize side reactions with other sensitive amino acids in your peptide. "Reagent K" is a widely used and effective cocktail for this purpose.[4][5]

ReagentComposition (v/v)Purpose
Trifluoroacetic acid (TFA)82.5%Cleaves the peptide from the resin and removes most side-chain protecting groups.[4]
Phenol5%Scavenger, protects Tyr and Trp from oxidation.[4]
Water5%Scavenger, suppresses t-butylation.[4]
Thioanisole5%Scavenger, aids in the removal of Pbf protecting groups from Arginine and suppresses oxidation.[4]
1,2-Ethanedithiol (EDT)2.5%Scavenger, prevents re-attachment of trityl groups and reduces oxidation of Cys/Met.[4]

Table 1: Composition and function of "Reagent K" cleavage cocktail.

For a detailed protocol using Reagent K for a Pen(Acm)-containing peptide, refer to the Experimental Protocols section.[10]

Experimental Protocols

Protocol 1: Cleavage of Pen(Acm)-Peptide from Resin using Reagent K

This protocol is adapted from the cleavage of α-conotoxin RgIA analogs containing Pen(Acm).[10]

  • Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K by combining Trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol in a ratio of 82.5:5:5:5:2.5 by volume.

  • Cleavage Reaction: Add the freshly prepared Reagent K to the dried peptide-resin (approximately 10 mL per gram of resin). Stir the mixture at room temperature for 2-3 hours.

  • Peptide Isolation: Filter the cleavage mixture to separate the resin. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Peptide Precipitation: Add the TFA filtrate dropwise to a 10-fold volume of cold methyl-tert-butyl ether (MTBE) to precipitate the crude peptide.

  • Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold MTBE.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide will still contain the Acm-protected Penicillamine.

Protocol 2: Acm Deprotection and Cyclization using Iodine

This protocol is a general procedure for the oxidative cyclization of Acm-protected peptides.

  • Peptide Dissolution: Dissolve the crude, Acm-protected peptide in a solvent mixture such as 40% aqueous acetic acid to a final concentration of 10⁻³ to 10⁻⁴ M.[2]

  • Iodine Solution Preparation: Prepare a stock solution of iodine in the same solvent system or in methanol.

  • Oxidation Reaction: While stirring, add the iodine solution dropwise to the peptide solution until a faint yellow color persists. Continue stirring at room temperature and monitor the reaction by analytical HPLC.

  • Reaction Quenching: Once the reaction is complete (as determined by HPLC), quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid dropwise until the yellow color disappears.[2]

  • Purification: Dilute the reaction mixture with water and purify the cyclic peptide by preparative HPLC.

Protocol 3: Acm Deprotection using Mercury(II) Acetate

This protocol yields a peptide with a free thiol group from a Pen(Acm) precursor.

  • Peptide Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).[7]

  • pH Adjustment: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid or aqueous ammonia.[8]

  • Mercury(II) Acetate Addition: Add mercury(II) acetate (approximately 10 equivalents per Acm group). Re-adjust the pH to 4.0.[7][8]

  • Reaction: Stir the mixture at room temperature for 1-2 hours.

  • Thiol Addition: Add β-mercaptoethanol (approximately 20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury salts.[7]

  • Purification: Remove the precipitate by centrifugation. The supernatant containing the deprotected peptide can then be desalted and purified by HPLC.

Visual Guides

Cleavage_Workflow cluster_0 TFA Cleavage cluster_1 Acm Deprotection & Cyclization Resin Peptide-Resin (with Pen(Acm)) Cocktail Cleavage Cocktail (e.g., Reagent K) Resin->Cocktail Cleavage Cleavage Reaction (2-3h, RT) Cocktail->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Acm Crude Acm-Peptide Precipitation->Crude_Acm Iodine Iodine Oxidation (High Dilution) Crude_Acm->Iodine Quench Quench (Ascorbic Acid) Iodine->Quench Purification HPLC Purification Quench->Purification Cyclic_Peptide Final Cyclic Peptide Purification->Cyclic_Peptide

Caption: Workflow for Pen(Acm)-peptide cleavage and cyclization.

Troubleshooting_Tree cluster_cleavage TFA Cleavage Issues cluster_deprotection Iodine Deprotection Issues cluster_solutions_cleavage cluster_solutions_deprotection Start Problem Observed During Cleavage/Deprotection Incomplete_Cleavage Incomplete Removal of Other Protecting Groups Start->Incomplete_Cleavage Oxidation Oxidation of Met/Trp Start->Oxidation Low_Yield Low Yield of Monomer Start->Low_Yield Side_Products Unexpected Side Products (e.g., Iodination) Start->Side_Products Sol_Cleavage_Time Increase Cleavage Time Incomplete_Cleavage->Sol_Cleavage_Time Sol_Scavengers Use Robust Scavenger Mix (e.g., Reagent K) Oxidation->Sol_Scavengers Sol_Dilution Increase Dilution Low_Yield->Sol_Dilution Sol_Monitoring Monitor by HPLC & Quench Side_Products->Sol_Monitoring

Caption: Troubleshooting decision tree for common issues.

References

Managing steric hindrance during the coupling of Fmoc-Pen(Acm)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully incorporating the sterically hindered amino acid, Fmoc-Pen(Acm)-OH, during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its key features?

A1: this compound is a derivative of Penicillamine, an amino acid analog of Cysteine containing two methyl groups on the β-carbon. Key features include:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group on the α-amino terminus, suitable for standard SPPS.

  • Acm (Acetamidomethyl) group: A stable protecting group for the thiol side chain, which can be removed under specific oxidative conditions, often using iodine.

  • Steric Hindrance: The gem-dimethyl groups on the β-carbon create significant steric bulk, which can impede coupling reactions.

Q2: Why am I experiencing incomplete coupling with this compound?

A2: Incomplete coupling is the most common issue when using this compound and is primarily due to the steric hindrance from the β,β-dimethyl groups. This bulkiness slows down the reaction kinetics by making it difficult for the activated carboxyl group to approach the N-terminal amine of the growing peptide chain on the solid support.

Q3: Which coupling reagents are most effective for this compound?

A3: For sterically hindered amino acids like this compound, standard carbodiimide reagents like DIC/HOBt may be inefficient. More potent activating reagents are recommended, such as:

  • Uronium/Aminium salts: HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt esters.

  • Phosphonium salts: PyBOP and PyAOP are also excellent choices for difficult couplings.

  • COMU: This reagent is comparable in efficiency to HATU and is considered safer as it does not produce potentially explosive benzotriazole byproducts.

Q4: What is "double coupling," and when should I use it for this compound?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction. This is a highly recommended strategy to drive the reaction to completion when incorporating this compound to minimize deletion sequences in the final peptide.

Q5: Can I use elevated temperatures to improve coupling efficiency?

A5: Yes, increasing the reaction temperature to 35-50°C can enhance the coupling rate for sterically hindered residues. However, this should be done with caution as higher temperatures can increase the risk of racemization, particularly for cysteine derivatives.

Q6: How can I monitor the completeness of the coupling reaction?

A6: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin. A positive result (blue beads) indicates an incomplete coupling, while a negative result (yellow/colorless beads) suggests the reaction is complete.

Q7: What are the best practices for removing the Acm protecting group?

A7: The Acm group is typically removed after the peptide chain is fully assembled and cleaved from the resin, or on-resin under specific conditions. The most common method is iodine-mediated oxidative cleavage, which can simultaneously facilitate disulfide bond formation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) 1. Steric hindrance of this compound. 2. Insufficient activation of the amino acid. 3. Peptide aggregation on the resin.1. Perform a double coupling: This is the most common and effective solution. 2. Use a more potent coupling reagent: Switch from DIC/HOBt to HATU, HCTU, or PyBOP. 3. Increase reaction time and/or temperature: Extend coupling time to 2-4 hours or cautiously increase the temperature to 30-40°C. 4. Change the solvent: If aggregation is suspected, switch from DMF to NMP or use a solvent mixture containing a small percentage of DMSO.
Presence of Deletion Sequences in Final Peptide Incomplete coupling of this compound in the preceding cycle.Proactively use a double coupling protocol for all this compound additions.
Low Purity of Crude Peptide 1. Accumulation of deletion sequences from incomplete coupling. 2. Side reactions during cleavage and Acm deprotection.1. Implement the solutions for "Incomplete Coupling." 2. Optimize the cleavage cocktail and Acm removal conditions. Ensure appropriate scavengers are used.
Racemization 1. Prolonged exposure to activating reagents. 2. Use of elevated temperatures. 3. Choice of base.1. Minimize pre-activation time. 2. If using elevated temperatures, keep them moderate (e.g., < 50°C). 3. Consider using a weaker or more sterically hindered base like collidine instead of DIPEA, especially if racemization is a known issue for the adjacent residue.

Quantitative Data on Coupling Reagents

Note: Direct, peer-reviewed quantitative data for the coupling efficiency of this compound is limited. The following data is representative and extrapolated from studies on other sterically hindered amino acids, such as Fmoc-Pen(Trt)-OH and Fmoc-Trp(Mts)-OH. Actual results may vary depending on the peptide sequence and synthesis conditions.

Coupling ReagentClassTypical Coupling Time (min)Expected Coupling Efficiency (%)Racemization PotentialKey Advantages & Disadvantages
DIC/HOBt Carbodiimide60 - 18090 - 97LowAdvantages: Cost-effective. Disadvantages: Slower reaction rates for hindered residues, potential for side reactions.
HBTU Aminium/Uronium Salt30 - 9098 - 99.5Low to ModerateAdvantages: Fast and efficient, widely used. Disadvantages: Potential for guanidinylation if used in excess.
HATU Aminium/Uronium Salt20 - 60> 99.5Very LowAdvantages: Highly reactive, excellent for hindered couplings. Disadvantages: Higher cost.
PyBOP Phosphonium Salt30 - 9098 - 99LowAdvantages: Efficient, no risk of guanidinylation. Disadvantages: Byproducts can be difficult to remove in solution-phase synthesis.
COMU Aminium/Uronium Salt20 - 60> 99.5Very LowAdvantages: Very high reactivity, safer byproducts than benzotriazole-based reagents. Disadvantages: Higher cost.

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU

This protocol is recommended to ensure the complete incorporation of the sterically hindered this compound.

  • Resin Preparation:

    • Swell the resin in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5-7 times).

  • First Coupling:

    • In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with HATU (0.95 equivalents relative to the amino acid) and a base such as DIPEA (2 equivalents relative to the amino acid) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

    • Wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Repeat the activation and coupling steps with a fresh solution of this compound and coupling reagents.

    • Allow the second coupling to proceed for another 1-2 hours.

    • Wash the resin thoroughly with DMF (5-7 times) and then with DCM (2-3 times).

  • Monitoring:

    • Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates complete coupling.

Protocol 2: Kaiser Test for Monitoring Coupling Completeness
  • Reagent Preparation:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.

    • Wash the beads with DMF and then ethanol to remove any residual reagents.

    • Add 2-3 drops of each of the three Kaiser test solutions to the beads.

    • Heat the test tube at 100-110°C for 5 minutes.

  • Interpretation:

    • Dark blue beads and/or solution: Positive result, indicating incomplete coupling (free amines are present).

    • Yellow or colorless beads and solution: Negative result, indicating complete coupling.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Double Coupling Cycle cluster_monitoring Monitoring Resin Peptide-Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Preactivate1 Pre-activate This compound (HATU/DIPEA) Wash1->Preactivate1 Couple1 First Coupling (1-2 hours) Preactivate1->Couple1 Wash2 Wash (DMF) Couple1->Wash2 Preactivate2 Pre-activate Fresh This compound Wash2->Preactivate2 Couple2 Second Coupling (1-2 hours) Preactivate2->Couple2 Wash3 Final Wash (DMF & DCM) Couple2->Wash3 KaiserTest Kaiser Test Wash3->KaiserTest NextStep Proceed to Next Cycle KaiserTest->NextStep Negative

Caption: Experimental workflow for the double coupling of this compound.

troubleshooting_logic Start Start Coupling of This compound Kaiser Perform Kaiser Test Start->Kaiser Positive Positive (Blue) Kaiser->Positive Incomplete Negative Negative (Yellow) Kaiser->Negative Complete DoubleCouple Perform Double Coupling Positive->DoubleCouple ChangeReagent Switch to More Potent Coupling Reagent (e.g., HATU) Positive->ChangeReagent IncreaseTime Increase Reaction Time and/or Temperature Positive->IncreaseTime End Coupling Successful, Proceed to Next Cycle Negative->End DoubleCouple->Kaiser Re-test

Caption: Troubleshooting decision tree for incomplete coupling of this compound.

Technical Support Center: Synthesis of Penicillamine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of peptides containing penicillamine. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the incorporation of penicillamine into peptide chains.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-Pen(Trt)-OH and why is it used in peptide synthesis?

A1: Fmoc-Pen(Trt)-OH is the standard building block for incorporating penicillamine in solid-phase peptide synthesis (SPPS) using Fmoc chemistry.[1][2] It comprises:

  • Penicillamine (Pen): A non-proteinogenic amino acid, structurally similar to cysteine but with two methyl groups on the β-carbon. These methyl groups introduce significant steric hindrance and can impart conformational rigidity to the peptide.[1]

  • Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group, which is removed at each cycle of peptide synthesis.[1]

  • Trt (Trityl): An acid-labile protecting group for the thiol (-SH) side chain. The bulky Trt group prevents undesirable side reactions such as oxidation during synthesis.[1]

Q2: What are the main challenges when using Fmoc-Pen(Trt)-OH in SPPS?

A2: The primary challenges stem from the significant steric bulk of the penicillamine residue itself, compounded by the large Trt protecting group.[1] The most common issues are:

  • Incomplete Coupling: The steric hindrance can slow down the coupling reaction, leading to lower yields and the formation of deletion sequences (peptides missing the penicillamine residue).[1]

  • Racemization: Like cysteine, the α-carbon of penicillamine can lose its stereochemical integrity during the activation step of the coupling reaction, leading to the incorporation of the D-enantiomer instead of the desired L-enantiomer.[1]

Q3: How does the racemization of penicillamine occur?

A3: Racemization of penicillamine during peptide synthesis primarily occurs through the formation of a planar intermediate upon activation of its carboxyl group. The two main mechanisms are:

  • Oxazolone Formation: This is the most common pathway. The activated carboxyl group of the Nα-protected penicillamine cyclizes to form a planar oxazolone intermediate. The α-proton is now acidic and can be abstracted by a base. Reprotonation can occur from either side of the planar ring, leading to a mixture of L- and D-isomers.[3]

  • Direct Enolization: A base can directly abstract the α-proton from the activated amino acid to form a planar enolate intermediate, which can then be protonated to yield either enantiomer.[3][4]

Q4: Which factors have the greatest influence on penicillamine racemization?

A4: Several factors during the coupling step can significantly impact the extent of racemization:

  • Coupling Reagents: The choice of activating agent is critical. Carbodiimides (e.g., DIC, DCC) used alone can lead to significant racemization.[5] Onium salts (e.g., HBTU, HATU) can also cause high levels of racemization, especially with pre-activation.[6][7]

  • Base: The type and amount of base used are crucial. Strong, non-sterically hindered bases like N-methylmorpholine (NMM) and N,N-diisopropylethylamine (DIEA) can promote racemization.[8][9] The use of a weaker, more sterically hindered base like 2,4,6-collidine (TMP) is recommended to suppress this side reaction.[8][9]

  • Pre-activation Time: Allowing the coupling reagents to pre-activate with the amino acid and a base before adding the mixture to the resin can dramatically increase racemization, with levels for cysteine reported to be as high as 5-33%.[6][7]

  • Solvent: The polarity of the solvent can play a role. Less polar solvents, such as a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF), may help reduce racemization.[7]

  • Temperature: Elevated temperatures, often used in microwave-assisted peptide synthesis, can accelerate the rate of racemization.[10]

Troubleshooting Guides

Issue 1: Incomplete Coupling of Fmoc-Pen(Trt)-OH
  • Symptom: Positive Kaiser test (blue beads) after the coupling step, or mass spectrometry of the final peptide shows a significant peak corresponding to a deletion sequence.

  • Primary Cause: The steric hindrance of the β,β-dimethyl groups and the bulky Trt protecting group slows down the coupling reaction.[1]

Solution Detailed Action
Perform a Double Coupling After the first coupling reaction, wash the resin with DMF and repeat the coupling step with a fresh solution of activated Fmoc-Pen(Trt)-OH.[1]
Use a More Potent Coupling Reagent If using a carbodiimide like DIC/HOBt, consider switching to a more potent uronium/aminium or phosphonium-based reagent such as HATU, HCTU, or PyAOP.[1]
Increase Reaction Time and/or Temperature Extend the coupling time to 2-4 hours. A moderate increase in temperature (e.g., to 30-40°C) can also improve coupling efficiency, but use this with caution as it may increase the risk of racemization.[1]
Optimize Solvent Conditions Ensure the resin is properly swelled. For difficult couplings, switching to N-methylpyrrolidone (NMP) or adding a chaotropic salt may help disrupt peptide aggregation on the resin.[11]
Issue 2: High Levels of Penicillamine Racemization Detected
  • Symptom: Chiral chromatography (HPLC or GC) of the hydrolyzed final peptide shows a significant peak for the D-penicillamine diastereomer.

  • Primary Cause: Sub-optimal coupling conditions (reagents, base, pre-activation) leading to the formation of planar intermediates and loss of stereochemical integrity.

Solution Detailed Action
Avoid Pre-activation with Onium Salts When using onium salt reagents (HBTU, HATU, etc.), do not pre-activate the amino acid with the base before adding it to the resin. Add the reagents sequentially to the reaction vessel. This alone can reduce racemization by a factor of 6 to 7 for cysteine.[7]
Change the Base Replace stronger bases like DIEA or NMM with a weaker, sterically hindered base such as 2,4,6-collidine (TMP).[8]
Use Carbodiimide with an Additive For a base-free coupling condition, use Diisopropylcarbodiimide (DIC) in combination with an additive like HOBt or, preferably, OxymaPure.[12] This is a highly recommended method for minimizing racemization of cysteine-like residues.[13]
Lower the Reaction Temperature Perform the coupling reaction at room temperature or below (e.g., 0°C). If using a microwave synthesizer, reducing the coupling temperature can significantly limit racemization.[10]
Change the Solvent Consider using a less polar solvent system, such as a 1:1 mixture of CH2Cl2-DMF.[7]

Quantitative Data

While specific quantitative data for penicillamine racemization is scarce, extensive studies on the structurally similar amino acid cysteine provide valuable guidance. The following table summarizes the percentage of D-isomer formation for Fmoc-Cys(Trt)-OH under various coupling conditions. Given that Fmoc-Pen(Trt)-OH can be coupled in the same manner as Fmoc-Cys(Trt)-OH, these values serve as a critical reference point.[2]

Table 1: Comparison of Racemization Levels with Different Coupling Reagents and Additives for Fmoc-Cys(Trt)-OH [6][7]

Coupling ReagentAdditiveBasePre-activation% D-Isomer Formation
HBTUHOBtDIEA5 min5-33%
HATUHOAtDIEA5 minHigh
HBTU/HATUHOBt/HOAtDIEANone Reduced 6-7 fold
HBTU/HATUHOBt/HOAtTMP None <1%
DICHOBt/OxymaNone5 min<1%

Note: This data is for Fmoc-Cys(Trt)-OH and should be used as a comparative reference. The increased steric hindrance of Fmoc-Pen(Trt)-OH may influence racemization rates, but the trends are expected to be similar.[1]

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-Pen(Trt)-OH using DIC/Oxyma

This protocol is highly recommended for incorporating penicillamine while minimizing the risk of racemization.

  • Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM) (3 times), and then DMF again (3 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Pen(Trt)-OH (3 equivalents) and OxymaPure (3 equivalents) in DMF.

    • Add this solution to the resin and agitate for 1 minute.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), a second coupling may be necessary.

Protocol 2: Low-Racemization Coupling of Fmoc-Pen(Trt)-OH using HBTU/TMP

This protocol is an alternative for difficult couplings where a more potent activating agent is needed, but with modifications to suppress racemization.

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling (No Pre-activation):

    • To the washed resin, add a solution of Fmoc-Pen(Trt)-OH (3 equivalents) in DMF.

    • Immediately add a solution of HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Finally, add 2,4,6-collidine (TMP) (6 equivalents).

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing and Monitoring: Follow steps 5-6 from Protocol 1.

Visualizations

RacemizationMechanism cluster_oxazolone Oxazolone Pathway (Most Common) cluster_enolization Direct Enolization Pathway L_AA L-Amino Acid (Activated) Oxazolone Planar Oxazolone Intermediate L_AA->Oxazolone Cyclization L_AA_recon L-Amino Acid Oxazolone->L_AA_recon Protonation (retains config) D_AA_recon D-Amino Acid (Racemized) Oxazolone->D_AA_recon Protonation (inverts config) L_AA2 L-Amino Acid (Activated) Enolate Planar Enolate Intermediate L_AA2->Enolate Base abstracts α-proton L_AA2_recon L-Amino Acid Enolate->L_AA2_recon Protonation (retains config) D_AA2_recon D-Amino Acid (Racemized) Enolate->D_AA2_recon Protonation (inverts config)

Caption: Mechanisms of racemization during peptide synthesis.

TroubleshootingWorkflow start High Racemization Detected check_preactivation Are you using an onium salt (HBTU, HATU) with pre-activation? start->check_preactivation check_base Which base are you using? check_preactivation->check_base No sol_preactivation Eliminate pre-activation step. Couple reagents sequentially. check_preactivation->sol_preactivation Yes check_reagent Are you using a carbodiimide (e.g., DIC) alone? check_base->check_reagent Collidine (TMP) sol_base Switch to a weaker, hindered base like 2,4,6-collidine (TMP). check_base->sol_base DIEA or NMM check_temp Is the reaction temperature elevated? check_reagent->check_temp No sol_reagent Add an additive like HOBt or OxymaPure to the DIC coupling. check_reagent->sol_reagent Yes sol_temp Lower the coupling temperature (e.g., to room temp or 0°C). check_temp->sol_temp Yes end Racemization Minimized check_temp->end No sol_preactivation->check_base sol_base->check_reagent sol_reagent->check_temp sol_temp->end

Caption: Troubleshooting workflow for high racemization.

CouplingDecisionTree start Select Coupling Strategy for Penicillamine q1 Is the coupling known to be difficult (e.g., due to aggregation)? start->q1 a1_no Use DIC / OxymaPure q1->a1_no No a1_yes Use Onium Salt (HBTU/HATU) q1->a1_yes Yes a1_no_desc Base-free conditions. Excellent for minimizing racemization. a1_no->a1_no_desc q2 Which base to use? a1_yes->q2 a2_tmp Use 2,4,6-Collidine (TMP) q2->a2_tmp a2_tmp_desc Weaker, hindered base. Minimizes racemization. a2_tmp->a2_tmp_desc important_note CRITICAL: Do NOT pre-activate! Couple reagents sequentially on-resin. a2_tmp->important_note

Caption: Decision tree for Pen coupling strategy.

References

Technical Support Center: Acm Deprotection & Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of Acetamidomethyl (Acm) deprotection and subsequent disulfide bond formation.

Troubleshooting Guide

This guide addresses common issues encountered during the Acm deprotection and disulfide bond formation process in a question-and-answer format.

Q1: Why is my Acm deprotection incomplete?

A1: Incomplete Acm deprotection is a frequent issue that can stem from several factors. Steric hindrance around the cysteine residue can slow down the reaction. Additionally, the chosen reaction conditions may be suboptimal for your specific peptide sequence.

Troubleshooting Steps:

  • Increase Reagent Equivalents: For iodine-mediated deprotection, increasing the equivalents of iodine can drive the reaction to completion. However, be aware that excess iodine can lead to side reactions.[1][2]

  • Extend Reaction Time: Monitor the reaction progress using analytical HPLC and extend the reaction time until the starting material is consumed.[1][2]

  • Optimize Temperature: For some methods, a moderate increase in temperature can improve deprotection efficiency. For instance, full deprotection of Cys(Acm) with DTNP in TFA/thioanisole was achieved at 37°C over 12 hours.[3]

  • Change Solvent System: The rate of iodine-mediated oxidation is highly solvent-dependent. In dipolar solvents like aqueous methanol or acetic acid, the reaction is rapid, while it is much slower in non-polar solvents like DCM.

  • Consider a Different Reagent: If optimization with one reagent fails, switching to an alternative may be necessary. Common reagents include mercury(II) acetate, N-chlorosuccinimide (NCS), or thallium(III) salts.[4][5][6] Heavy metals like mercury are effective but toxic.[7]

Q2: What are the primary side reactions during Acm deprotection, and how can they be minimized?

A2: Several side reactions can occur, leading to impurities and reduced yield.

  • Iodination of Tyrosine and Histidine: Excess iodine can modify sensitive residues. To minimize this, use the minimum effective equivalents of iodine and quench the reaction promptly with a reducing agent like aqueous ascorbic acid or sodium thiosulfate once the reaction is complete.[4][7]

  • Oxidation of Methionine: Methionine can be oxidized to methionine sulfoxide. Performing the reaction under an inert atmosphere (e.g., nitrogen) and using degassed solvents can help prevent this.[8]

  • S-O Acm Shift: In peptides with a high content of Serine (Ser) or Threonine (Thr), an S-to-O transfer of the Acm group can occur, leading to a mass increase corresponding to the Acm moiety.[9] This side reaction has been observed with both thallium(III) and mercury(II) reagents.[9] Using alternative deprotection strategies or reagents may be necessary if this is observed.

  • Formation of Dehydroalanine: This can be a side-reaction with highly reactive reagents like iodine.[7] Careful optimization of reaction conditions is crucial.

Q3: How do I choose the right reagent for Acm deprotection and disulfide formation?

A3: The choice of reagent depends on the peptide sequence, the presence of other protecting groups (orthogonality), and whether the process is performed on-resin or in solution.

ReagentAdvantagesDisadvantagesBest For
Iodine (I₂) / Oxidative Deprotection Simultaneous deprotection and disulfide formation.[4] Well-established for on-resin and in-solution methods.[1][5]Can cause side reactions (iodination, oxidation).[7] Reaction conditions often require sequence-dependent optimization.[7]Peptides without sensitive residues (Trp, Tyr, His, Met) or when conditions are well-optimized. Orthogonal with Trt group when using NCS.[10]
Mercury(II) Acetate (Hg(OAc)₂) / Heavy Metal Effective and reliable deprotection.[4]Highly toxic and requires careful handling and disposal.[7] Requires a second step to remove mercury with a thiol like β-mercaptoethanol. Does not form the disulfide bond directly.Situations where oxidative methods fail, but requires stringent safety protocols.
N-Chlorosuccinimide (NCS) Fast and efficient one-pot deprotection and disulfide formation.[6][10] Can be used on-resin.[10] Orthogonal to the Trt protecting group, allowing for regioselective disulfide bond formation.[6][10]Can also be a strong oxidizing agent.Regioselective synthesis of multiple disulfide bonds when used in combination with other orthogonal protecting groups like Trt.[1][10]
Palladium (Pd) Complexes Offers a non-oxidative removal of the Acm group.[11][12] Can be used for direct disulfide bond formation under specific conditions.[11]Can be complex to set up and may require specific ligands and quenching agents like diethyldithiocarbamate (DTC).[11][12]Advanced strategies for regioselective synthesis, particularly when avoiding harsh oxidative conditions is critical.[11]
Q4: How can I monitor the reaction progress effectively?

A4: The most effective way to monitor Acm deprotection and disulfide bond formation is through analytical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS).

  • Establish a Baseline: Before starting the reaction, run an analytical HPLC of your starting Acm-protected peptide to determine its retention time.

  • Time-Point Analysis: Take small aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes).

  • Quench and Analyze: Immediately quench the aliquot (e.g., with ascorbic acid for iodine reactions) and analyze it by HPLC-MS.

  • Interpret Results: Look for the disappearance of the starting material peak and the appearance of the product peak (which will have a different retention time). The mass spectrum will confirm the removal of the Acm group(s) and the formation of the disulfide bond (a mass decrease of 2 Da for each disulfide bond formed from two thiols).

Frequently Asked Questions (FAQs)

Q5: Can Acm deprotection and disulfide bond formation be performed on-resin?

A5: Yes, on-resin cyclization is a common and advantageous strategy as it can minimize intermolecular side reactions by enforcing pseudo-dilution. Reagents like iodine and N-chlorosuccinimide (NCS) are well-suited for on-resin protocols.[1][5][10]

Q6: What is an orthogonal protection strategy and how is Acm used in it?

A6: An orthogonal protection strategy uses multiple protecting groups on different cysteine residues that can be removed under different, non-interfering conditions. This allows for the controlled, regioselective formation of multiple disulfide bonds.[13] The Acm group is a key component in these strategies because it is stable to the trifluoroacetic acid (TFA) used to cleave peptides from the resin and remove many other side-chain protecting groups like Trityl (Trt).

A common orthogonal pair is Cys(Trt) and Cys(Acm):

  • The peptide is synthesized with both Cys(Trt) and Cys(Acm).

  • The peptide is cleaved from the resin with TFA, which simultaneously removes the Trt group, leaving a free thiol, while the Acm group remains intact.

  • The first disulfide bond is formed between the two newly freed thiols (from the Trt groups) via oxidation.

  • The Acm groups are then removed using a specific reagent (e.g., iodine or NCS), and the second disulfide bond is formed.[1]

Orthogonal_Strategy cluster_SPPS Solid-Phase Peptide Synthesis cluster_Cleavage Step 1: Cleavage cluster_First_Oxidation Step 2: First Disulfide Bond cluster_Second_Oxidation Step 3: Second Disulfide Bond SPPS Linear Peptide on Resin (Cys(Trt), Cys(Acm)) Cleavage TFA Cleavage Cocktail SPPS->Cleavage Cleave from resin & Remove Trt Peptide1 Peptide with Free Thiols and Cys(Acm) groups Cleavage->Peptide1 Oxidation1 Air Oxidation / Mild Oxidant Peptide1->Oxidation1 Form first S-S bond Peptide2 Peptide with one S-S bond and Cys(Acm) groups Oxidation1->Peptide2 Deprotection Iodine or NCS Treatment Peptide2->Deprotection Remove Acm & Form second S-S bond FinalPeptide Fully Oxidized Peptide with two S-S bonds Deprotection->FinalPeptide

Caption: Workflow for regioselective disulfide bond formation using an orthogonal Trt/Acm strategy.

Q7: What concentration should I use for my peptide during in-solution disulfide bond formation?

A7: To favor intramolecular (cyclization) over intermolecular (dimerization/polymerization) disulfide bond formation, the reaction should be carried out under high dilution. A typical peptide concentration is in the range of 10⁻³ to 10⁻⁴ M.[14]

Q8: My final product has a mass that is 71 Da higher than expected. What could be the cause?

A8: A mass increase of ~71 Da per cysteine often indicates an incomplete deprotection, with the Acm group (CH₃CONHCH₂-) still attached to the thiol side chain. Review your deprotection protocol, extend the reaction time, or increase the equivalents of your deprotection reagent as discussed in the troubleshooting section.

Experimental Protocols & Data

Protocol 1: On-Resin Acm Deprotection & Cyclization with Iodine

This protocol is adapted for on-resin applications.

  • Resin Swelling: Swell the linear Acm-protected peptide-resin in N,N-dimethylformamide (DMF) (approx. 1 mL/gram of resin).[5]

  • Reagent Preparation: Prepare a solution of iodine (I₂) in a suitable solvent. A common choice is DMF containing a small amount of water (e.g., DMF/H₂O 4:1 v/v).[5]

  • Deprotection/Oxidation: Add the iodine solution (typically 10 equivalents per Acm group) to the swollen resin.[5]

  • Reaction: Shake the reaction mixture at room temperature. Monitor the reaction progress by cleaving a small amount of resin at different time points (e.g., 30, 60, 90 minutes) and analyzing by HPLC-MS. A typical reaction time is 40-60 minutes.[1][5]

  • Washing: Once the reaction is complete, filter the resin and wash it thoroughly to remove excess iodine and byproducts. A typical washing sequence is:

    • 3x with DMF[5]

    • 2x with 2% ascorbic acid in DMF (to quench residual iodine)[5]

    • 5x with DMF[5]

    • 3x with dichloromethane (DCM)[5]

  • Cleavage: Dry the resin and proceed with the final cleavage from the solid support using an appropriate TFA cocktail.

Protocol 2: In-Solution Acm Deprotection & Cyclization with Iodine

This protocol is for peptides that have already been cleaved from the resin.

  • Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent system, such as 10-40% aqueous acetic acid, to a final concentration of 10⁻³ to 10⁻⁴ M.[14]

  • Iodine Addition: Slowly add a solution of iodine (typically 10-25 fold excess) dissolved in a compatible solvent (e.g., methanol or acetic acid) to the stirring peptide solution.[14]

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by analytical HPLC.

  • Quenching: Once the reaction is complete, quench the excess iodine by adding 1 M aqueous ascorbic acid dropwise until the yellow/brown color disappears.[14]

  • Purification: Purify the cyclized peptide from the reaction mixture using preparative RP-HPLC.

Protocol 3: Acm Deprotection with Mercury(II) Acetate

This protocol removes the Acm group but does not form the disulfide bond. A subsequent oxidation step is required.

  • Peptide Dissolution: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).

  • pH Adjustment: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid or aqueous ammonia.[4]

  • Mercury Addition: Add mercury(II) acetate (Hg(OAc)₂) (typically 1-10 equivalents per Acm group).[4]

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., N₂) for 1-3 hours.[4]

  • Mercury Removal: Add β-mercaptoethanol (a thiol scavenger, typically 20 eq./Acm) and let the mixture stand for 5 hours to precipitate the mercury.

  • Isolation: Remove the precipitate by centrifugation. The supernatant containing the deprotected peptide can then be desalted or purified by HPLC. The free thiols can then be oxidized to form the disulfide bond in a separate step (e.g., air oxidation at pH 7.5-8).[14]

Quantitative Data: Optimization of Iodine-Mediated Acm Removal

The following table summarizes conditions evaluated for the on-resin removal of Acm and concomitant disulfide bond formation for the peptide Apamin, which was already constrained by a pre-formed disulfide bond.[1][2] In all evaluated cases, the conversion to the fully oxidized peptide was successful, suggesting that for a conformationally constrained peptide, the reaction is efficient under various conditions.[1]

TrialReaction Time (min)I₂ EquivalentsOutcome
16015Quantitative Conversion
24515Quantitative Conversion
33015Quantitative Conversion
46010Quantitative Conversion
54510Quantitative Conversion
63010Quantitative Conversion

Data adapted from Biotage application note.[1][2]

Troubleshooting Workflow Diagram

Caption: A logical workflow for troubleshooting common issues in Acm deprotection experiments.

References

Addressing challenges in the purification of peptides containing penicillamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges in the purification of peptides containing penicillamine. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate successful purification outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the purification of peptides containing penicillamine?

A1: The main difficulties in purifying penicillamine-containing peptides arise from the unique properties of the penicillamine residue. When the thiol group is protected with a trityl (Trt) group, its bulky and hydrophobic nature significantly increases the peptide's tendency to aggregate.[1] This aggregation can lead to poor solubility, difficulties in dissolution, and challenges during chromatographic separation.[1][2] Furthermore, the free thiol group of penicillamine is susceptible to oxidation, which can result in the formation of disulfide-linked dimers or other oxidized species, complicating the purification profile. The lability of the Trt group under acidic conditions, such as those used in reversed-phase high-performance liquid chromatography (RP-HPLC), can also cause premature deprotection and analytical artifacts.[3]

Q2: What causes aggregation in peptides containing Pen(Trt), and how can it be identified?

A2: Aggregation in Pen(Trt)-containing peptides is primarily driven by the formation of intermolecular hydrogen bonds between peptide backbones, leading to the creation of secondary structures like β-sheets.[1] The large, non-polar trityl group enhances this effect by promoting hydrophobic collapse.[1] Initial indicators of aggregation during solid-phase peptide synthesis (SPPS) include noticeable shrinking of the resin bed, poor swelling of the peptide-resin in synthesis solvents, and slow or incomplete coupling reactions.[1] Post-synthesis, aggregation manifests as difficulty in dissolving the crude peptide in standard HPLC solvents.[1]

Q3: How does the oxidation of penicillamine affect peptide purification?

A3: Oxidation of the free thiol group in penicillamine can lead to the formation of homodimers (Pen-Pen) or heterodimers if other cysteine residues are present.[4][5] This introduces significant heterogeneity into the crude peptide mixture, making it challenging to isolate the desired monomeric peptide. The resulting disulfide-linked species will have different retention times in RP-HPLC, often appearing as closely eluting peaks that are difficult to resolve. In some cases, penicillamine can form mixed disulfides with other thiol-containing molecules in the solution.[6]

Q4: Are there specific analytical challenges to be aware of when working with Pen(Trt)-containing peptides?

A4: Yes, the trityl protecting group is known to be labile under the acidic conditions often used in electrospray ionization mass spectrometry (ESI-MS).[3] This can lead to in-source fragmentation, where the Trt group is prematurely cleaved in the ion source of the mass spectrometer.[3] This phenomenon can complicate data interpretation by generating a significant ion corresponding to the unprotected peptide, potentially masking the signal of the intact protected peptide and hindering accurate quantification.[3]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Broad or Tailing HPLC Peaks - Poor solubility of the peptide on the column.- Strong secondary interactions with the column stationary phase.- Sample overload.- Increase the organic content of the starting mobile phase.- Employ a shallower gradient during elution.- Consider a different organic modifier, such as isopropanol instead of acetonitrile.- Ensure the presence of 0.1% trifluoroacetic acid (TFA) in the mobile phase to suppress silanol interactions.- Reduce the amount of peptide injected onto the column.[2]
Peak Splitting or Shoulders - Partial on-column cleavage of the Trityl (Trt) group.- Presence of closely eluting impurities (e.g., diastereomers, deletion sequences).- Minimize the time the peptide is exposed to the acidic mobile phase by using a faster gradient.- Consider using a weaker acid, like formic acid, in place of TFA.- Optimize the gradient to enhance resolution; a shallower gradient around the elution point of the peptide can be effective.[2]
High Backpressure - Peptide precipitation at the head of the column.- Blockage of the column frit.- Filter the sample through a 0.45 µm syringe filter before injection.- Ensure the peptide is fully dissolved in the injection solvent.- Filter all mobile phases.- If necessary, and as per the manufacturer's instructions, reverse-flush the column.[2]
Inconsistent Retention Times - Inconsistency in mobile phase preparation.- Fluctuations in column temperature.- Ensure accurate and consistent preparation of all mobile phases.- Utilize a column oven to maintain a constant and controlled temperature.[2]
Low Yield of Purified Peptide - Aggregation of the crude peptide leading to insolubility.- Incomplete reactions during peptide synthesis.- Before injection, attempt to dissolve the peptide in a stronger solvent (e.g., DMSO, DMF) and then dilute with the initial mobile phase.- Brief sonication can aid in dissolution.- Re-evaluate the peptide synthesis protocol to optimize coupling and deprotection steps.[1][2]

Experimental Protocols

Protocol 1: General Purification of a Pen(Trt)-Containing Peptide by RP-HPLC
  • Peptide Cleavage and Precipitation:

    • Cleave the peptide from the resin using a standard cleavage cocktail, such as Reagent K (TFA/phenol/water/thioanisole/ethanedithiol; 82.5:5:5:5:2.5).[7]

    • Precipitate the crude peptide in cold methyl-tert-butyl ether (MTBE).[7]

    • Centrifuge to pellet the peptide and wash twice with cold MTBE.[7]

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of a strong solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    • Dilute the dissolved peptide with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) to the desired concentration.

    • Filter the peptide solution through a 0.45 µm syringe filter before injection.[2]

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., Vydac C18, 5 µm particle size).[7]

    • Mobile Phase A: 0.1% (v/v) TFA in water.[7]

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[7]

    • Gradient: A linear gradient tailored to the hydrophobicity of the peptide (e.g., 10% to 50% Mobile Phase B over 40 minutes).[7]

    • Flow Rate: Dependent on the column dimensions (e.g., 1 mL/min for analytical, 20 mL/min for preparative).[7]

    • Detection: UV absorbance at 220 nm and 280 nm.[7]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peptide peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization:

    • Freeze-dry the pooled fractions to obtain the purified peptide as a white, fluffy powder.[2]

Protocol 2: On-resin Reduction of Penicillamine Disulfide Dimers

This protocol is for instances where disulfide bond formation has occurred prior to purification.

  • Resin Swelling: Swell the peptide-resin in a suitable solvent like DMF.

  • Reducing Agent Preparation: Prepare a solution of a reducing agent such as Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in a compatible buffer (e.g., 10-20 mM TCEP in DMF).

  • Reduction Reaction: Add the reducing agent solution to the swollen resin and gently agitate at room temperature for 1-2 hours.

  • Washing: Thoroughly wash the resin with DMF and then dichloromethane (DCM) to remove the reducing agent and byproducts.

  • Drying: Dry the resin under vacuum before proceeding with cleavage as described in Protocol 1.

Quantitative Data Summary

ParameterCondition 1: Standard PurificationCondition 2: Optimized for AggregationCondition 3: Post-Reduction Purification
Crude Peptide Solubility Low to ModerateHighModerate
Injection Volume 1-2 mg1-2 mg1-2 mg
Typical Yield 15-25%25-40%20-35%
Final Purity (by HPLC) >90%>95%>95%
Number of Purification Runs 2-31-21-2

Note: These are representative values and can vary significantly based on the specific peptide sequence, length, and synthesis quality.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Precipitation cluster_purification Purification cluster_analysis Analysis & Final Product spps Solid-Phase Peptide Synthesis (SPPS) cleavage Cleavage from Resin spps->cleavage precipitation Precipitation in Cold Ether cleavage->precipitation dissolution Dissolution of Crude Peptide precipitation->dissolution filtration Sample Filtration (0.45 µm) dissolution->filtration hplc Preparative RP-HPLC filtration->hplc fraction_analysis Analytical HPLC of Fractions hplc->fraction_analysis pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product Purified Peptide lyophilization->final_product

Caption: A general experimental workflow for the purification of penicillamine-containing peptides.

troubleshooting_logic cluster_broad Broad/Tailing Peaks cluster_split Peak Splitting/Shoulders start Problematic HPLC Chromatogram broad_cause1 Poor Solubility? start->broad_cause1 broad_cause2 Secondary Interactions? start->broad_cause2 split_cause1 On-Column Deprotection? start->split_cause1 split_cause2 Co-eluting Impurities? start->split_cause2 broad_sol1 Increase Organic in Start Buffer / Use Shallower Gradient broad_cause1->broad_sol1 broad_sol2 Ensure 0.1% TFA is Present broad_cause2->broad_sol2 split_sol1 Use Faster Gradient / Weaker Acid (Formic) split_cause1->split_sol1 split_sol2 Optimize Gradient for Better Resolution split_cause2->split_sol2

Caption: A troubleshooting decision tree for common HPLC issues in peptide purification.

References

Technical Support Center: Synthesis of Cyclic Peptides with Fmoc-Pen(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of cyclic peptides synthesized using Fmoc-Pen(Acm)-OH.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and cyclization of peptides containing Pen(Acm) that can lead to low yields.

ProblemPotential Cause(s)Recommended Solution(s)Key Considerations & Quantitative Data
Low Yield of Cyclic Monomer High levels of oligomers (dimers, trimers) : Reaction concentration is too high, favoring intermolecular reactions.Perform the cyclization under high dilution conditions.[1]Typical concentrations for solution-phase cyclization are in the low millimolar (1-5 mM) range.[1] On-resin cyclization utilizes the principle of pseudo-dilution by anchoring peptides to a solid support, which can reduce intermolecular reactions.
The linear peptide sequence is prone to aggregation : Hydrophobic sequences can aggregate, preventing efficient cyclization.Use chaotropic agents (e.g., 6 M Guanidinium chloride) to disrupt aggregation. Incorporate turn-inducing elements like proline or D-amino acids to pre-organize the peptide for cyclization.[1]-
Inefficient Coupling : Steric hindrance from the Pen(Acm) residue or secondary structure of the peptide can lead to incomplete coupling.Use a more potent coupling reagent such as HATU or HCTU.[2][3] Perform a double coupling for the this compound residue.[4]HATU and HCTU generally exhibit higher efficiency and lead to higher crude purities, especially with shorter coupling times.[2]
Presence of Side-Products Diketopiperazine (DKP) formation : Occurs at the dipeptide stage, leading to chain termination.Synthesize on 2-chlorotrityl chloride (2-CTC) resin, as its steric bulk hinders DKP formation.Using 2-CTC resin can significantly increase the yield compared to Wang resin.
Oxidation of Penicillamine Side Chain : The thiol group is susceptible to oxidation, leading to unwanted disulfide bond formation.Handle the cleaved peptide under an inert atmosphere (nitrogen or argon). Use a reducing agent like 1,2-ethanedithiol (EDT) in the cleavage cocktail.[4]A standard cleavage cocktail with scavengers is crucial to prevent side reactions.[5][6]
Racemization : Can occur during the activation of the carboxylic acid, especially with prolonged reaction times.Use racemization-suppressing additives like HOBt or Oxyma Pure. Keep reaction temperatures low (e.g., 0°C).HATU is reported to result in less epimerization compared to HBTU.[2]
Incomplete Deprotection of Acm Group Inefficient Acm removal : The Acm group can be stable under certain conditions, leading to failure of disulfide bond formation.Use iodine-mediated deprotection. Thallium(III) salts can also be used for Acm removal.[7]For on-resin cyclization, treat the resin with 10 equivalents of iodine (I2) in DMF/H2O (4:1 v/v) for 40 minutes at room temperature.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of on-resin versus solution-phase cyclization for peptides containing this compound?

A1: On-resin cyclization takes advantage of the "pseudo-dilution" effect. Peptide chains are anchored to the resin and are physically separated, which minimizes intermolecular side reactions like dimerization and polymerization.[1] Solution-phase cyclization offers more flexibility in reaction conditions (e.g., a wider range of solvents and temperatures). However, it requires performing the reaction at very low concentrations (1-5 mM) to disfavor intermolecular reactions, which can be a limitation for large-scale synthesis.[1]

Q2: How do I choose the right coupling reagent for cyclization?

A2: The choice of coupling reagent is critical for a successful cyclization. Factors to consider include reaction speed, efficiency, and the potential for side reactions, particularly racemization.

  • Phosphonium reagents (e.g., PyBOP, BOP) are well-suited for cyclization as they do not affect amino groups and can be used in excess.

  • Aminium/Uronium reagents (e.g., HATU, HCTU) are highly efficient but should be used with caution as some can cause side reactions.[2] HATU and HCTU have been shown to provide higher crude purities in shorter reaction times compared to PyBOP.[2]

  • Carbodiimides (e.g., DIC) are often used in combination with additives like HOBt or Oxyma Pure to improve efficiency and reduce racemization.

Q3: What is the recommended cleavage cocktail for a peptide containing Pen(Acm) and other sensitive residues like Trp and Met?

A3: For peptides with sensitive residues, a robust cleavage cocktail with a combination of scavengers is essential. A widely used and effective cocktail is Reagent K :

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%[5]

For peptides that do not contain multiple sensitive residues, a standard cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5) is often sufficient.[6]

Q4: My peptide is very hydrophobic and prone to aggregation. How can I improve the yield of the cyclic product?

A4: Hydrophobic peptides are a known challenge in peptide synthesis. To improve the yield of your cyclic peptide, consider the following strategies:

  • Use a chaotropic agent: Adding a chaotropic agent like 6 M guanidinium chloride to the cyclization reaction can help to disrupt peptide aggregation.

  • Incorporate "turn-inducing" residues: Adding proline or D-amino acids into your peptide sequence can help to pre-organize the linear peptide into a conformation that is more favorable for cyclization.[1]

  • Optimize the solvent: Switching from DMF to a more solubilizing solvent like N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents can improve the solubility of the peptide.

Q5: Can I perform the Acm deprotection and disulfide bond formation in one step?

A5: Yes, the deprotection of the Acm group and the concomitant formation of the disulfide bridge can be achieved in a single step, typically using an oxidizing agent like iodine.[7][8] This is a common strategy for both on-resin and solution-phase cyclization.

Experimental Protocols

Protocol 1: On-Resin Cyclization of a Peptide Containing Two Pen(Acm) Residues

This protocol describes the on-resin deprotection of two Acm groups and subsequent disulfide bond formation using iodine.

Materials:

  • Peptide-resin containing two this compound residues

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Iodine (I₂)

  • 2% Ascorbic acid in DMF

  • Dichloromethane (DCM)

Procedure:

  • Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for 1 hour.

  • Prepare a solution of 10 equivalents of iodine in a 4:1 (v/v) mixture of DMF and water.

  • Add the iodine solution to the swollen resin and shake the reaction mixture at room temperature for 40 minutes.[7]

  • Filter the resin and wash it thoroughly with DMF (3 times).

  • Wash the resin with a 2% solution of ascorbic acid in DMF (2 times) to quench any remaining iodine.

  • Wash the resin again with DMF (5 times) followed by DCM (3 times).[7]

  • Dry the resin under vacuum.

  • Cleave the cyclic peptide from the resin using an appropriate cleavage cocktail (e.g., Reagent K).

Protocol 2: Solution-Phase Cyclization of a Peptide Containing Two Pen(Acm) Residues

This protocol outlines the cleavage of the linear peptide from the resin, followed by cyclization in solution.

Materials:

  • Linear peptide with two Pen(Acm) residues, cleaved from the resin and purified.

  • Methanol (MeOH)

  • Deionized Water

  • Hydrochloric acid (HCl)

  • Iodine (I₂)

  • Ascorbic acid

Procedure:

  • Dissolve the purified linear peptide in a mixture of 50% MeOH and 50% water containing 25 mM HCl to a final peptide concentration of approximately 1 mg/mL.

  • Prepare a solution of 10 equivalents of iodine in MeOH.

  • While stirring the peptide solution, add the iodine solution dropwise until a faint yellow color persists.

  • Continue stirring the reaction mixture for 1 hour at room temperature.

  • Quench the excess iodine by adding a 1 M solution of ascorbic acid dropwise until the yellow color disappears.

  • Analyze the reaction mixture by LC-MS to confirm the formation of the cyclic peptide.

  • Purify the cyclic peptide using preparative RP-HPLC.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
ParameterPyBOPHATUHCTUSource
Crude Purity (%)
Peptide 1 (2x1 min coupling)48.1183.6379.86[2]
Peptide 1 (2x20 min coupling)70.2779.9180.52[2]
Peptide 2 (2x1 min coupling)40.1089.6388.29[2]
Peptide 2 (2x20 min coupling)88.5491.2392.11[2]
Aza-Peptide Synthesis
Reaction Half-life (min)1504040[9]
Acylation Yield (%)~65~100~55[9]
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
Cocktail NameComposition (v/v unless otherwise stated)Target Peptides & Remarks
Standard Cocktail 95% TFA, 2.5% TIS, 2.5% H₂OSuitable for most peptides without sensitive residues like Cys, Met, or Trp.[5]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTA robust, widely used cocktail for peptides containing multiple sensitive residues (Cys, Met, Trp, Tyr).[5][10]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% Ammonium Iodide (w/w)Specifically designed to prevent the oxidation of Methionine (Met) residues.[5][10]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TIS"Odorless" cocktail useful for peptides with trityl-based protecting groups.[10]

Visualizations

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cyclization cluster_final Final Steps Resin Start with Resin Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (including this compound) Fmoc_Deprotection->Amino_Acid_Coupling Washing Washing Amino_Acid_Coupling->Washing Repeat Repeat for each Amino Acid Washing->Repeat n-1 times Linear_Peptide_Resin Linear Peptide on Resin Washing->Linear_Peptide_Resin Final Cycle Repeat->Fmoc_Deprotection On_Resin On-Resin Cyclization Linear_Peptide_Resin->On_Resin Cleavage_Linear Cleavage of Linear Peptide Linear_Peptide_Resin->Cleavage_Linear Cleavage_Cyclic Cleavage of Cyclic Peptide On_Resin->Cleavage_Cyclic Solution_Phase Solution-Phase Cyclization Purification Purification (RP-HPLC) Solution_Phase->Purification Cleavage_Linear->Solution_Phase Cleavage_Cyclic->Purification Analysis Analysis (LC-MS) Purification->Analysis Final_Product Final Cyclic Peptide Analysis->Final_Product

Caption: General workflow for the synthesis of cyclic peptides using this compound.

troubleshooting_logic Start Low Yield of Cyclic Peptide Check_Crude Analyze Crude Product (LC-MS) Start->Check_Crude High_Oligomers High Levels of Oligomers? Check_Crude->High_Oligomers Side_Products Presence of Side Products? High_Oligomers->Side_Products No Dilution Increase Dilution (Solution-Phase) or use Pseudo-Dilution (On-Resin) High_Oligomers->Dilution Yes Starting_Material Mainly Starting Material? Side_Products->Starting_Material No Optimize_Cleavage Optimize Cleavage Cocktail and Scavengers Side_Products->Optimize_Cleavage Yes Optimize_Coupling Optimize Coupling Reagents (e.g., HATU, HCTU) and Conditions Starting_Material->Optimize_Coupling Yes (Inefficient Cyclization) Optimize_Deprotection Optimize Acm Deprotection (e.g., Iodine concentration, time) Starting_Material->Optimize_Deprotection Yes (Incomplete Deprotection)

Caption: Troubleshooting logic for low yield in cyclic peptide synthesis.

References

Technical Support Center: Scavenger Selection for TFA Cleavage of Pen(Acm)-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the selection of scavengers in the trifluoroacetic acid (TFA) cleavage of Penicillamine(Acetamidomethyl)-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers in the TFA cleavage of Pen(Acm)-containing peptides?

A1: During TFA cleavage, the acid removes not only the peptide from the solid-phase resin but also the side-chain protecting groups from various amino acids. This process generates highly reactive carbocations (e.g., tert-butyl cations from Boc or tBu groups).[1][2] These cations can cause unwanted side reactions, such as the alkylation of nucleophilic residues like the thiol group of Cysteine or Penicillamine.[3][4] Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive carbocations before they can modify the peptide, thus minimizing side product formation and improving the purity of the final product.[1][5][6]

Q2: Why is the Pen(Acm) protecting group considered semi-stable to TFA, and what are the implications?

A2: The Acetamidomethyl (Acm) group is known for its relative stability in standard TFA cleavage conditions, which allows for the isolation of Acm-protected peptide fragments.[7][8] However, it is not completely inert. Some scavengers, particularly those with reducing properties like Triisopropylsilane (TIS), can facilitate the partial or complete removal of the Acm group.[7] This dual nature requires careful consideration of the desired outcome: if the Acm group is to be retained, scavenger choice is critical. If it is to be removed simultaneously with other protecting groups, specific reagents or conditions are necessary.

Q3: Which scavengers are commonly used for cleaving Pen(Acm)-containing peptides, and what are their specific functions?

A3: The choice of scavenger depends on the peptide sequence and the desired final state of the Penicillamine residue (Acm-protected or free thiol). Common scavengers include:

  • Triisopropylsilane (TIS): A highly effective carbocation scavenger, particularly for trityl groups.[1] It can also act as a reducing agent and facilitate the removal of the Acm group.[7]

  • Water (H₂O): Acts as a scavenger and is necessary for the hydrolysis of the ester linkage to certain resins.[1]

  • 1,2-Ethanedithiol (EDT): A thiol-based scavenger that helps to prevent oxidation and can reduce methionine sulfoxide.[9][10] It is particularly useful for maintaining cysteine and penicillamine residues in their reduced state.[11]

  • Thioanisole: A scavenger that can suppress re-attachment of protecting groups and is often used in combination with other scavengers for complex peptides.[3][9]

  • Dithiothreitol (DTT): A low-odor alternative to EDT that also serves as a reducing scavenger to prevent oxidation.[10]

Q4: Can the Acm group be removed during the standard TFA cleavage?

A4: Yes, but it often requires specific conditions or reagents. While standard TFA cocktails might lead to partial deprotection, more efficient removal can be achieved. For instance, using TIS as a scavenger can lead to significant deprotection of Cys(Acm), and by extension Pen(Acm), especially with increased temperature and reaction time.[7] For complete and targeted removal, post-cleavage methods involving reagents like mercury(II) acetate or iodine are often employed.[12]

Troubleshooting Guide

Problem 1: Incomplete removal of the Pen(Acm) group when desired.

  • Possible Cause: The cleavage cocktail lacks a sufficiently strong reducing agent or the reaction conditions are too mild. Standard scavenger cocktails are often designed to preserve the Acm group.

  • Solution:

    • Optimize Scavenger Choice: Incorporate Triisopropylsilane (TIS) into your cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5). TIS has been shown to facilitate the removal of Acm from cysteine residues.[7]

    • Increase Reaction Time/Temperature: Extending the cleavage time to 4-6 hours or increasing the temperature to 37 °C can enhance the deprotection efficiency when using TIS.[7]

    • Post-Cleavage Deprotection: If TFA cleavage is still incomplete, treat the purified Acm-protected peptide with a solution of mercury(II) acetate followed by β-mercaptoethanol to achieve complete deprotection.[12]

Problem 2: Unwanted partial or complete removal of the Pen(Acm) group.

  • Possible Cause: The scavenger cocktail contains reagents that actively reduce or cleave the Acm group. TIS, thioanisole, and triethylsilane (TES) have been shown to enhance Acm deprotection.[7]

  • Solution:

    • Avoid Reductive Scavengers: If the goal is to keep the Acm group intact, avoid using TIS or TES in the cleavage cocktail.

    • Use a Milder Cocktail: A cocktail of TFA/Water (98:2) or TFA/Phenol (95:5) can be used, but this increases the risk of other side reactions if sensitive residues are present. A balanced approach is often TFA/EDT/H₂O.

Problem 3: Observation of disulfide-bonded dimers or oligomers in the crude product.

  • Possible Cause: The free thiol of Penicillamine is exposed during cleavage and is oxidized by atmospheric oxygen. This occurs if the cleavage cocktail lacks an effective reducing agent.

  • Solution:

    • Incorporate a Reducing Scavenger: Add 1,2-ethanedithiol (EDT) or dithiothreitol (DTT) to your cleavage cocktail.[9][11] A common cocktail is TFA/TIS/H₂O/EDT (92.5:2.5:2.5:2.5).

    • Work Under Inert Atmosphere: Performing the cleavage and initial work-up under a nitrogen or argon atmosphere can help minimize oxidation.[9]

Problem 4: Mass spectrometry reveals an adduct with a mass of +57 Da on the Penicillamine residue.

  • Possible Cause: This corresponds to S-tert-butylation. tert-butyl cations generated from tBu or Boc protecting groups during cleavage have alkylated the free thiol of Penicillamine. This indicates inefficient scavenging.[3]

  • Solution:

    • Increase Scavenger Concentration: Ensure a sufficient excess of scavengers is present. A higher concentration of TIS is very effective at trapping tert-butyl cations.

    • Use Thioether Scavengers: Thioethers like thioanisole or dimethyl sulfide (DMS) have been shown to be effective in reducing S-tert-butylation of cysteine residues and can be applied to Penicillamine.[3]

    • Two-Step Cleavage: An initial treatment with a lower concentration of TFA to slowly release protecting groups, followed by the addition of neat TFA, can sometimes mitigate this side reaction.[3]

Data Presentation: Scavenger Impact on Cys(Acm) Deprotection

The following table summarizes the extent of deprotection of a Cys(Acm)-containing peptide using various scavengers in TFA at 37°C for 12 hours. While this data is for Cysteine, it provides a strong indication of the expected behavior for Penicillamine(Acm) due to the similar thiol side chain.

Scavenger (2% in TFA)% Cys(Acm) Peptide Remaining% Fully Deprotected Peptide% Peptide Disulfide
Water (H₂O)~95%~1%~4%
Anisole~94%~1%~5%
Phenol~92%~2%~6%
Thioanisole~75%~8%~17%
Triisopropylsilane (TIS)~76%~4%~20%
Triethylsilane (TES)~78%~6%~16%

(Data adapted from a study on the lability of Cys(Acm) in the presence of common SPPS scavengers.[7])

Experimental Protocols

Protocol 1: Standard Cleavage with Acm Group Preservation

This protocol is designed to cleave the peptide from the resin while preserving the Pen(Acm) protecting group.

  • Resin Preparation: Wash the dry peptide-resin (100 mg) in a syringe with a frit with Dichloromethane (DCM, 3 x 2 mL). Dry the resin under a stream of nitrogen.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/Water/EDT (95:2.5:2.5 v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and stopper the syringe. Allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.

  • Peptide Precipitation: Filter the TFA solution into a cold (0°C) centrifuge tube containing 10 mL of diethyl ether. Rinse the resin with a small amount of fresh TFA (0.5 mL) and add it to the ether.

  • Isolation and Washing: A white precipitate of the crude peptide should form. Centrifuge the mixture at 3000 rpm for 5 minutes. Decant the ether. Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.[13]

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The peptide is now ready for analysis and purification.

Protocol 2: Cleavage with Concurrent Acm Group Removal

This protocol utilizes TIS to facilitate the removal of the Pen(Acm) group during TFA cleavage.

  • Resin Preparation: Wash and dry the peptide-resin as described in Protocol 1.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) . For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction: Add the cocktail to the resin. Allow the reaction to proceed at room temperature for 4 hours. For more stubborn cases, a water bath at 37°C can be used, but monitor for potential side reactions.[7]

  • Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 from Protocol 1. The resulting peptide should have the Penicillamine thiol in its free, reduced form.

Visual Guides

Experimental Workflow for TFA Cleavage

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_analysis Analysis prep_resin 1. Prepare Dry Peptide-Resin prep_cocktail 2. Prepare Cleavage Cocktail cleavage 3. Add Cocktail to Resin (2-4 hours, RT) prep_cocktail->cleavage filter 4. Filter TFA Solution cleavage->filter precipitate 5. Precipitate in Cold Diethyl Ether filter->precipitate wash 6. Centrifuge and Wash Pellet precipitate->wash dry 7. Dry Crude Peptide wash->dry analysis 8. HPLC & Mass Spec Analysis dry->analysis

Caption: General workflow for the TFA cleavage and isolation of synthetic peptides.

Scavenger Selection Logic

G start Start: Define Goal for Pen(Acm) Residue q1 Preserve Acm Group? start->q1 cocktail_preserve Use Cocktail: TFA/H2O/EDT (95:2.5:2.5) q1->cocktail_preserve Yes cocktail_remove Use Cocktail: TFA/TIS/H2O (95:2.5:2.5) q1->cocktail_remove No q2 Other Sensitive Residues Present? (e.g., Trp, Met) cocktail_preserve->q2 cocktail_remove->q2 add_thio Add Thioanisole to Cocktail q2->add_thio Yes final_cocktail Final Cleavage Cocktail q2->final_cocktail No add_thio->final_cocktail

Caption: Decision tree for selecting a TFA cleavage cocktail for Pen(Acm) peptides.

References

Validation & Comparative

A Comparative Guide to Fmoc-Pen(Acm)-OH: Unveiling its Advantages in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic incorporation of cysteine and its analogues into peptides is paramount for achieving desired structure, stability, and function. While a variety of protected cysteine derivatives are available for solid-phase peptide synthesis (SPPS), Fmoc-Pen(Acm)-OH emerges as a unique building block with distinct advantages. This guide provides an objective comparison of this compound with other commonly used protected cysteine derivatives, supported by experimental insights and detailed protocols.

Penicillamine (Pen), a derivative of cysteine with two methyl groups on its β-carbon, introduces significant steric bulk. This seemingly subtle structural modification profoundly influences its reactivity during peptide synthesis and the conformational properties of the final peptide. The acetamidomethyl (Acm) protecting group on the thiol side chain offers a stable yet selectively cleavable handle, crucial for complex peptide synthesis and disulfide bond engineering.

Performance Comparison of Protected Cysteine Derivatives

The choice of a protected cysteine derivative significantly impacts the efficiency of peptide synthesis, the purity of the final product, and the strategies available for disulfide bond formation. Below is a comparative analysis of this compound against other widely used alternatives.

FeatureThis compoundFmoc-Cys(Trt)-OHFmoc-Cys(StBu)-OHFmoc-Cys(Acm)-OH
Steric Hindrance HighHighModerateLow
Deprotection Condition Hg(OAc)₂ or I₂TFAReducing agents (e.g., DTT, TCEP)Hg(OAc)₂ or I₂
Orthogonality High (stable to TFA and mild base)Low (cleaved by TFA)High (stable to TFA and mild base)High (stable to TFA and mild base)
Racemization Risk Lower due to steric hindranceHigher, especially during activationModerateModerate
Disulfide Bond Control Excellent for directed disulfide pairingLimited to post-cleavage oxidationExcellent for controlled disulfide formationExcellent for directed disulfide pairing
Key Advantage Controls disulfide isomer formation, reduces side reactionsDirect generation of free thiol upon cleavageMild deprotection allows for on-resin disulfide formationWell-established for orthogonal protection

Key Advantages of Utilizing this compound

The unique structural and chemical properties of this compound translate into several key advantages in peptide synthesis:

  • Control of Disulfide Regioisomer Formation: The steric bulk of the gem-dimethyl groups on penicillamine can direct the formation of specific disulfide bonds in peptides with multiple cysteine/penicillamine residues. Oxidation of a peptide containing an equal number of cysteine and penicillamine residues predominantly forms mixed Cys-Pen disulfides, a powerful tool for controlling the production of disulfide isomers.[1]

  • Reduced Side Reactions: The steric hindrance provided by the penicillamine backbone can minimize side reactions such as β-elimination and racemization, particularly when the amino acid is at the C-terminus or adjacent to proline.

  • Enhanced Conformational Rigidity: The incorporation of penicillamine can introduce conformational constraints in the peptide backbone, which can be advantageous for designing peptides with specific secondary structures and improved biological activity.[2]

  • Orthogonal Protection Strategy: The Acm group is stable to the standard conditions of Fmoc-SPPS, including piperidine treatment for Fmoc group removal and TFA for cleavage from most resins.[3][4] This allows for the synthesis of fully protected peptides that can be purified before the selective deprotection of the Acm group and subsequent disulfide bond formation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in peptide synthesis.

Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for Sequence Elongation Wash2->Repeat Next Amino Acid Cleavage Cleavage from Resin (e.g., TFA cocktail) Wash2->Cleavage Final Amino Acid Repeat->Fmoc_Deprotection Purification Purification (HPLC) Cleavage->Purification Protecting_Group_Strategy cluster_0 Single Disulfide Bridge cluster_1 Multiple Disulfide Bridges (Orthogonal) A1 Fmoc-Cys(Trt)-OH A2 Cleavage and Global Deprotection (TFA) A1->A2 A3 Oxidation in Solution A2->A3 B1 Incorporate Fmoc-Cys(Acm)-OH and Fmoc-Cys(StBu)-OH B2 On-Resin Deprotection of StBu (e.g., DTT) B1->B2 B3 First Disulfide Formation (On-Resin) B2->B3 B4 Cleavage and Deprotection of Acm B3->B4 B5 Second Disulfide Formation (Solution) B4->B5 Signaling_Pathway cluster_receptor Neuronal Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Pen_Peptide Penicillamine-Containing Peptide Analogue (e.g., Conotoxin Analogue) Pen_Peptide->nAChR Antagonist ACh Acetylcholine (ACh) ACh->nAChR Agonist Depolarization Membrane Depolarization Ion_Influx->Depolarization Signal_Transduction Downstream Signaling (e.g., Neurotransmitter Release) Depolarization->Signal_Transduction

References

A Comparative Guide to Analytical Methods for Characterizing Peptides Containing Pen(Acm)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of S-acetamidomethyl-penicillamine (Pen(Acm)) into peptides offers unique advantages in drug design and development, primarily by providing a stable, protected thiol group that can be selectively deprotected for subsequent modifications, such as disulfide bond formation or conjugation. The robust characterization of these modified peptides is critical to ensure identity, purity, and stability. This guide provides a comparative overview of three key analytical techniques for the characterization of Pen(Acm)-containing peptides: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone technique for the analysis and purification of peptides due to its high resolution and the ability to separate closely related structures.[1] It is particularly valuable for assessing the purity of synthetic Pen(Acm)-peptides and for monitoring the progress of deprotection and subsequent reactions.

Data Presentation: Performance Comparison of Analytical Methods
ParameterRP-HPLCLC-MS/MS2D-NMR Spectroscopy
Primary Application Purity assessment, quantification, separation of isomers and impurities.[2]Molecular weight confirmation, sequence verification, impurity identification.[3]3D structure determination, conformational analysis, verification of modification site.[4]
Sensitivity High (ng to µg range)Very High (pg to ng range)Low (mg range)
Resolution HighHigh (Chromatographic)Atomic level
Quantitative Capability Excellent with appropriate standardsGood with internal standardsSemi-quantitative at best
Throughput HighHighLow
Sample Requirement Low (µg)Very Low (ng to pg)High (mg)
Information Provided Retention time, peak purityMass-to-charge ratio, fragmentation patternChemical shifts, coupling constants, NOEs
Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is designed to separate the main Pen(Acm)-containing peptide from potential impurities and degradation products. Forced degradation studies are recommended to ensure the method is stability-indicating.[5][6][7][8]

1. Sample Preparation:

  • Dissolve the Pen(Acm)-peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30 °C.

  • Gradient: A typical linear gradient would be from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the specific peptide.

3. Forced Degradation (for stability-indicating method development):

  • Acid Hydrolysis: Incubate the peptide solution in 0.1 M HCl at 60 °C for various time points.

  • Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at room temperature for various time points.

  • Oxidation: Treat the peptide solution with 3% H₂O₂ at room temperature for various time points.

  • Thermal Stress: Incubate the solid peptide or a solution at elevated temperatures (e.g., 60 °C) for an extended period.

  • Analyze the stressed samples using the developed HPLC method to ensure separation of degradation products from the main peptide peak.[9]

Mandatory Visualization: RP-HPLC Workflow

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Peptide (0.1% TFA in H2O/ACN) filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect UV Detection (214 nm & 280 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Areas chromatogram->integrate purity Calculate Purity integrate->purity

Caption: Workflow for RP-HPLC analysis of Pen(Acm)-containing peptides.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for the definitive identification and characterization of peptides.[3] It is essential for confirming the molecular weight of the Pen(Acm)-peptide and for identifying impurities and degradation products by their mass and fragmentation patterns.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the LC-MS/MS analysis of a Pen(Acm)-containing peptide.

1. Sample Preparation:

  • Prepare the peptide sample as described for RP-HPLC, but use a lower concentration (e.g., 10-100 µg/mL).

  • For complex samples, a desalting and concentration step using a C18 ZipTip may be necessary to remove non-volatile salts and detergents that can interfere with ionization.[10]

  • The sample should be dissolved in a mobile phase-compatible solvent, typically containing 0.1% formic acid instead of TFA to minimize ion suppression.[11]

2. LC System and Conditions:

  • Column: A nano- or micro-flow C18 column is often used for higher sensitivity.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A shallow gradient is often employed to ensure good separation of the peptide and any co-eluting impurities.

3. Mass Spectrometry System and Conditions:

  • Ionization Source: Electrospray ionization (ESI) is most common for peptides.[12]

  • Mass Analyzer: A high-resolution mass analyzer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.

  • Acquisition Mode: Data-dependent acquisition (DDA) is typically used, where the instrument automatically selects the most intense precursor ions for fragmentation (MS/MS).

  • Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation methods. Electron transfer dissociation (ETD) can be beneficial for preserving labile modifications.

  • Data Analysis: The acquired MS and MS/MS data are processed to identify the peptide sequence and any modifications by matching the experimental fragmentation pattern to theoretical patterns from a protein database or the known peptide sequence.

Mandatory Visualization: LC-MS/MS Workflow

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis dissolve Dissolve Peptide (0.1% Formic Acid) desalt Desalt (Optional) dissolve->desalt inject Inject desalt->inject separate Nano/Micro-flow C18 Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize ms1 MS1 Scan (Precursor Ions) ionize->ms1 fragment MS/MS Fragmentation (CID/HCD/ETD) ms1->fragment ms2 MS2 Scan (Fragment Ions) fragment->ms2 process Process Spectra ms2->process identify Identify Peptide & PTMs process->identify

Caption: Workflow for LC-MS/MS analysis of Pen(Acm)-containing peptides.

2D-NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an unparalleled technique for the detailed structural characterization of peptides in solution.[4] It provides information on the three-dimensional structure, conformation, and dynamics of the peptide, and can be used to unambiguously confirm the location of the Pen(Acm) modification.

Experimental Protocol: 2D-NMR Analysis

This protocol provides a general outline for acquiring and analyzing 2D-NMR spectra of a Pen(Acm)-containing peptide.

1. Sample Preparation:

  • A relatively high concentration of the peptide (typically 1-5 mM) is required.

  • The peptide should be dissolved in a suitable deuterated solvent, such as D₂O or a mixture of H₂O/D₂O (e.g., 90%/10%) to observe exchangeable amide protons.

  • The pH of the sample should be carefully adjusted, as it can significantly affect chemical shifts.

  • The purity of the sample should be high (>95%) to avoid interference from impurities.[13]

2. NMR Spectroscopy:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better resolution and sensitivity.

  • Experiments: A standard set of 2D-NMR experiments for peptide characterization includes:

    • TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.[14]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): To correlate amide protons with their backbone nitrogens (requires ¹⁵N labeling).[15]

3. Data Analysis:

  • Resonance Assignment: The first step is to assign all the proton, carbon, and nitrogen resonances to specific atoms in the peptide sequence. This is achieved by analyzing the correlation patterns in the TOCSY and HSQC spectra.

  • Structural Restraints: NOESY cross-peaks are used to generate distance restraints between protons.

  • Structure Calculation: The experimental restraints are used in molecular modeling software to calculate an ensemble of 3D structures that are consistent with the NMR data.

Mandatory Visualization: 2D-NMR Logical Flow

NMR_Logic cluster_exp NMR Experiments cluster_analysis Data Analysis cluster_output Output tocsy TOCSY assignment Resonance Assignment tocsy->assignment noesy NOESY restraints Structural Restraints noesy->restraints hsqc HSQC hsqc->assignment assignment->restraints calculation Structure Calculation restraints->calculation structure 3D Structure & Conformation calculation->structure

References

A Comparative Guide to Assessing the Purity of Crude Peptides Containing Pen(Acm)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of purity for synthetic crude peptides is a cornerstone of reliable research and drug development. This is particularly critical for peptides incorporating the Penicillamine(Acetamidomethyl) [Pen(Acm)] residue, a cysteine analogue used to introduce structural constraints. The Acm protecting group on the thiol is stable to standard trifluoroacetic acid (TFA) cleavage, meaning it remains on the peptide in the crude mixture.[1][2] This guide provides a comparative overview of the primary analytical methods for assessing the purity of these peptides, supported by experimental protocols and data.

Primary Analytical Techniques: A Comparison

The two most powerful and commonly employed techniques for analyzing crude peptide purity are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5] While related, they provide different and complementary information crucial for a comprehensive purity assessment.

RP-HPLC is the industry standard for quantifying peptide purity.[6] It separates the target peptide from impurities based on hydrophobicity. Purity is determined by calculating the area percentage of the main peptide peak relative to the total area of all peaks in the chromatogram, typically detected via UV absorbance at 210-220 nm.[4][6][7]

LC-MS couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. This technique is essential for confirming the molecular weight of the target peptide and for identifying the mass of impurities, providing insights into their nature (e.g., deletion sequences, truncated sequences, or improperly deprotected species).[8][9]

Parameter RP-HPLC with UV Detection LC-MS Key Considerations for Pen(Acm) Peptides
Primary Output Purity (%) based on UV peak areaPurity (%), Mass Confirmation, Impurity MassLC-MS is crucial for confirming the Acm group is intact on the main peak.
Information Quantitative Purity, Retention TimeQualitative & Quantitative, Molecular WeightHelps distinguish between the target Pen(Acm) peptide and potential side-products like oxidized or dimeric forms.[10][11]
Sensitivity Good, suitable for quantification to ~0.1%.[3]Excellent, capable of detecting low-abundance species.[9]High sensitivity is needed to detect minor process-related impurities.
Impurity ID None (based on retention time only)Yes (based on mass-to-charge ratio)Essential for troubleshooting synthesis and identifying sources of byproducts.[3][12]
Throughput HighModerate to HighModern systems offer high-throughput capabilities for both techniques.
Cost & Complexity Lower cost, relatively simple operationHigher cost, more complex data analysisThe investment in LC-MS is often justified by the depth of information provided.

Common Impurities in Crude Pen(Acm) Peptides

Impurities in crude synthetic peptides can originate from various stages of solid-phase peptide synthesis (SPPS).[3][4] Understanding these potential byproducts is key to developing robust analytical methods.

Impurity Type Description Typical Mass Difference Primary Detection Method
Deletion Sequences Peptides missing one or more amino acids due to incomplete coupling.[10]Varies (Mass of missing AA)LC-MS
Truncated Sequences Peptides where synthesis terminated prematurely.VariesLC-MS
Incomplete Deprotection Side-chain protecting groups (other than Acm) remaining after cleavage.Varies (Mass of protecting group)LC-MS
Oxidation Oxidation of sensitive residues like Methionine.+16 Da (for Met)LC-MS
Dimerization Formation of disulfide-linked dimers if any free thiol is present.(2 x Peptide Mass) - 2 DaLC-MS
Racemization Epimerization of amino acids, particularly at the C-terminus.[13]No mass changeChiral Chromatography or advanced LC-MS/MS; often seen as a shoulder or split peak in RP-HPLC.[12]

Experimental Protocols

Detailed and consistent protocols are vital for reproducible and accurate purity assessment.

Protocol 1: General Sample Preparation
  • Weighing: Accurately weigh approximately 1 mg of the crude peptide lyophilized powder.

  • Dissolution: Dissolve the peptide in a suitable solvent. A common starting point is 0.1% TFA in water or a mixture of water and acetonitrile.[14] The final concentration should be approximately 1 mg/mL.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[15]

  • Injection: Transfer the filtered sample to an appropriate autosampler vial.

Protocol 2: RP-HPLC for Purity Assessment
  • System: An analytical HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).[14]

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215-220 nm (for peptide bonds).[4][7]

  • Injection Volume: 5-20 µL.

  • Column Temperature: 30-40 °C.

  • Gradient: The gradient must be optimized for the specific peptide's hydrophobicity. A typical screening gradient is a linear ramp from 5% to 65% Mobile Phase B over 30 minutes.[14]

Time (min) % Mobile Phase B
0.05
30.065
32.095
35.095
36.05
40.05
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 3: LC-MS for Identity and Impurity Profiling
  • System: An LC-MS system, often combining a UHPLC with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[10]

  • Column & Flow Rate: Similar to RP-HPLC, but often using smaller inner diameter columns (e.g., 2.1 mm) and lower flow rates (e.g., 0.2-0.4 mL/min).

  • Mobile Phase A: 0.1% Formic Acid (FA) in water. (FA is preferred over TFA for MS as it causes less ion suppression).[16]

  • Mobile Phase B: 0.1% Formic Acid (FA) in acetonitrile.

  • Gradient: A similar gradient profile to the HPLC method, adapted for the different column dimensions and flow rate.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the peptide and its impurities (e.g., 300-2000 m/z).

    • Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the main peak and any impurities. Compare the experimental mass of the main peak to the theoretical mass of the target Pen(Acm) peptide.

Visualized Workflows and Relationships

Diagrams created using Graphviz help to clarify complex processes and relationships in peptide analysis.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation Crude Crude Pen(Acm) Peptide Powder Dissolve Dissolve in 0.1% TFA/Water Crude->Dissolve Filter Filter (0.22 µm) Dissolve->Filter RPHPLC RP-HPLC Analysis (UV @ 215 nm) Filter->RPHPLC LCMS LC-MS Analysis (ESI-MS) Filter->LCMS PurityCalc Calculate Purity (%) RPHPLC->PurityCalc MassConfirm Confirm Mass of Target Peptide LCMS->MassConfirm FinalReport Final Purity & Identity Report PurityCalc->FinalReport ImpurityID Identify Impurity Masses MassConfirm->ImpurityID ImpurityID->FinalReport

Caption: Workflow for purity and identity assessment of crude Pen(Acm) peptides.

Impurity_Sources SPPS Solid-Phase Peptide Synthesis (SPPS) Coupling Amino Acid Coupling SPPS->Coupling Deprotection Fmoc Deprotection SPPS->Deprotection Del Deletion Sequence Coupling->Del Incomplete Reaction Trunc Truncated Sequence Deprotection->Trunc Failed Step Cleavage Cleavage & Global Deprotection (TFA) Protect Incomplete Side-Chain Deprotection Cleavage->Protect Stable Groups Ox Oxidation Cleavage->Ox Air Exposure Workup Precipitation & Lyophilization Workup->Ox Air Exposure

Caption: Logical relationships between synthesis steps and common impurity sources.

References

A Comparative Guide to Alternative Reagents for Introducing Constrained Residues in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alternatives to Fmoc-Pen(Acm)-OH for Enhanced Peptide Therapeutics

In the pursuit of novel and more effective peptide-based therapeutics, the introduction of conformational constraints is a key strategy to enhance biological activity, improve stability against proteolytic degradation, and increase target-binding affinity. This compound, a derivative of penicillamine, is a widely used reagent for this purpose, inducing tight turns in peptide structures. However, a diverse array of alternative reagents and strategies have emerged, each offering unique advantages in tailoring the pharmacological properties of peptides. This guide provides an objective, data-supported comparison of these alternatives, supplemented with detailed experimental protocols and workflow visualizations to aid researchers in selecting the optimal tool for their drug discovery endeavors.

Performance Comparison of Constrained Residue Alternatives

The choice of a constraining reagent significantly impacts not only the resulting peptide's conformation but also the efficiency of the synthesis process itself. Below is a comparative analysis of this compound and its key alternatives.

Protecting Group Strategies for Penicillamine

The acetamidomethyl (Acm) protecting group on the sulfhydryl side chain of penicillamine is stable under the conditions of Fmoc-based solid-phase peptide synthesis (SPPS) and requires specific deprotection methods, often involving mercury(II) acetate or iodine. An alternative is the trityl (Trt) group, which is labile to the standard trifluoroacetic acid (TFA) cleavage cocktail used at the end of SPPS.

ParameterThis compoundFmoc-Pen(Trt)-OH
Deprotection Condition Requires specific oxidative or heavy metal-mediated deprotection (e.g., Iodine, Hg(OAc)₂)Cleaved simultaneously with resin cleavage and other side-chain protecting groups using TFA
Orthogonality Allows for selective deprotection and on-resin cyclizationLimited orthogonality in standard Fmoc-SPPS cleavage
Coupling Efficiency Generally high, comparable to other standard Fmoc-amino acidsHigh, but the bulky Trt group may slightly reduce efficiency in sterically hindered sequences
Side Reactions Risk of incomplete deprotection or side reactions with sensitive residues during deprotectionScavengers are crucial during TFA cleavage to prevent re-attachment of the trityl cation
Non-Proteinogenic Amino Acids for Conformational Constraint

Beyond penicillamine, several non-proteinogenic amino acids are employed to introduce conformational rigidity.

Reagent ClassExampleInduced ConformationKey AdvantagesKey Disadvantages
N-Methylated Amino Acids Fmoc-N-Me-Ala-OHReduces backbone flexibility, can favor cis-amide bonds, disrupts β-sheet formationIncreased proteolytic resistance, enhanced membrane permeabilitySteric hindrance can significantly lower coupling efficiency, requiring specialized coupling reagents (e.g., HATU) and longer reaction times.
α,α-Disubstituted Amino Acids Fmoc-Aib-OH (α-aminoisobutyric acid)Promotes helical conformations (3₁₀- or α-helix)Strong helix-inducing propensity, increased proteolytic stabilitySterically demanding coupling steps, potentially leading to lower yields.
β-Amino Acids Fmoc-β-Ala-OHCan induce various secondary structures like helices, turns, and sheets depending on the substitution patternAccess to novel backbone geometries, increased proteolytic stabilityCan alter the natural peptide backbone spacing, potentially affecting receptor binding.
Peptide Stapling and Cyclization Strategies

These techniques introduce covalent crosslinks between amino acid side chains to enforce a specific conformation, most commonly an α-helix.

StrategyDescriptionTypical YieldKey AdvantagesKey Disadvantages
Hydrocarbon Stapling Ring-closing metathesis of two olefin-bearing non-natural amino acids.15-40%Enhances helicity, proteolytic stability, and cell permeability.Requires specialized non-natural amino acids and a ruthenium catalyst.
Lactam Bridge Amide bond formation between the side chains of an acidic (e.g., Asp, Glu) and a basic (e.g., Lys, Orn) residue.50-90%Utilizes standard amino acids, high cyclization efficiency.Can introduce a polar group into the linker, potentially affecting membrane permeability.
Thioether Linkage Reaction between a cysteine residue and an electrophilic side chain (e.g., chloroacetylated lysine).Generally highStable linkage, can be performed under mild conditions.Requires incorporation of a reactive electrophilic group.

Experimental Protocols

Detailed methodologies are crucial for the successful and reproducible synthesis of constrained peptides.

Protocol 1: Standard Coupling of this compound in SPPS

This protocol outlines the manual solid-phase synthesis coupling step for incorporating this compound.

Materials:

  • Rink Amide MBHA resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) and then DMF (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (4 eq.), Oxyma Pure (4 eq.), in DMF. Add DIC (4 eq.) and pre-activate for 5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 times).

  • Confirmation of Coupling: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue), repeat the coupling step.

Protocol 2: Acm Group Deprotection and On-Resin Cyclization

This protocol describes the selective deprotection of the Acm group and subsequent disulfide bridge formation on the solid support.

Materials:

  • Peptide-resin containing two Cys(Acm) or Pen(Acm) residues

  • Iodine (I₂)

  • DMF

  • Methanol (MeOH)

Procedure:

  • Resin Preparation: Swell the fully protected peptide-resin in DMF.

  • Acm Deprotection and Oxidation: Prepare a solution of iodine (10 eq.) in DMF. Add this solution to the resin and shake for 1-2 hours at room temperature. The solution will turn from dark brown to colorless upon completion of the reaction.

  • Washing: Wash the resin extensively with DMF and then with MeOH to remove excess iodine.

  • Final Cleavage: Proceed with the standard TFA cleavage protocol to release the cyclized peptide from the resin.

Visualization of Workflows and Pathways

Understanding the experimental process and the biological context of constrained peptides is facilitated by clear visualizations.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing different constrained peptide reagents.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Performance & Conformational Analysis cluster_activity Biological Activity Assessment start Start: Select Peptide Sequence spps Solid-Phase Peptide Synthesis (SPPS) start->spps reagent1 Incorporate this compound spps->reagent1 reagent2 Incorporate Alternative Reagent (e.g., Fmoc-N-Me-Ala-OH) spps->reagent2 cleavage Cleavage and Deprotection reagent1->cleavage reagent2->cleavage purification HPLC Purification cleavage->purification yield Yield & Purity Analysis (HPLC, MS) purification->yield nmr Conformational Analysis (NMR Spectroscopy) purification->nmr cd Secondary Structure Analysis (Circular Dichroism) purification->cd stability Proteolytic Stability Assay purification->stability binding Target Binding Assay (SPR, ELISA) stability->binding cell_assay Cell-Based Functional Assay binding->cell_assay

A generalized workflow for the comparative evaluation of constrained peptide reagents.
Signaling Pathway Modulation by a Constrained Peptide

Constrained peptides are often designed to inhibit protein-protein interactions within signaling pathways. The diagram below illustrates a constrained peptide inhibiting the dimerization of a receptor tyrosine kinase (RTK), a common mechanism in cancer-related signaling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ligand Ligand rtk1 RTK Monomer 1 ligand->rtk1 Binds rtk2 RTK Monomer 2 ligand->rtk2 Binds dimer Active RTK Dimer rtk1->dimer rtk2->dimer Dimerization downstream Downstream Signaling Cascade (e.g., MAPK pathway) dimer->downstream Activates constrained_peptide Constrained Peptide Inhibitor constrained_peptide->rtk1 Binds & Blocks Dimerization Interface constrained_peptide->rtk2 proliferation Cell Proliferation, Survival downstream->proliferation Promotes

Inhibition of Receptor Tyrosine Kinase (RTK) signaling by a constrained peptide.

Conclusion

The selection of a reagent for introducing conformational constraints into a peptide is a critical decision in the drug discovery process. While this compound remains a valuable tool, the alternatives presented here offer a broader palette for fine-tuning the properties of peptide therapeutics. N-methylated amino acids can significantly enhance proteolytic stability and membrane permeability, albeit with synthetic challenges. α,α-Disubstituted amino acids like Aib are potent helix inducers. Peptide stapling and cyclization provide robust methods for stabilizing secondary structures. A thorough evaluation of the synthetic feasibility, the desired conformational outcome, and the ultimate biological application, as outlined in the comparative workflow, will enable researchers to make an informed choice and accelerate the development of next-generation peptide drugs.

Benchmarking the efficiency of different coupling methods for Fmoc-Pen(Acm)-OH.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of sterically hindered amino acids like Fmoc-Pen(Acm)-OH presents a significant challenge. The β,β-dimethyl groups of the penicillamine residue can impede the approach of the activated amino acid to the growing peptide chain, potentially leading to incomplete coupling and the formation of deletion sequences. The choice of coupling reagent is therefore critical to ensure high yields and purity of the final peptide.

This guide provides an objective comparison of common coupling methods for the incorporation of this compound, with a focus on aminium/uronium salts and carbodiimide-based reagents. The data presented is synthesized from studies on sterically hindered amino acids and closely related penicillamine derivatives to provide a comparative framework.

Quantitative Performance of Common Coupling Reagents

The selection of a coupling reagent for this compound should be guided by a balance of reactivity, minimization of side reactions, and cost-effectiveness. The following table summarizes the expected performance of three widely used coupling systems: HATU/DIPEA, HBTU/DIPEA, and DIC/HOBt. The data is extrapolated from studies on sterically hindered amino acids, including penicillamine derivatives.

Coupling MethodActivating Agent(s)Relative ReactivityTypical Coupling Time (min)Expected Purity (%)Key AdvantagesPotential Disadvantages
HATU/DIPEA HATU, DIPEAVery High20 - 45> 99Highly reactive, excellent for hindered couplings, lower risk of racemization compared to HBTU.[1]Higher cost, potential for guanidinylation of the N-terminus if used in excess.[2]
HBTU/DIPEA HBTU, DIPEAHigh30 - 6098 - 99.5Fast and efficient, widely used and cost-effective.Potential for guanidinylation, generally lower purity and slower than HATU for difficult sequences.[1]
DIC/HOBt DIC, HOBtModerate60 - 12095 - 98Cost-effective, low risk of guanidinylation, soluble urea byproduct.[2]Slower reaction rates, potential for N-acylurea formation.

Experimental Workflows and Logical Relationships

The general workflow for a single coupling cycle in Fmoc-SPPS is depicted below. This process involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid, in this case, this compound.

SPPS_Workflow resin Peptide-Resin (Fmoc-N-terminus) deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling: This compound + Coupling Reagents wash1->coupling wash2 Wash (DMF) coupling->wash2 next_cycle Ready for Next Cycle wash2->next_cycle

General workflow for a single coupling cycle in Fmoc-SPPS.

The choice of coupling reagent initiates different activation pathways, which in turn affects the efficiency and potential side reactions.

Activation_Pathways cluster_aminium Aminium/Uronium Salt Method cluster_carbodiimide Carbodiimide Method Fmoc_Pen_OH_A This compound HATU_HBTU HATU or HBTU + DIPEA Active_Ester Highly Reactive OAt/OBt-Ester HATU_HBTU->Active_Ester Activation Peptide_Resin Deprotected Peptide-Resin Active_Ester->Peptide_Resin Coupling Fmoc_Pen_OH_C This compound DIC_HOBt DIC + HOBt O_Acylisourea O-Acylisourea Intermediate DIC_HOBt->O_Acylisourea Activation OBt_Ester OBt-Ester O_Acylisourea->OBt_Ester Reaction with HOBt OBt_Ester->Peptide_Resin Coupling Coupled_Product Coupled Peptide

Activation pathways for different coupling reagent classes.

Experimental Protocols

The following are detailed protocols for the coupling of this compound using HATU/DIPEA, HBTU/DIPEA, and DIC/HOBt. These protocols are based on a 0.1 mmol synthesis scale and may require optimization based on the specific peptide sequence and resin.

Protocol 1: Coupling with HATU/DIPEA

This method is recommended for achieving the highest coupling efficiency, especially for sterically hindered residues like Pen(Acm).

  • Resin Preparation:

    • Swell the resin (e.g., 100-200 mg) in DMF in a fritted reaction vessel for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (3 equivalents, ~133 mg) and HATU (2.9 equivalents, ~110 mg) in 2 mL of DMF.

    • Add DIPEA (6 equivalents, ~204 µL) to the solution.

    • Gently swirl the mixture and allow it to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 45 minutes. For difficult sequences, a double coupling may be beneficial.

  • Monitoring and Washing:

    • (Optional but recommended) Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/clear beads) indicates a complete coupling reaction.

    • If the test is positive (blue/purple beads), extend the coupling time for another 30 minutes and re-test. If it remains positive, a second coupling is recommended.

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Coupling with HBTU/DIPEA

A widely used and cost-effective method that provides good efficiency for many sequences.

  • Resin Preparation: Follow step 1 as in Protocol 1.

  • Amino Acid Activation (Pre-activation):

    • In a separate vial, dissolve this compound (3 equivalents, ~133 mg) and HBTU (2.9 equivalents, ~110 mg) in 2 mL of DMF.

    • Add DIPEA (6 equivalents, ~204 µL) to the solution.

    • Gently swirl the mixture and allow it to pre-activate for 1-2 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the activated this compound solution to the resin.

    • Agitate the mixture at room temperature for 60 minutes.

  • Monitoring and Washing: Follow step 4 as in Protocol 1.

Protocol 3: Coupling with DIC/HOBt

A classic method that minimizes racemization and avoids guanidinylation side reactions.

  • Resin Preparation: Follow step 1 as in Protocol 1.

  • Reagent Solution Preparation:

    • In a separate vial, dissolve this compound (3 equivalents, ~133 mg) and HOBt (3 equivalents, ~46 mg) in 2 mL of DMF.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Add the this compound/HOBt solution to the resin.

    • Add DIC (3 equivalents, ~47 µL) to the resin suspension.

    • Agitate the mixture at room temperature for 2 hours.

  • Monitoring and Washing: Follow step 4 as in Protocol 1.

Conclusion

The choice of coupling method for this compound has a significant impact on the success of the peptide synthesis. For challenging sequences containing this sterically hindered amino acid, HATU is the recommended reagent due to its high reactivity and ability to achieve near-quantitative coupling with minimal racemization.[1] While HBTU is a viable and more economical alternative, it may require longer coupling times or double coupling to achieve comparable results. The DIC/HOBt method, although slower, offers a reliable option that effectively suppresses racemization and is free from the risk of guanidinylation.[2] Ultimately, the optimal choice will depend on the specific requirements of the peptide sequence, budgetary constraints, and the desired level of purity. Empirical optimization for each specific synthesis is always recommended.

References

A Comparative Guide to the Impact of Penicillamine Incorporation on Peptide Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of how incorporating the non-canonical amino acid penicillamine affects peptide structure and function. It offers a data-driven analysis of its performance against native peptides and other modification strategies, supported by experimental evidence and detailed protocols.

Introduction to Penicillamine in Peptide Design

Penicillamine is an analog of the amino acid cysteine, distinguished by the presence of two methyl groups on its β-carbon (β,β-dimethylcysteine).[1] It exists as two stereoisomers, D- and L-penicillamine, with the D-isomer being the form used pharmaceutically due to the toxicity of the L-isomer.[2][3] In peptide chemistry, the incorporation of penicillamine is a powerful strategy to introduce specific structural constraints and modulate biological activity. Its primary structural feature, the gem-dimethyl group, imparts significant steric hindrance, which profoundly influences the peptide's conformational flexibility, disulfide bond stability, and ultimately, its functional properties.[4] This modification has been successfully utilized to enhance receptor selectivity, improve stability against degradation, and even convert receptor agonists into antagonists.[5]

Impact on Peptide Structure

The substitution of cysteine with penicillamine introduces significant and predictable changes to a peptide's three-dimensional structure.

Conformational Rigidity

The bulky β,β-dimethyl groups of penicillamine sterically restrict the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This imposed rigidity can lock the peptide into a more defined conformation, which can be advantageous for receptor binding by reducing the entropic penalty upon interaction. This conformational constraint is a key reason for its use in developing more potent and selective peptide analogs.[5]

Disulfide Bond Geometry and Stability

Penicillamine's most significant structural impact is on disulfide bridges. The steric bulk of the methyl groups influences the formation, geometry, and stability of these crucial crosslinks.

  • Increased Stability: The gem-dimethyl groups provide steric hindrance that protects the disulfide bridge from reductive cleavage and slows down disulfide shuffling, a process where disulfide bonds rearrange.[5][6] This leads to peptides with greater stability in biological fluids like human serum.[5]

  • Controlled Isomer Formation: In peptides with multiple cysteine residues, oxidation can lead to a mixture of disulfide isomers. By strategically replacing specific cysteines with penicillamine, the formation of mixed Cys-Pen disulfides can be favored, directing the oxidative folding process to yield a specific, desired isomer.[7] This is because the formation of Pen-Pen disulfides is often disfavored compared to the more rapidly formed Cys-Cys or Cys-Pen bonds.[6]

Table 1: Effect of Penicillamine Substitution on Disulfide Isomer Formation in Endothelin-1 Analogs

Peptide AnalogPenicillamine PositionsCysteine PositionsOxidation Product Ratio (Correct : Incorrect Isomer)Reference
Native Endothelin-1None1, 3, 11, 153 : 1[7]
[Pen¹,¹¹, Nle⁷]-ET-11, 113, 15> 12 : 1[7]
[Pen³,¹⁵, Nle⁷]-ET-13, 151, 11> 22 : 1[7]
[Pen¹,¹⁵, Nle⁷]-ET-11, 153, 111 : 4 (Favors incorrect isomer)[7]

Data from Hunt, J. T., et al. (1994).[7]

Structural Impact of Penicillamine on Disulfide Bonds cluster_0 Standard Cys-Cys Bond cluster_1 Penicillamine-Cysteine Bond Cys1 Cysteine Cys2 Cysteine Cys1->Cys2 Disulfide Bond (S-S) a Flexible Backbone Pen1 Penicillamine (gem-dimethyl) Cys3 Cysteine Pen1->Cys3 Disulfide Bond (S-S) b Steric Hindrance (CH3 groups) c Restricted Backbone

Figure 1: Penicillamine imposes steric constraints on disulfide bonds.

Impact on Peptide Function

The structural modifications induced by penicillamine directly translate into significant functional changes, which can be harnessed for therapeutic advantage.

Receptor Binding Affinity and Selectivity

The effect of penicillamine on receptor binding is highly dependent on its position within the peptide sequence. Strategic placement can dramatically enhance potency and selectivity, while incorrect placement can abolish activity.

In the α-conotoxin RgIA, a peptide targeting nicotinic acetylcholine receptors (nAChRs), substituting different cysteines with L-penicillamine had widely varying effects.[5] While substitution at position 3 maintained potent activity, substitutions at positions 2, 8, or 12 resulted in a substantial loss of potency.[5] This highlights the critical role of specific disulfide bridge interactions with the receptor, which can be disrupted by the bulky methyl groups of penicillamine.[5]

Table 2: Impact of L-Penicillamine Substitution on the Potency of α-Conotoxin RgIA4 Analog

Peptide AnalogSequence ModificationIC₅₀ on human α9α10 nAChR (nM)Fold Change in Potency vs. RgIA4Reference
RgIA4 (Native Cys)-1.5-[5]
Analog (²Cys → L-Pen)Pen² -C³-T-D-P-R-C⁸-R-I-Y-Q-C¹²-Y> 1000> 667-fold decrease[5]
Analog (³Cys → L-Pen)C²-Pen³ -T-D-P-R-C⁸-R-I-Y-Q-C¹²-Y1.3~1.15-fold increase (equipotent)[5]
Analog (⁸Cys → L-Pen)C²-C³-T-D-P-R-Pen⁸ -R-I-Y-Q-C¹²-Y> 1000> 667-fold decrease[5]
Analog (¹²Cys → L-Pen)C²-C³-T-D-P-R-C⁸-R-I-Y-Q-Pen¹² -Y2416-fold decrease[5]

Data from Gajewiak, J., et al. (2021).[5]

Furthermore, penicillamine substitution can fundamentally alter the signaling outcome. In the peptide hormone oxytocin, replacing Cys¹ with L-Penicillamine converted the peptide from a receptor agonist to an antagonist.[5]

Proteolytic Stability

A major hurdle in peptide therapeutics is their rapid degradation by proteases in the body. Penicillamine incorporation can significantly enhance a peptide's resistance to degradation through two primary mechanisms:

  • Increased Conformational Stability: A more rigid structure can make cleavage sites less accessible to proteases.[8]

  • Disulfide Bond Protection: As mentioned, the steric shielding of the disulfide bond prevents its reduction and subsequent unfolding of the peptide, which would otherwise expose it to proteolytic attack.[5]

An analog of RgIA containing penicillamine (RgIA-5474) demonstrated dramatically improved stability against disulfide reshuffling in human serum compared to the native version.[5]

Table 3: Stability of RgIA4 vs. Penicillamine-Containing RgIA-5474 in 25% Human Serum

Peptide% Globular Form at 0h% Globular Form at 24h% Ribbon Form at 24hInterpretationReference
RgIA4 (Native)~50%64% (±0.5)36% (±0.5)Substantial disulfide reshuffling[5]
RgIA-5474 (Pen-modified)~50%94% (±0.7)6% (±0.7)High resistance to reshuffling[5]

Data from Gajewiak, J., et al. (2021).[5]

Hypothetical Impact on Receptor Signaling cluster_0 Native Peptide Interaction cluster_1 Pen-Modified Peptide Interaction NativePeptide Native Peptide (Flexible) Receptor1 Receptor NativePeptide->Receptor1 Binds & Activates Signal1 Agonist Signal Receptor1->Signal1 ModifiedPeptide Pen-Modified Peptide (Rigid Conformation) Receptor2 Receptor ModifiedPeptide->Receptor2 Binds without Activation (Blocks Native Peptide) Signal2 Antagonist Effect (Blocks Signal) Receptor2->Signal2

Figure 2: Penicillamine can alter peptide function from agonist to antagonist.

Comparison with Alternative Peptide Modifications

Penicillamine is one of several tools available for peptide optimization. Its properties are best understood in comparison to other common strategies.

Table 4: Comparison of Common Peptide Modification Strategies

StrategyPrimary MechanismImpact on StructureImpact on StabilityKey AdvantageKey Disadvantage
Penicillamine Incorporation Steric hindrance from gem-dimethyl groups.Increases local rigidity; stabilizes disulfide bonds.Enhances resistance to proteolysis and disulfide shuffling.Positional specificity allows fine-tuning of activity and stability.Effects are highly context- and position-dependent; can abolish activity.
D-Amino Acid Substitution Chiral inversion of one or more amino acid residues.Can disrupt secondary structures (e.g., α-helices) but makes peptide bonds unrecognizable to L-amino acid specific proteases.Greatly increases resistance to proteolysis.[9]Provides broad protection against most common proteases.Can significantly alter conformation and disrupt critical receptor interactions.
Hydrocarbon Stapling Covalent linkage between the side chains of two amino acids (often α-helices).Stabilizes secondary structures, particularly α-helices.Increases proteolytic resistance by maintaining folded structure.[9]Excellent for stabilizing helical structures and improving cell permeability.Limited to specific secondary structures; requires specialized chemistry.
N/C-Terminal Capping Acetylation of the N-terminus or amidation of the C-terminus.Minimal impact on internal structure.Protects against degradation by exopeptidases.Simple, cost-effective modification to prevent terminal degradation.Does not protect against internal cleavage by endopeptidases.

Experimental Protocols

Reproducible results depend on robust and well-documented methodologies. The following are detailed protocols for the synthesis and evaluation of penicillamine-containing peptides.

Solid-Phase Peptide Synthesis (SPPS) of a Penicillamine-Containing Peptide

This protocol describes the Fmoc/tBu-based synthesis of a peptide incorporating Fmoc-D-Pen(Trt)-OH.

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for a C-terminally amidated peptide). Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% (v/v) piperidine in DMF for 20 minutes.[5] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For standard amino acids, pre-activate a 10-fold excess of the Fmoc-protected amino acid with a coupling reagent like HBTU/HOBt in the presence of a base (DIPEA) in DMF. Add the activated mixture to the resin and allow it to react for 60 minutes.[5]

    • For penicillamine, use a 5-fold excess of Fmoc-D-Pen(Trt)-OH and extend the coupling reaction time to 90 minutes to overcome the steric hindrance.[5]

    • Confirm complete coupling using a ninhydrin test.

  • Washing: After coupling, wash the resin thoroughly with DMF to remove excess reagents.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the sequence is complete, wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove all side-chain protecting groups (including the Trityl group from Pen) using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, decant the ether, and dry the peptide pellet.

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the mass of the purified peptide using mass spectrometry (e.g., ESI-MS).[10]

Disulfide Bond Formation (Air Oxidation)
  • Dissolution: Dissolve the purified linear peptide containing free thiol groups (from Cys and Pen) at a low concentration (0.1-1 mg/mL) in an aqueous buffer, such as 0.1 M ammonium bicarbonate, adjusted to pH 8.0-8.5.[4] The low concentration favors intramolecular over intermolecular disulfide bond formation.

  • Oxidation: Stir the solution vigorously in a vessel open to the atmosphere for 24-48 hours. The dissolved oxygen in the buffer will act as the oxidizing agent.

  • Monitoring: Monitor the progress of the cyclization by taking aliquots at different time points and analyzing them by RP-HPLC. The cyclized peptide will typically have a shorter retention time than the linear precursor.

  • Purification: Once the reaction is complete, purify the cyclized peptide by RP-HPLC to separate it from any remaining linear peptide or oligomers.

  • Verification: Confirm the final mass, which should be 2 Da less than the linear precursor, using mass spectrometry.

Serum Stability Assay

This protocol is adapted from the methodology used to assess the stability of RgIA analogs.[5]

  • Peptide Preparation: Prepare a stock solution of the purified, cyclized peptide in sterile water.

  • Serum Preparation: Obtain human serum (e.g., from human male AB plasma). Thaw the serum once and pre-centrifuge for 15 minutes to remove lipids.[5]

  • Incubation: Add the peptide stock solution to the human serum to achieve a final serum concentration of 25%. A typical reaction might involve adding 250 µL of a peptide solution to 750 µL of a diluted serum solution.[5] Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the proteolytic and disulfide exchange reactions by adding an equal volume of 1% TFA in acetonitrile. This will precipitate the serum proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the supernatant by RP-HPLC. Quantify the area of the peak corresponding to the intact peptide at each time point. The decrease in peak area over time reflects the peptide's degradation or isomerization.[5]

Experimental Workflow for Pen-Peptide Evaluation A 1. Solid-Phase Peptide Synthesis (SPPS) B 2. Cleavage & Deprotection A->B C 3. RP-HPLC Purification (Linear Peptide) B->C D 4. Mass Spectrometry (Verification) C->D E 5. Disulfide Bond Formation (Oxidation) D->E F 6. RP-HPLC Purification (Cyclized Peptide) E->F G 7. Final Verification (Mass Spec) F->G H 8. Functional Assays G->H I Receptor Binding Assay (e.g., IC50 determination) H->I Evaluate Potency J Serum Stability Assay H->J Evaluate Stability

Figure 3: Workflow from synthesis to functional testing of peptides.

Conclusion

The incorporation of penicillamine is a versatile and powerful tool in peptide drug discovery. The steric hindrance provided by its β,β-dimethyl groups offers a predictable means to enforce conformational rigidity and enhance the stability of disulfide bonds. This translates into tangible functional benefits, including improved proteolytic resistance and the ability to fine-tune receptor affinity, selectivity, and signaling outcomes. However, the success of this strategy is highly position-dependent, and non-optimal placement can lead to a complete loss of function. Therefore, penicillamine substitution should be approached as a rational design strategy, often requiring the synthesis and evaluation of multiple analogs to identify the optimal position for modification. When used judiciously and compared with other modification techniques, penicillamine provides a unique avenue for transforming a promising peptide lead into a stable and potent therapeutic candidate.

References

Safety Operating Guide

Proper Disposal of Fmoc-Pen(Acm)-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Fmoc-Pen(Acm)-OH, ensuring the safety of personnel and the protection of the environment.

This compound (Fmoc-S-acetamidomethyl-L-penicillamine) is a protected amino acid derivative commonly utilized in solid-phase peptide synthesis. While it is generally not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe laboratory environment and comply with institutional and regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In the event of a spill, avoid dust formation and collect the material using appropriate methods, placing it in a suitable, closed container for disposal.[1]

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Eye Contact: Rinse eyes with water for at least 15 minutes.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's chemical waste program for non-hazardous solid waste.

  • Containment: Carefully transfer the waste this compound into a designated, sealable waste container. Ensure the container is compatible with the chemical and is in good condition.

  • Labeling: Clearly label the waste container with the full chemical name: "this compound" or "Fmoc-S-acetamidomethyl-L-penicillamine". Include the approximate amount of waste.

  • Segregation: Store the sealed container with other non-hazardous solid chemical waste, away from incompatible materials.

  • Institutional Procedures: Follow your institution's specific guidelines for the collection and disposal of chemical waste. Contact your Environmental Health and Safety (EHS) office for clarification on procedures.

  • Environmental Precaution: Although generally not hazardous to water, it is crucial to prevent the chemical from entering drains or waterways.[1]

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC23H26N2O5S[1]
Molecular Weight442.53 g/mol [1]
AppearanceWhite to off-white solid/powder
Water Hazard ClassWGK 3 (Generally not hazardous for water)

Experimental Protocols

This document focuses on disposal procedures and does not cite specific experimental protocols. For methodologies related to the use of this compound in peptide synthesis, please refer to relevant scientific literature and established laboratory protocols.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated assess_hazard Assess Hazard Information (Consult SDS) start->assess_hazard is_hazardous Is it classified as hazardous? assess_hazard->is_hazardous non_hazardous_path Treat as Non-Hazardous Solid Chemical Waste is_hazardous->non_hazardous_path No hazardous_path Follow Hazardous Waste Protocol (Contact EHS) is_hazardous->hazardous_path Yes contain Contain in a sealed, compatible container non_hazardous_path->contain institutional_disposal Arrange for disposal through institutional chemical waste program hazardous_path->institutional_disposal label_waste Label container with full chemical name and amount contain->label_waste segregate Segregate with other non-hazardous solid waste label_waste->segregate segregate->institutional_disposal end End: Proper Disposal Complete institutional_disposal->end

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling Fmoc-Pen(Acm)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Fmoc-Pen(Acm)-OH, ensuring laboratory safety and operational integrity.

This compound is a specialized amino acid derivative crucial for peptide synthesis. Due to its chemical nature, adherence to strict safety protocols is paramount to mitigate risks and ensure the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your research and development endeavors.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a solid powder.[1] While specific toxicity data is limited, it is prudent to handle it as a potentially hazardous chemical. The primary routes of exposure are inhalation of dust, skin contact, and eye contact.[2]

Recommended Personal Protective Equipment:

A comprehensive assessment of the work area and process is necessary to determine the appropriate PPE.[3] The following table summarizes the recommended PPE for handling this compound, particularly within the context of solid-phase peptide synthesis (SPPS), which involves the use of solvents like Dimethylformamide (DMF) and piperidine.

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety Glasses with Side ShieldsMinimum requirement for handling the solid compound. Must be ANSI Z87.1 compliant.[3]
Chemical Splash GogglesRequired when handling solutions of the compound or other liquid reagents involved in SPPS to protect against splashes.[3]
Face ShieldRequired in conjunction with safety glasses or goggles when there is a significant splash hazard, such as when transferring large volumes of solvents.[3]
Hand Protection Disposable Nitrile GlovesSuitable for handling the solid compound. For incidental contact, double-gloving is recommended.[3]
Thicker, Chemical-Resistant GlovesRequired when handling solvents like DMF and piperidine. Butyl rubber or Viton gloves are recommended for extended contact with DMF. Always check the manufacturer's glove compatibility chart.
Body Protection Laboratory CoatA standard lab coat is the minimum requirement to protect against minor spills and dust.[3]
Chemical-Resistant ApronRecommended when handling larger quantities of solvents or when there is a higher risk of splashes.
Respiratory Protection Fume HoodAll handling of this compound powder and all steps of SPPS must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.
RespiratorIn situations where a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1]

Operational Plan: Handling and Use in Solid-Phase Peptide Synthesis

This compound is primarily used in Fmoc-based solid-phase peptide synthesis (SPPS). The following is a generalized protocol for its incorporation into a peptide chain.

Experimental Protocol: Coupling of this compound

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide resin) in a reaction vessel. Swell the resin in DMF for at least one hour.[4]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4] This step is typically performed for 15-30 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Activation of this compound: In a separate vial, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF. Add an organic base such as N,N-diisopropylethylamine (DIPEA) to activate the carboxylic acid group of the amino acid.

  • Coupling Reaction: Add the activated this compound solution to the resin. Allow the reaction to proceed for 1-2 hours at room temperature to form the peptide bond.[2]

  • Washing: Wash the resin with DMF to remove any unreacted reagents and byproducts.

  • Confirmation of Coupling (Optional): A small sample of the resin can be tested (e.g., using the Kaiser test) to ensure the coupling reaction is complete.

  • Repeat Cycle: The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.[2]

Workflow for Handling this compound in SPPS

G Workflow for Handling this compound in SPPS cluster_prep Preparation cluster_synthesis Synthesis Cycle cluster_disposal Waste Management PPE Don Appropriate PPE FumeHood Work in Fume Hood PPE->FumeHood Ensure Safety Weigh Weigh Solid this compound FumeHood->Weigh Dissolve Dissolve and Activate Weigh->Dissolve In appropriate solvent SolidWaste Collect Solid Waste Weigh->SolidWaste Contaminated weigh paper, tips Couple Couple to Resin Dissolve->Couple Add to deprotected resin LiquidWaste Collect Liquid Waste Dissolve->LiquidWaste Contaminated vials, tips Wash Wash Resin Couple->Wash Remove excess reagents Couple->LiquidWaste Reaction solvent Wash->Couple For next amino acid Wash->LiquidWaste Wash solvents Dispose Dispose via EHS SolidWaste->Dispose LiquidWaste->Dispose

Caption: Workflow for the safe handling and use of this compound in SPPS.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Solid Waste:

  • This compound: Unused or expired this compound should be disposed of as hazardous chemical waste.

  • Contaminated Labware: Items such as weigh boats, pipette tips, and gloves that are contaminated with this compound should be collected in a designated, sealed container labeled "Hazardous Waste."

Liquid Waste:

  • Non-Halogenated Organic Solvents: Solvents used in the synthesis, such as DMF and piperidine solutions, are considered non-halogenated organic waste.[5] They should be collected in a clearly labeled, compatible waste container.[5][6]

  • Waste Segregation: Do not mix halogenated and non-halogenated solvents.[6][7] Keep acidic and basic waste streams separate unless neutralized.

  • Container Management: Waste containers must be kept closed when not in use and stored in a secondary containment bin.[5]

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.[8] Follow their specific procedures for waste pickup and disposal. Never dispose of chemical waste down the drain.[6]

By adhering to these guidelines, you can ensure the safe and effective use of this compound in your laboratory, fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Pen(Acm)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Pen(Acm)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.